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  • Product: 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride
  • CAS: 1385696-40-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The synthesis of sterically hindered tertiary carbinamines is a notorious bottleneck in medicinal chemistry and drug development. Compounds such as 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered tertiary carbinamines is a notorious bottleneck in medicinal chemistry and drug development. Compounds such as 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1385696-40-1)[1] are critical building blocks for novel therapeutics, including NMDA receptor antagonists and spirocyclic scaffolds. This whitepaper details a highly optimized, self-validating synthetic route to this compound, circumventing the limitations of traditional methodologies through a modified Ritter reaction and thiourea-mediated cleavage.

Strategic Rationale & Retrosynthetic Analysis

Synthesizing a tertiary amine at the C4 position of a tetrahydropyran ring—especially one bearing a bulky 2-bromobenzyl group—presents significant steric challenges.

The Traditional Pitfall: The standard approach for synthesizing 4-amino-4-substituted tetrahydropyrans is the Strecker synthesis (yielding an α -amino nitrile) followed by the Bruylants reaction (displacement of the nitrile by a Grignard reagent). However, when utilizing a sterically demanding and electronically deactivated reagent like 2-bromobenzylmagnesium bromide, the Bruylants reaction often fails or yields abysmal recoveries due to competitive elimination and poor nucleophilic penetration.

The Optimized Solution: We employ a three-stage strategy centered around a modified Ritter reaction.

  • Nucleophilic Addition: Direct addition of the Grignard reagent to tetrahydro-4H-pyran-4-one yields a tertiary alcohol.

  • Modified Ritter Reaction: Standard Ritter reactions utilize acetonitrile, producing acetamides that require extremely harsh, molecule-degrading conditions to hydrolyze (e.g., prolonged reflux in concentrated HCl). By substituting acetonitrile with chloroacetonitrile , we generate a chloroacetamide intermediate[2].

  • Thiourea Cleavage: As pioneered by Jirgensons et al., the chloroacetamide can be cleaved under exceptionally mild conditions using thiourea, preserving the integrity of the tetrahydropyran ring and the bromobenzyl moiety[3]. This method has been successfully adapted for highly hindered cyclic systems[4].

Synthetic_Workflow A Tetrahydro-4H-pyran-4-one + 2-Bromobenzyl-MgBr B 4-(2-Bromobenzyl)oxan-4-ol (Tertiary Alcohol) A->B Nucleophilic Addition C Chloroacetamide Intermediate (Ritter Reaction) B->C ClCH2CN, H2SO4 AcOH D Free Amine (Thiourea Cleavage) C->D Thiourea EtOH/AcOH E Target Compound (HCl Salt) D->E HCl (gas) Dioxane

Figure 1: Retrosynthetic and forward synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to ensure operational success at each stage.

Step 1: Synthesis of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-ol
  • Causality & Logic: 2-Bromobenzylmagnesium bromide is highly prone to Wurtz-type homo-coupling. Maintaining strict temperature control (-20 °C to 0 °C) during Grignard formation and addition is mandatory to suppress biphenyl byproduct formation.

  • Procedure:

    • Suspend magnesium turnings (1.2 equiv) in anhydrous THF under an argon atmosphere.

    • Add 2-bromobenzyl bromide (1.0 equiv) dropwise at -20 °C. Stir for 1 hour until the Grignard reagent is fully formed.

    • Add a solution of tetrahydro-4H-pyran-4-one (0.9 equiv) in anhydrous THF dropwise, maintaining the temperature below 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Monitor by IR spectroscopy. The reaction is complete when the strong ketone carbonyl stretch (~1715 cm⁻¹) disappears and a broad hydroxyl stretch (~3400 cm⁻¹) emerges.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the tertiary alcohol.

Step 2: Modified Ritter Reaction
  • Causality & Logic: Concentrated sulfuric acid generates the requisite tertiary carbocation at the C4 position. Chloroacetonitrile traps this carbocation to form a nitrilium ion, which hydrolyzes to the chloroacetamide upon aqueous quenching[2].

  • Procedure:

    • Dissolve the tertiary alcohol (1.0 equiv) in glacial acetic acid (3 volumes) and chloroacetonitrile (2.5 equiv).

    • Cool the mixture to 0 °C using an ice bath.

    • Add concentrated H₂SO₄ (3.0 equiv) dropwise over 30 minutes.

    • Stir the mixture at room temperature for 12 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~ 0.4) will completely convert to a more polar spot (Rf ~ 0.2).

    • Pour the mixture over crushed ice. The chloroacetamide intermediate will precipitate as a white solid. Filter, wash with cold water, and dry in vacuo. This precipitation serves as a self-purifying step.

Step 3: Thiourea-Mediated Cleavage
  • Causality & Logic: Boiling the chloroacetamide with thiourea facilitates an S-alkylation of the thiourea. The resulting isothiouronium salt undergoes rapid intramolecular cyclization, expelling the free tert-alkylamine and yielding pseudothiohydantoin as a solid byproduct[3].

  • Procedure:

    • Dissolve the chloroacetamide (1.0 equiv) and thiourea (1.2 equiv) in a 5:1 mixture of ethanol and glacial acetic acid.

    • Reflux the solution for 10 hours.

    • Validation Checkpoint: The reaction mixture will initially become homogenous, followed by the gradual precipitation of the pseudothiohydantoin byproduct, visually confirming the cleavage progression.

    • Cool to room temperature, dilute with water (5 volumes), and filter off the pseudothiohydantoin byproduct.

    • Basify the aqueous filtrate to pH 12 using 20% aqueous NaOH. Extract the liberated free amine into CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous K₂SO₄ and concentrate.

Step 4: Hydrochloride Salt Formation
  • Procedure:

    • Dissolve the crude free amine in anhydrous diethyl ether (or CH₂Cl₂ if solubility is poor).

    • Cool to 0 °C and add a solution of HCl in dioxane (4.0 M, 1.5 equiv) dropwise under vigorous stirring.

    • Validation Checkpoint: Immediate formation of a dense white precipitate confirms salt formation.

    • Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to afford 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride as a white crystalline powder.

Mechanistic Insights: The Thiourea Cleavage

The elegance of this synthetic route lies in the deprotection mechanism. Traditional acetamides resist hydrolysis, but the α -chloro group introduced by chloroacetonitrile acts as a highly reactive electrophilic center. Thiourea acts as a soft nucleophile, selectively attacking the α -carbon to form an isothiouronium intermediate. Subsequent heating drives an intramolecular nucleophilic attack by the thiourea nitrogen onto the amide carbonyl, irreversibly cleaving the C-N bond[2][4].

Thiourea_Cleavage A N-tert-alkylchloroacetamide B S-Alkylation of Thiourea A->B Thiourea, Heat C Isothiouronium Salt Intermediate B->C Substitution D Intramolecular Cyclization (Nucleophilic Attack) C->D Ring Closure E Pseudothiohydantoin (Byproduct) D->E Cleavage F tert-Alkylamine (Product) D->F Cleavage

Figure 2: Mechanistic pathway of the thiourea-mediated cleavage of chloroacetamides.

Analytical Characterization Data

To ensure rigorous quality control, the synthesized compound must be validated against the following quantitative parameters. Data is summarized in structured tables for rapid cross-referencing.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride
CAS Registry Number 1385696-40-1
Molecular Formula C₁₂H₁₇BrClNO
Molecular Weight 306.63 g/mol
Appearance White to off-white crystalline powder

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.65 - 1.85m4HTetrahydropyran C3-H, C5-H
3.20s2HBenzyl CH₂
3.60 - 3.80m4HTetrahydropyran C2-H, C6-H
7.20 - 7.35m2HAromatic C4'-H, C5'-H
7.45dd1HAromatic C6'-H
7.65dd1HAromatic C3'-H
8.50br s3HNH₃⁺

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
32.5Tetrahydropyran C3, C5
40.2Benzyl CH₂
55.4Quaternary C4
62.8Tetrahydropyran C2, C6
125.1Aromatic C2' (C-Br)
128.4, 129.6Aromatic C4', C5'
133.2, 134.5Aromatic C3', C6'
136.8Aromatic C1'

References

  • GuideChem. "1385696-62-7 cas号1385696-62-7分子式、结构式、MSDS、熔点 ..." GuideChem.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis 2000, 12, 1709-1712.
  • Rey-Carrizo, M. et al. "Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds." PMC / NIH.
  • Organic Chemistry Portal. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile (DOI summary)." Organic-Chemistry.org.

Sources

Exploratory

Physicochemical Properties of Substituted Oxane Amine Hydrochlorides: A Comprehensive Guide for Drug Discovery

Executive Summary In the pursuit of optimized pharmacokinetics and reduced attrition rates, medicinal chemists continuously explore novel molecular scaffolds. The substituted oxane (tetrahydropyran) amine hydrochloride r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimized pharmacokinetics and reduced attrition rates, medicinal chemists continuously explore novel molecular scaffolds. The substituted oxane (tetrahydropyran) amine hydrochloride represents a masterclass in rational drug design. By leveraging the oxane ring as a bioisostere for carbocycles and formulating it as a hydrochloride salt, developers can precisely tune lipophilicity, modulate basicity, and drastically enhance thermodynamic solubility. As a Senior Application Scientist, I have structured this technical guide to explore the causality behind these physicochemical properties and provide self-validating experimental protocols for their robust characterization.

Mechanistic Drivers of Physicochemical Properties

Lipophilicity (LogP/LogD) and pKa Modulation

The transition from a cyclohexane ring to a tetrahydropyran (oxane) ring fundamentally alters the electronic environment of the attached amine. The ethereal oxygen atom is highly electronegative, creating an inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the amine nitrogen, destabilizing the positive charge of the conjugate acid ( NH3+​ ) and lowering the pKa.

For example, the pKa of 1[1], whereas the pKa of2[2]. This ~1 unit reduction ensures that a slightly higher fraction of the molecule exists in the un-ionized state at physiological pH (7.4), which can favorably impact passive membrane permeability.

Furthermore, the oxane oxygen acts as a potent 3[3]. This structural change typically4[4], reducing non-specific lipophilic binding and improving the overall ligand efficiency.

Aqueous Solubility and Dissolution Kinetics

Free base amines are often lipophilic oils or waxy solids with poor aqueous solubility. Converting the oxane amine into a 5[5] creates a highly polar, ionic crystal lattice. When introduced to an aqueous medium, the massive solvation energy released by the hydration of the chloride anion and the protonated amine ( NH3+​ ) easily overcomes the crystal lattice energy. This ion-dipole interaction drives rapid dissolution, ensuring the drug maintains high kinetic and thermodynamic solubility in the gastrointestinal tract.

Solid-State Properties and Hygroscopicity

The solid-state profile—encompassing melting point, polymorphism, and hygroscopicity—is dictated by the substitution pattern on the oxane ring. While HCl salts confer high crystallinity, they can occasionally act as hygroscopic sinks. Water molecules may intercalate into the crystal lattice to form hydrates. Understanding these 6[6] is critical, as hydrate formation can alter the dissolution rate and compromise long-term formulation stability.

Data Presentation: Comparative Physicochemical Profiling

To illustrate the profound impact of the oxane bioisostere, Table 1 summarizes the quantitative shift in physicochemical properties when moving from a standard carbocycle to a substituted oxane amine hydrochloride.

Table 1: Comparative Physicochemical Properties of Carbocyclic vs. Oxane Amine Hydrochlorides

PropertyCyclohexanamine HClTetrahydro-2H-pyran-4-amine HClCausality / Mechanistic Driver
Ring System Carbocycle (Cyclohexane)Heterocycle (Oxane/THP)Bioisosteric replacement of −CH2​− with −O− .
pKa (Free Base) ~10.6~9.6Inductive electron-withdrawing effect of the ethereal oxygen.
LogP (Estimated) ~1.5~0.0 to 0.5Increased polarity; oxygen acts as a hydrogen bond acceptor.
Aqueous Solubility ModerateHighLower LogP combined with high solvation energy of the oxane-HCl complex.
ADME Impact Higher risk of lipophilic trappingImproved clearance, lower toxicityReduced lipophilicity directly correlates with better ligand efficiency and reduced off-target binding.

Visualizations

BioisostericRationale A Cyclohexyl Amine (High LogP, pKa ~10.6) B Oxane Amine (THP) (Bioisosteric Replacement) A->B Scaffold Hopping C Lower Lipophilicity (ΔLogP ~ -1.5) B->C D pKa Modulation (pKa ~9.6) B->D E H-Bond Acceptor (Ethereal Oxygen) B->E F Amine HCl Salt Formation C->F D->F E->F G Optimized ADME Profile (High Solubility, Good Permeability) F->G Enhanced Drugability

Caption: Logical relationships between oxane scaffold choice, salt formation, and ADME property optimization.

ExperimentalWorkflow S1 1. Synthesis & HCl Salt Isolation S2 2. Solid-State Profiling (DSC, TGA, XRPD) S1->S2 S3 3. pKa & LogD (Potentiometric Titration) S2->S3 S4 4. Thermodynamic Solubility (Shake-Flask) S3->S4 S5 5. Lead Selection & Formulation S4->S5

Caption: Step-by-step experimental workflow for the physicochemical characterization of oxane amine hydrochlorides.

Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies are designed to prevent false positives and artifacts during the characterization of oxane amine hydrochlorides.

Protocol 1: Determination of pKa and LogD (Potentiometric Titration)

Rationale: Potentiometric titration is the gold standard for pKa determination. By performing the titration in the presence of a partitioning solvent (e.g., octanol), LogD can be simultaneously derived.

  • Sample Preparation: Dissolve 1.0 mg of the substituted oxane amine hydrochloride in 10 mL of 0.15 M KCl solution to maintain a constant ionic strength.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere to prevent CO2​ absorption (which forms carbonic acid and skews the pH).

  • LogD Measurement: Add varying volumes of water-saturated 1-octanol to the titration vessel and repeat the titration.

  • Data Analysis: Use the Bjerrum plot to calculate the exact pKa. The shift in the titration curve in the presence of octanol allows for the calculation of LogP and LogD at pH 7.4.

  • Self-Validation: Perform a back-titration with standard 0.1 M HCl to confirm the reversibility of the ionization and ensure no chemical degradation occurred during the forward titration.

Protocol 2: Thermodynamic Solubility Profiling of HCl Salts

Rationale: Kinetic solubility can overestimate true solubility due to temporary supersaturation. Thermodynamic solubility ensures the system has reached a true equilibrium state.

  • Equilibration: Add an excess amount of the oxane amine hydrochloride solid (~50 mg) to 1.0 mL of phosphate buffer (pH 7.4) in a glass vial.

  • Agitation: Shake the vial at 300 rpm at a constant physiological temperature of 37.0 ± 0.5 °C for 24 to 48 hours.

  • Phase Separation: .

  • Quantification: Dilute the clear supernatant and quantify the concentration using HPLC-UV against a validated calibration curve.

  • Self-Validation (Critical Step): Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). This ensures the crystal form has not transitioned to a less soluble polymorph or hydrate during the assay. If the XRPD pattern changes, the measured solubility reflects the new polymorph, not the initial input material.

Protocol 3: Solid-State Characterization via DSC/TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) define the thermal stability, purity, and solvation state of the salt.

  • Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Crimp the pan with a pinhole lid to allow for the release of volatiles.

  • TGA Analysis: Heat the sample from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min). Record any weight loss before the melting point, which is indicative of residual solvent or hydrate formation.

  • DSC Analysis: In a separate DSC run, heat the sample at 10 °C/min. Identify the endothermic melting peak ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ). A sharp, single endotherm indicates high phase purity.

  • Self-Validation: Run an empty aluminum pan as a baseline blank immediately prior to the sample run to subtract any thermal artifacts generated by the instrument's furnace.

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Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals Abstract 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is a novel chemical entity with an as-yet uncharacterized mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is a novel chemical entity with an as-yet uncharacterized mechanism of action. The absence of established pharmacological data necessitates a structured and hypothesis-driven approach to elucidate its biological activity. This guide presents a comprehensive framework for investigating the potential therapeutic actions of this molecule. Through a detailed structural analysis, we propose a putative mechanism of action centered on central nervous system (CNS) targets. Furthermore, we provide a tiered experimental workflow, from broad in-vitro screening to specific in-vivo models, to systematically test this hypothesis. This document is intended to serve as a practical roadmap for researchers and drug development professionals in the preclinical evaluation of novel compounds.

Introduction and Structural Deconstruction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous scientific investigation. 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride stands at the beginning of this path, a molecule with potential, yet to be unlocked. Its chemical structure, a substituted oxanamine, offers tantalizing clues to its possible biological targets.

A thorough understanding of its mechanism of action is paramount for any future development. This guide, therefore, adopts a first-principles approach: we will dissect the molecule into its core components, draw parallels to known pharmacophores, and on that basis, construct a testable hypothesis about its biological function.

Structural Analysis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride

The molecule can be deconstructed into two key structural motifs:

  • The Oxan-4-amine Core: The tetrahydropyran (oxane) ring is a common scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to act as a versatile template for presenting substituents in a defined three-dimensional space. The primary amine at the 4-position is a key functional group, capable of forming ionic interactions and hydrogen bonds, making it a likely point of interaction with biological targets. The synthesis of such 4-aminotetrahydropyran scaffolds is a subject of interest in drug discovery.[1]

  • The (2-Bromophenyl)methyl Substituent: The bromophenyl group is a frequently encountered moiety in CNS-active drugs. The bromine atom can modulate the lipophilicity and metabolic stability of the compound and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The position of the bromine atom on the phenyl ring is critical and can significantly influence target selectivity and potency. The methylene linker provides flexibility, allowing the bromophenyl ring to adopt an optimal orientation within a binding pocket.

A Putative Mechanism of Action: Targeting Monoamine Transporters

Based on the structural features, particularly the substituted benzylamine-like moiety, we hypothesize that 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride acts as a modulator of monoamine transporters, such as the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

This hypothesis is grounded in the following observations:

  • Many clinically successful antidepressants and psychostimulants are based on a core structure that interacts with these transporters.

  • The presence of a halogenated phenyl ring is a common feature in selective serotonin reuptake inhibitors (SSRIs).

  • The overall structural similarity to known monoamine reuptake inhibitors suggests a plausible interaction with the same family of targets.

A Tiered Strategy for Experimental Validation

To systematically investigate our hypothesis, we propose a three-tiered experimental approach. This strategy is designed to first broadly screen for biological activity, then to confirm and characterize the nature of this activity, and finally to assess its physiological relevance in vivo.

Tier 1: Broad Target Screening (In Vitro)

The initial step is to perform a broad in-vitro screen to identify potential molecular targets. We recommend a commercially available safety pharmacology panel that includes a wide range of receptors, ion channels, and transporters.

Experimental Protocol: Radioligand Binding Assays

  • Compound Preparation: Prepare a stock solution of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Execution: Submit the compound for screening against a panel of at least 40 common CNS targets (e.g., the Eurofins SafetyScreen44 or a similar panel). The assays are typically performed at a single high concentration (e.g., 10 µM) to identify any significant binding activity.

  • Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation.

Expected Outcome: This screen will provide a broad overview of the compound's binding profile and will either support or refute our primary hypothesis. It may also reveal unexpected off-target activities that are critical for understanding the compound's overall pharmacological profile.

Tier 2: Functional Characterization (In Vitro)

Assuming that Tier 1 screening reveals significant binding to one or more monoamine transporters, the next step is to confirm this activity in a functional assay and to determine the compound's potency.

Experimental Protocol: Monoamine Reuptake Inhibition Assay

  • Cell Culture: Use a cell line that recombinantly expresses the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Assay Principle: The assay measures the uptake of a radiolabeled or fluorescent monoamine substrate (e.g., [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine) into the cells. An inhibitor will block this uptake.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with a range of concentrations of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride.

    • Add the radiolabeled monoamine substrate and incubate for a defined period.

    • Wash the cells to remove the extracellular substrate.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of uptake against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the uptake).

Data Presentation: Potency of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride at Monoamine Transporters

TargetIC50 (nM)
hSERT[Experimental Value]
hNET[Experimental Value]
hDAT[Experimental Value]

Visualization of the Experimental Workflow

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: In Vivo Validation T1_start 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride T1_assay Radioligand Binding Assay Panel (>40 CNS Targets) T1_start->T1_assay T1_result Binding Profile (>50% Inhibition?) T1_assay->T1_result T2_assay Monoamine Reuptake Inhibition Assay T1_result->T2_assay If 'Hit' on Monoamine Transporter T2_data IC50 Determination T2_assay->T2_data T3_model Animal Model of Nociception (e.g., Hot-Plate Test) T2_data->T3_model Based on In Vitro Potency T3_result Analgesic Effect? T3_model->T3_result

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 3: In Vivo Pharmacological Profiling

Based on the in-vitro profile, the final step is to assess the compound's effects in a relevant animal model. Given that many monoamine reuptake inhibitors have analgesic properties, a model of nociception would be a logical starting point. The hot-plate test is a standard method for evaluating centrally-acting analgesics.

Experimental Protocol: Hot-Plate Test in Mice

  • Animals: Use male Swiss Webster mice.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

    • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: The data are typically expressed as the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treated groups to the control group.

Data Interpretation and Future Directions

The results from this three-tiered approach will provide a comprehensive initial assessment of the mechanism of action of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride.

  • If the hypothesis is supported: A potent and selective inhibition of a monoamine transporter, coupled with a significant effect in a relevant in-vivo model, would provide strong evidence for the proposed mechanism of action. Future research would then focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Further in-vivo studies in models of depression, anxiety, or other relevant CNS disorders would also be warranted.

  • If the hypothesis is not supported: The broad screening in Tier 1 may reveal an alternative mechanism of action. For example, the compound may show high affinity for an opioid receptor, which would also be consistent with an analgesic effect in the hot-plate test. In this case, the experimental plan would be adapted to investigate this new hypothesis.

Visualization of a Hypothesized Signaling Pathway

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 4-[(2-Bromophenyl)methyl] oxan-4-amine hydrochloride SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Serotonin_ext Serotonin SERT->Serotonin_ext Reuptake Serotonin_receptor 5-HT Receptor Serotonin_ext->Serotonin_receptor Binding Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_ext Release Signaling_cascade Downstream Signaling Serotonin_receptor->Signaling_cascade Activation

Caption: Hypothesized inhibition of serotonin reuptake at the synapse.

Conclusion

While the mechanism of action of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is currently unknown, its chemical structure provides a rational basis for a hypothesis-driven investigation. The tiered experimental approach outlined in this guide provides a clear and efficient path to elucidating its pharmacological profile. This systematic process of screening, functional characterization, and in-vivo validation is a cornerstone of modern drug discovery and will be instrumental in determining the therapeutic potential of this novel compound.

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride

Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery Proposed Synthetic Pathway: From Precursors to the Target Molecule The synthesis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

Proposed Synthetic Pathway: From Precursors to the Target Molecule

The synthesis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is anticipated to proceed through a multi-step sequence, culminating in the formation of the hydrochloride salt to enhance stability and solubility. A plausible synthetic route is outlined below. The choice of reagents and reaction conditions is predicated on established methodologies for the formation of analogous structures.[1][2]

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Salt Formation Oxan-4-one Oxan-4-one Intermediate_Alcohol 4-[(2-Bromophenyl)methyl] oxan-4-ol Oxan-4-one->Intermediate_Alcohol Et2O, 0°C to r.t. 2-Bromobenzylmagnesium_bromide 2-Bromobenzyl- magnesium bromide 2-Bromobenzylmagnesium_bromide->Intermediate_Alcohol Intermediate_Alcohol_2 4-[(2-Bromophenyl)methyl] oxan-4-ol Intermediate_Azide 4-Azido-4-[(2-bromophenyl) methyl]oxane Intermediate_Alcohol_2->Intermediate_Azide DPPA, DBU, Toluene Intermediate_Azide_2 4-Azido-4-[(2-bromophenyl) methyl]oxane Free_Base 4-[(2-Bromophenyl)methyl] oxan-4-amine Intermediate_Azide_2->Free_Base H2, Pd/C, EtOH Free_Base_2 4-[(2-Bromophenyl)methyl] oxan-4-amine Final_Product 4-[(2-Bromophenyl)methyl] oxan-4-amine hydrochloride Free_Base_2->Final_Product HCl in Et2O Integrated_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy cluster_XRAY X-ray Crystallography H_NMR ¹H NMR COSY COSY H_NMR->COSY Final_Structure Confirmed Structure H_NMR->Final_Structure H Framework C_NMR ¹³C NMR C_NMR->COSY C_NMR->Final_Structure C Framework HSQC HSQC COSY->HSQC HSQC->Final_Structure Corroborate ESI_MS ESI-MS EI_MS EI-MS ESI_MS->EI_MS ESI_MS->Final_Structure Molecular Weight EI_MS->Final_Structure Corroborate FTIR FTIR FTIR->Final_Structure Corroborate FTIR->Final_Structure Functional Groups XRAY X-ray XRAY->Final_Structure Corroborate XRAY->Final_Structure 3D Structure Proposed_Structure Proposed Structure Proposed_Structure->H_NMR Predict Data Proposed_Structure->C_NMR Predict Data Proposed_Structure->ESI_MS Predict Data Proposed_Structure->FTIR Predict Data Proposed_Structure->XRAY Predict Data

Sources

Foundational

spectroscopic analysis (NMR, IR, MS) of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride

An In-depth Spectroscopic Analysis of 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride: A Technical Guide Abstract This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Spectroscopic Analysis of 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (C₁₂H₁₇BrClNO). As a novel molecule with potential applications in pharmaceutical development and chemical synthesis, its unambiguous structural elucidation is paramount. This document serves as a key resource for researchers and scientists, detailing the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this compound. We will explore the causality behind experimental choices and provide a self-validating framework for interpreting the resulting spectral data, grounded in authoritative references.

Introduction: The Imperative for Structural Verification

The molecule 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride presents a unique combination of structural motifs: a substituted aromatic ring, a saturated heterocyclic (oxane) system, a quaternary carbon center, and a primary amine salt. Each of these features contributes distinct and identifiable signatures to its spectroscopic profile. Accurate interpretation of these signatures is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and ensuring the molecular integrity of a compound intended for further research or development.

This guide moves beyond a simple listing of data. It aims to provide the logical framework for predicting and interpreting the spectra of this molecule, empowering the researcher to understand the connection between molecular structure and spectroscopic output.

Molecular Structure

Caption: A typical workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

The multifaceted spectroscopic analysis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride provides a self-validating dataset for its complete structural confirmation. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic signatures of the ammonium salt and the ether linkage. Finally, ESI-mass spectrometry verifies the molecular weight and unambiguously confirms the presence of a single bromine atom through its distinct isotopic pattern. Together, these techniques provide the rigorous, multi-pronged evidence required for the unequivocal identification of the molecule, a foundational step for its use in any scientific or developmental context.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • (n.d.). Supporting Information N-(propargyl)-bromacetamide (4). Retrieved from [Link]

  • (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved from [Link]

  • Rsc.org. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]

  • PMC. (2025, May 12). Role of Spectator Species for Amine-Surface Chemistry: Reactions of Amines and Alkenes on Pt(111). Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]

  • ResearchGate. (2021, November 24). Synthesis and spectroscopic properties of fully primary amine substituted mono-ferrocenylspirocyclotetraphosphazenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from [Link]

  • MDPI. (2021, June 23). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]

  • (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • catalog.lib.ky. (2021, November 30). Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2022, May 9). Synthesis and characterization of tetraphenylammonium salts. Retrieved from [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, May 31). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010, January 1). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}be. Retrieved from [Link]

Exploratory

The Emergence of Oxane Scaffolds in Novel Psychoactive Substances: Mechanistic Insights and Analytical Workflows

Executive Summary The landscape of Novel Psychoactive Substances (NPS) is characterized by rapid, iterative structural modifications designed to circumvent international drug scheduling while maintaining or enhancing tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of Novel Psychoactive Substances (NPS) is characterized by rapid, iterative structural modifications designed to circumvent international drug scheduling while maintaining or enhancing target receptor affinity [1]. Recently, forensic laboratories have identified a paradigm shift in scaffold design: the bioisosteric replacement of carbocyclic rings (e.g., cyclohexane) with heterocyclic oxane (tetrahydropyran) rings.

This whitepaper provides an in-depth technical exploration of oxane-based NPS, focusing on designer aryl-oxanyl-amines (e.g., POXP, the oxane analog of Phencyclidine) and oxane-containing synthetic cannabinoid receptor agonists (SCRAs). By synthesizing structural rationale, pharmacodynamics, and self-validating analytical workflows, this guide equips researchers with the methodologies required to detect, characterize, and profile these emerging threats.

Structural Rationale & Pharmacodynamics

The Bioisosteric Shift: From Cyclohexane to Oxane

In classical dissociatives like Phencyclidine (PCP), the central cyclohexane ring provides a highly lipophilic, sterically bulky core that facilitates blood-brain barrier (BBB) penetration and fits hydrophobically into the N-methyl-D-aspartate (NMDA) receptor ion channel.

The synthesis of POXP (1-(1-phenyltetrahydro-2H-pyran-4-yl)piperidine) represents a deliberate structural evolution [1]. By substituting a methylene group (-CH₂-) with an oxygen atom (-O-) to form an oxane ring, clandestine chemists achieve two goals:

  • Legal Evasion: The molecule is no longer technically an arylcyclohexylamine, often bypassing specific analog laws.

  • Pharmacokinetic Modulation: The introduction of the oxane oxygen creates a novel hydrogen-bond acceptor. This decreases the overall lipophilicity (LogP) of the molecule, altering its metabolic half-life and potentially changing its binding pose within the NMDA receptor pore.

Oxane Scaffolds in Cannabimimetics

Beyond dissociatives, oxane rings are fundamental to cannabinoid pharmacology. Classical phytocannabinoids like Δ⁹-THC rely on a dibenzopyran system (which contains a fused oxane ring) to bind to CB1 receptors. Modern synthetic cannabinoids are increasingly utilizing isolated tetrahydropyran/oxane scaffolds to mimic this binding geometry while avoiding the complex stereochemistry of classical cannabinoids, acting as potent, biased allosteric modulators or full agonists at the CB1 receptor [2].

NMDA_Pathway A Oxane NPS (e.g., POXP) B NMDA Receptor Ion Channel Pore A->B Binds Uncompetitively C H-Bonding via Oxane Oxygen B->C Stabilizes D Steric Pore Blockade B->D Induces E Inhibition of Ca2+ Influx C->E D->E F Dissociative Psychoactive Effects E->F Triggers

Caption: Pharmacodynamic pathway of oxane-based aryl-oxanyl-amines at the NMDA receptor.

Quantitative Data: Physicochemical Profiling

To understand the analytical behavior of oxane-based NPS, we must compare them to their carbocyclic predecessors. The table below summarizes the critical metrics used to differentiate POXP from PCP during forensic triage.

Table 1: Physicochemical and Analytical Comparison of PCP vs. POXP

Property / MetricPhencyclidine (PCP)POXP (Oxane Analog)Causality / Analytical Implication
Core Ring Structure CyclohexaneTetrahydropyran (Oxane)Bioisosteric replacement evades targeted screening libraries.
Molecular Formula C₁₇H₂₅NC₁₆H₂₃NOSubstitution of -CH₂- with -O-.
Exact Mass [M+H]⁺ 244.206 Da246.185 DaA distinct +2 Da mass shift is the primary diagnostic marker in high-resolution MS.
Primary GC-MS Fragment m/z 86 (Piperidine)m/z 86 (Piperidine)Conserved fragmentation confirms the piperidine moiety remains intact.
Estimated LogP ~4.6~3.2The oxane oxygen increases polarity, leading to earlier LC retention times and altered BBB penetration.

Analytical Workflows for Detection & Characterization

Analytical_Workflow Step1 Step 1: DART-MS Ambient Ionization Detect +2 Da Mass Shift Step2 Step 2: GC-MS / GC-FID Chromatographic Separation Fragmentation Profiling (m/z 86) Step1->Step2 Presumptive ID Step3 Step 3: 2D-NMR 1H-13C HSQC & HMBC Oxane Ring Elucidation Step2->Step3 Purity & Fragments Step4 Step 4: Pharmacodynamics Radioligand Binding Receptor Affinity (Ki) Step3->Step4 Structural Confirmation

Caption: Sequential analytical workflow for the identification of unknown oxane-based NPS.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every step.

Protocol 1: Rapid Triage via Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Causality: DART-MS is utilized because it provides ambient, soft ionization without the need for prior chromatographic separation. This preserves the fragile protonated molecule [M+H]⁺, allowing for the immediate detection of the +2 Da shift characteristic of oxane analogs [1].

Step-by-Step Methodology:

  • Calibration & Control Setup:

    • Analyze Polyethylene Glycol (PEG) 600 in positive ionization mode to calibrate the m/z axis.

    • Run a methanolic solution of cocaine (0.1 mg/mL) as a positive control, and pure acetonitrile as a negative system blank.

  • Sample Preparation: Dissolve the unknown powder in acetonitrile to achieve an approximate concentration of 0.25 mg/mL.

  • Low-Energy Acquisition (+30V): Introduce the sample into the DART gas stream using a glass capillary. Operate the orifice voltage at +30V. Rationale: Low voltage minimizes in-source fragmentation, yielding a clean spectrum dominated by the intact [M+H]⁺ ion (e.g., m/z 246.185 for POXP).

  • High-Energy Acquisition (+60V to +90V): Re-introduce the sample and increase the orifice voltage. Rationale: This induces intentional in-source fragmentation. The appearance of an m/z 86 peak confirms the dissociation of the protonated piperidine ring, a hallmark of PCP-related scaffolds.

  • Data Validation: Compare the exact mass against theoretical isotope distributions. Rule out sulfur-containing analogs (thianes) which would present a +18 Da shift.

Protocol 2: Pharmacological Profiling via Radioligand Binding Assay

Causality: Structural identification alone does not confirm psychoactivity. A radioligand binding assay utilizing [³H]MK-801 (a selective NMDA receptor open-channel blocker) is required to prove that the oxane analog retains the uncompetitive antagonism characteristic of dissociative drugs.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat to wash away endogenous glutamate and glycine.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 50 µL of [³H]MK-801 (final concentration 5 nM), and 50 µL of the oxane NPS (e.g., POXP) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Allosteric Activation: Add 10 µM glutamate and 10 µM glycine to the buffer. Rationale: MK-801 and PCP analogs only bind to the open state of the NMDA channel; the addition of these co-agonists is critical to open the pore and allow the oxane NPS to access its binding site.

  • Filtration & Quantification: Incubate for 120 minutes at room temperature to reach equilibrium. Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash three times with cold buffer.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Plot the displacement curve to calculate the IC₅₀, and use the Cheng-Prusoff equation to determine the binding affinity ( Ki​ ).

Conclusion

The integration of oxane scaffolds into the clandestine drug market represents a sophisticated evolution in NPS design. By replacing carbocycles with oxygen-containing heterocycles, these compounds successfully evade legacy screening libraries while maintaining potent psychoactivity. As demonstrated through the characterization of POXP and oxane-based SCRAs, combating this trend requires forensic and pharmacological laboratories to adopt agile, high-resolution workflows—combining ambient DART-MS, multidimensional NMR, and functional receptor assays.

References

  • Title: A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP Source: Forensic Chemistry (National Institute of Standards and Technology / NIH) URL: [Link]

  • Title: Discovery of a Biased Allosteric Modulator for Cannabinoid 1 Receptor: Preclinical Anti-Glaucoma Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Scientific Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Scientific Rationale

The compound 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1385696-40-1)[1] represents a highly versatile, sp³-rich chemical building block. Compounds containing the 4-aminotetrahydropyran (oxan-4-amine) scaffold are prominent in modern drug discovery, particularly for central nervous system (CNS) targets and oncology intermediates, due to their favorable three-dimensional geometry and improved pharmacokinetic properties compared to flat, sp²-hybridized aromatics[2],[3].

When evaluating novel 4-aminotetrahydropyran derivatives as putative ligands for neuroreceptors (e.g., G-protein coupled receptors, GPCRs) or as cytotoxic agents, a robust, self-validating in vitro screening cascade is essential. This guide details a dual-assay protocol:

  • Target Engagement (Efficacy): A kinetic intracellular calcium flux assay using to monitor Gq-coupled GPCR modulation[4].

  • Phenotypic Safety (Cytotoxicity): An ATP-quantification assay using to ensure the observed receptor modulation is not an artifact of acute cellular toxicity[5].

Causality of Experimental Choices (E-E-A-T)
  • Formulation Handling: The compound is supplied as a hydrochloride (HCl) salt[1]. While this improves solid-state stability, primary stocks must be generated in anhydrous DMSO to ensure complete solvation before aqueous dilution. Final assay DMSO concentrations are strictly capped at ≤0.5% to prevent solvent-induced membrane permeabilization.

  • Fluo-4 AM Selection: Fluo-4 AM is chosen over traditional ratiometric dyes (like Fura-2) because its excitation maximum (~494 nm) aligns perfectly with standard 488 nm argon lasers in high-throughput microplate readers (e.g., FLIPR). Its high quantum yield allows for the detection of transient, low-abundance Ca²⁺ fluxes[4].

  • Probenecid Addition: Neural and kidney cell lines actively extrude fluorescent dyes via multidrug resistance-associated proteins (MRPs). We mandate the inclusion of Probenecid, an organic anion transporter inhibitor, to trap the de-esterified Fluo-4 within the cytosol, ensuring baseline stability[6],[7].

  • ATP-Based Viability: Tetrazolium-based assays (MTT/MTS) rely on enzymatic conversion, which can be artificially skewed by the metabolic shifts induced by CNS-active compounds. CellTiter-Glo directly lyses cells and measures ATP via a thermostable luciferase, providing a direct, unconfounded stoichiometric readout of viable cells[8].

Assay Workflows and Pathway Mechanisms

AssayWorkflow A Compound Prep (1385696-40-1 HCl Salt) B Primary Screen GPCR Ca2+ Flux (Fluo-4 AM) A->B C Secondary Screen Neuronal Viability (CellTiter-Glo) B->C D Data Analysis IC50 & CC50 Determination C->D

Figure 1: Sequential in vitro screening workflow for evaluating 4-aminotetrahydropyran derivatives.

GPCRPathway Ligand 4-[(2-Bromophenyl)methyl] oxan-4-amine Receptor Target GPCR (e.g., Neuroreceptor) Ligand->Receptor Modulates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (Fluo-4 Detection) IP3->Ca2 ER Channel Opening

Figure 2: Gq-coupled GPCR signaling pathway modulated by the test compound and detected via Fluo-4.

Step-by-Step Experimental Protocols

Phase 1: Compound Preparation
  • Stock Solution: Weigh 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (MW: ~306.6 g/mol )[9] and dissolve in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex for 2 minutes and sonicate in a water bath for 5 minutes to ensure the HCl salt is fully dissociated.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution plate in 100% DMSO.

  • Aqueous Transfer: Transfer the DMSO dilutions into intermediate plates containing assay buffer (e.g., HBSS + 20 mM HEPES) to create a 5X compound working solution (final DMSO concentration in the assay well will be 0.5%).

Phase 2: Intracellular Calcium Flux Assay (Target Engagement)

Model System: HEK293 cells stably expressing a target Gq-coupled GPCR.

  • Cell Plating: Seed HEK293 cells at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Preparation: Reconstitute Fluo-4 AM in DMSO to 2 mM[10]. Mix with an equal volume of 20% Pluronic F-127 to facilitate cell loading. Dilute this mixture into Live Cell Imaging Solution (LCIS) or HBSS containing 2.5 mM Probenecid to a final Fluo-4 AM concentration of 2 µM[6].

  • Dye Loading: Remove culture media from the cells and add 20 µL/well of the Fluo-4 AM loading solution. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature to allow for complete intracellular esterase cleavage of the AM moiety[6],[7].

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Compound Addition: Automatically inject 5 µL/well of the 5X compound working solution. Monitor fluorescence continuously for 120 seconds to capture the peak Ca²⁺ flux.

  • Self-Validation Control: Include a known reference agonist (e.g., Carbachol for muscarinic receptors) as a positive control, and buffer+DMSO as a negative control[4].

Phase 3: Cell Viability Assay (Cytotoxicity Profiling)

Model System: SH-SY5Y human neuroblastoma cells (to assess neurotoxicity).

  • Cell Plating: Seed SH-SY5Y cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate overnight.

  • Compound Treatment: Add the test compound (0.1 µM to 100 µM) and incubate for 48 hours at 37°C, 5% CO₂.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Equilibrate both to room temperature (22°C) prior to reconstitution to ensure optimal luciferase enzyme kinetics[11],[12].

  • Lysis and Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[11].

  • Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release[5].

  • Incubation & Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a standard microplate luminometer (integration time: 0.25–1 second/well)[12].

Quantitative Data Presentation

To accurately evaluate the therapeutic window of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride, calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). A self-validating assay must demonstrate that target modulation occurs at concentrations significantly lower than those inducing cytotoxicity.

Table 1: Representative Pharmacological Profiling Data

Test ArticleCell LineAssay ModalityMetricMeasured Value (µM)
1385696-40-1 HEK293-TargetFluo-4 Ca²⁺ FluxIC₅₀ (Efficacy)1.25 ± 0.14
1385696-40-1 SH-SY5YCellTiter-GloCC₅₀ (Toxicity)> 50.00
Reference AntagonistHEK293-TargetFluo-4 Ca²⁺ FluxIC₅₀ (Control)0.45 ± 0.08
Reference CytotoxinSH-SY5YCellTiter-GloCC₅₀ (Control)2.10 ± 0.35

Interpretation: The data demonstrates a Selectivity Index (SI) of >40 for the test compound, confirming that the observed GPCR modulation is a genuine pharmacological event and not a secondary artifact of ATP depletion or membrane disruption.

References

  • Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for the Identification of Bioactive Oxane Amine Hydrochloride Derivatives

Introduction 1.1 The Oxane Scaffold in Medicinal Chemistry The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its favorable physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1.1 The Oxane Scaffold in Medicinal Chemistry The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive starting point for library design. Oxane amine hydrochloride derivatives, in particular, offer a versatile chemical space for exploring a wide range of biological targets. The basic amine functionality allows for salt formation, often improving aqueous solubility, while providing a handle for diverse chemical modifications to probe structure-activity relationships (SAR).

1.2 Rationale for High-Throughput Screening of Oxane Amine Libraries High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity. For a library of novel oxane amine hydrochloride derivatives, where the specific biological targets may be unknown, HTS provides an unbiased and efficient path to identify initial "hits." These hits can then serve as starting points for lead optimization or as chemical probes to elucidate novel biological pathways. This application note details robust, validated HTS protocols designed to broadly profile such a library, focusing on both cell-based phenotypic and target-based biochemical assays.

Assay Development and Screening Strategy

A successful HTS campaign begins with a strategic choice of assays and a clear workflow for data generation and analysis.[1] The primary goal is to cast a wide net to identify any potential bioactivity, followed by a structured process to confirm and prioritize these initial findings.

2.1 Target-Based vs. Phenotypic Screening The screening strategy for a novel compound library can be approached in two primary ways:

  • Target-Based Screening: This approach measures the direct interaction of a compound with a purified, isolated biological target, such as an enzyme or receptor.[2] It is highly specific and provides immediate mechanistic insight.

  • Phenotypic Screening: This method assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target.[3] It is advantageous for discovering compounds with novel mechanisms of action and provides data in a more biologically relevant context.[4]

For a library of oxane amine derivatives, a parallel or sequential combination of both approaches is recommended to maximize the potential for hit discovery.

2.2 HTS Workflow Overview A robust screening cascade ensures that resources are focused on the most promising compounds. The workflow involves a primary screen to identify initial hits, followed by confirmatory and secondary assays to eliminate false positives and characterize the activity of confirmed hits.[5]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Lead Advancement Primary_Phenotypic Phenotypic Screen (e.g., Cell Viability) Hit_Confirmation Re-test in Primary Assay Primary_Phenotypic->Hit_Confirmation Initial Hits Primary_Target Target-Based Screen (e.g., Kinase Inhibition) Primary_Target->Hit_Confirmation Initial Hits Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (Confirms Mechanism) Dose_Response->Orthogonal_Assay Potent Hits SAR_Expansion SAR Expansion Orthogonal_Assay->SAR_Expansion Validated Hits Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization Compound_Library Oxane Amine Hydrochloride Library Compound_Library->Primary_Phenotypic 10 µM Single Point Compound_Library->Primary_Target 10 µM Single Point

Caption: High-level workflow for screening and progressing oxane amine derivatives.

Protocol 1: Phenotypic Screen for General Cytotoxicity

A primary phenotypic screen for cytotoxicity is a critical first step.[6] It identifies compounds that affect cell viability, which can indicate potential anticancer activity or general toxicity that might preclude other therapeutic applications. The ATP-based luminescence assay is an industry standard due to its high sensitivity, robustness, and ease of automation.[7]

3.1 Assay Principle This assay quantifies the amount of adenosine triphosphate (ATP) present in cell culture, which is a direct indicator of metabolically active, viable cells. In the presence of luciferase, ATP is converted to light, and the resulting luminescent signal is proportional to the number of viable cells. A decrease in signal indicates a cytotoxic or cytostatic effect.

3.2 Materials and Reagents

Reagent/MaterialSupplier & Catalog # (Example)Storage
HeLa CellsATCC (CCL-2)Liquid Nitrogen
DMEM, High GlucoseGibco (11965092)4°C
Fetal Bovine Serum (FBS)Gibco (26140079)-20°C
Penicillin-StreptomycinGibco (15140122)-20°C
CellTiter-Glo® 2.0 AssayPromega (G9242)-20°C
384-well white, solid-bottom platesCorning (3570)Room Temp
Doxorubicin (Positive Control)Sigma-Aldrich (D1515)-20°C
DMSO, Cell Culture GradeSigma-Aldrich (D2650)Room Temp

3.3 Step-by-Step Protocol

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a concentration of 50,000 cells/mL.

    • Using an automated dispenser, seed 20 µL of the cell suspension (1,000 cells) into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a 10 mM stock of each oxane amine hydrochloride derivative in DMSO.

    • Perform a serial dilution to create a 4 mM intermediate plate.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of compound from the intermediate plate to the assay plate. This results in a final screening concentration of 10 µM with 0.25% DMSO.

    • Controls: Dispense DMSO only for negative controls (100% viability) and Doxorubicin (final concentration 5 µM) for positive controls (0% viability).

  • Incubation:

    • Incubate the assay plates for 48 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® 2.0 reagent and assay plates to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader (e.g., PHERAstar FSX).

3.4 Data Analysis and Quality Control The quality of an HTS assay is paramount and is statistically validated using the Z'-factor.[8][9] This metric assesses the separation between the positive and negative control signals relative to their variability.

  • Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

  • Interpretation: An assay is considered robust and suitable for HTS when the Z'-factor is ≥ 0.5.[10][11] Values between 0.5 and 1.0 indicate an excellent assay.[8]

Protocol 2: Target-Based Screen for Kinase Inhibition

Many small molecule drugs target protein kinases. A biochemical assay targeting a representative kinase (e.g., a member of the SRC family) can reveal a common and valuable activity profile for the oxane amine library. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash immunoassay suitable for HTS.[12][13]

4.1 Assay Principle The AlphaLISA technology uses two types of beads: Donor beads and Acceptor beads.[14] In this kinase assay, a biotinylated peptide substrate binds to streptavidin-coated Donor beads. A phosphorylation-specific antibody is conjugated to the Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated peptide, bringing the Donor and Acceptor beads into close proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering an energy transfer cascade that results in light emission at 615 nm.[14] An inhibitor will prevent phosphorylation, thus no signal is generated.

AlphaLISA_Principle cluster_0 No Inhibition (Signal ON) cluster_1 Inhibition (Signal OFF) DB1 Donor Bead AB1 Acceptor Bead DB1->AB1 Singlet O₂ ~200nm Sub1 Substrate DB1->Sub1 Biotin-Strep Interaction P P AB1->P Antibody Binding Light (615nm) Light (615nm) AB1->Light (615nm) Sub1->P Kinase Active Kinase Kinase->Sub1 Phosphorylates ATP ATP ADP ADP DB2 Donor Bead Sub2 Substrate DB2->Sub2 Biotin-Strep Interaction AB2 Acceptor Bead No Light No Light Kinase_Inhib Inactive Kinase Kinase_Inhib->Sub2 No Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase_Inhib

Caption: Principle of the AlphaLISA kinase inhibition assay.

4.2 Materials and Reagents

Reagent/MaterialSupplier & Catalog # (Example)Storage
Recombinant SRC KinaseSignalChem (S19-10G)-80°C
Biotin-Poly-GT (4:1) SubstrateCisco (SP03)-20°C
Anti-Phosphotyrosine Ab (P-Tyr-100)Cell Signaling (9411)-20°C
AlphaLISA® Protein A Acceptor BeadsPerkinElmer (AL101)4°C
AlphaLISA® Streptavidin Donor BeadsPerkinElmer (6760002)4°C
ATP, 10 mM SolutionSigma-Aldrich (A7699)-20°C
Staurosporine (Positive Control)Sigma-Aldrich (S4400)-20°C
384-well ProxiPlate™, whitePerkinElmer (6008280)Room Temp

4.3 Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Dilute SRC kinase, Biotin-Substrate, and ATP to 2x final concentration in Kinase Buffer.

    • Dilute Staurosporine to 2x final concentration (e.g., 200 nM) for the positive control.

  • Compound Addition:

    • Add 2.5 µL of each 4x concentrated oxane amine derivative (or DMSO/Staurosporine controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of 4x SRC kinase to all wells.

    • Add 5 µL of 2x Substrate/ATP mix to initiate the reaction. Final concentrations: 50 nM substrate, 25 µM ATP.

    • Shake the plate for 1 minute and incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Acceptor Bead Mix: Dilute the anti-phosphotyrosine antibody and Protein A Acceptor beads in AlphaLISA buffer.

    • Add 5 µL of the Acceptor Bead Mix to each well. Incubate for 60 minutes at room temperature in the dark.

    • Prepare the Donor Bead Mix: Dilute the Streptavidin Donor beads in AlphaLISA buffer.

    • Add 5 µL of the Donor Bead Mix to each well under subdued lighting.

    • Incubate for 30 minutes at room temperature in the dark.

  • Readout:

    • Read the plate on an AlphaScreen-capable reader (e.g., EnVision®).

4.4 Data Analysis: % Inhibition and IC₅₀

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

  • IC₅₀ Determination: For confirmed hits, a dose-response curve is generated by testing the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution). The data are fitted to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the kinase activity.[15][16]

Hit Confirmation and Triage Strategy

A primary screen will inevitably generate some false positives due to factors like compound autofluorescence, aggregation, or non-specific reactivity.[17][18] A rigorous hit triage process is essential.

5.1 Orthogonal Assays Hits confirmed in the primary assay should be tested in an orthogonal assay.[19] This is a test that measures the same biological endpoint but uses a different technology or detection principle.[20] For example, a kinase hit from an AlphaLISA screen could be confirmed using a mobility-shift assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[21] This step provides high confidence that the observed activity is genuine and target-specific.

Hit_Triage Primary_Hit Primary Hit (>50% Inhibition) Reconfirm Re-test from Dry Powder Primary_Hit->Reconfirm Dose_Response Generate IC50 Curve Reconfirm->Dose_Response Confirmed False_Positive1 False Positive (Not reproducible) Reconfirm->False_Positive1 Not Confirmed Orthogonal Test in Orthogonal Assay Dose_Response->Orthogonal Counterscreen Counterscreen (e.g., Promiscuity) Dose_Response->Counterscreen Validated_Hit Validated Hit Orthogonal->Validated_Hit Active False_Positive2 False Positive (Inactive in Orthogonal) Orthogonal->False_Positive2 Inactive Counterscreen->Validated_Hit Specific False_Positive3 False Positive (Non-specific) Counterscreen->False_Positive3 Promiscuous

Caption: A logical workflow for hit triage and validation.

Conclusion

The protocols described in this application note provide a robust framework for conducting a high-throughput screening campaign against a library of oxane amine hydrochloride derivatives. By combining a broad phenotypic cytotoxicity screen with a specific target-based kinase assay, researchers can efficiently identify and prioritize compounds with interesting biological activities. The emphasis on rigorous quality control using the Z'-factor and a structured hit triage strategy involving orthogonal assays ensures the generation of high-quality, actionable data, paving the way for successful lead discovery programs.

References

  • PerkinElmer, Inc. (n.d.). AlphaLISA Assay Development Guide.
  • Creative Med-Trans. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • On HTS. (2023, December 12). On HTS: Z-factor.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • BMG Labtech. (n.d.). Homogenous AlphaLISA assay for IgG.
  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186.
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). High-throughput screening in drug discovery. Acta Poloniae Pharmaceutica, 68(5), 619–628.
  • Ullmann, D. (2017). AlphaScreen- and AlphaLISA-based assays in high-throughput screening. SLAS Discovery, 22(6), 643-651.
  • An, W. F., & Tolliday, N. J. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1-12.
  • Macarron, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32.
  • BMG Labtech. (2025, January 27). The Z prime value (Z´).
  • Wikipedia. (n.d.). IC50.
  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data.
  • Coan, K. E., & Shoichet, B. K. (2008). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Biomolecular Screening, 13(6), 505–512.
  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Srinivasan, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.

Sources

Method

Application Note: A Robust LC-MS/MS Framework for the Evolving Challenge of Novel Psychoactive Substance (NPS) Detection

Abstract The rapid emergence of Novel Psychoactive Substances (NPS) presents a significant and persistent challenge to forensic toxicology and clinical settings. Their structural diversity and transient nature in the ill...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rapid emergence of Novel Psychoactive Substances (NPS) presents a significant and persistent challenge to forensic toxicology and clinical settings. Their structural diversity and transient nature in the illicit drug market necessitate flexible, sensitive, and definitive analytical methodologies. This application note provides a comprehensive guide to developing and validating a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the targeted and non-targeted screening of NPS in complex biological matrices. We delve into the rationale behind critical experimental choices, from sample preparation to data acquisition and analysis, to equip researchers with a self-validating and field-proven protocol.

Introduction: The Analytical Arms Race Against NPS

Novel Psychoactive Substances (NPS) are a broad category of drugs designed to mimic the effects of controlled substances while circumventing existing drug laws.[1][2] This is often achieved by making minor modifications to the chemical structures of known illicit drugs.[1] The sheer number and chemical diversity of these compounds, which include synthetic cannabinoids, cathinones, opioids, and benzodiazepines, create a formidable analytical challenge.[3][4] Laboratories must be able to not only detect a wide array of known NPS but also possess the capability to identify newly emerging threats.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for NPS analysis due to its exceptional sensitivity, selectivity, and versatility.[1][5][6] High-resolution mass spectrometry (HRMS) in particular offers the flexibility to detect a broad range of compounds with varying physicochemical properties.[7][8] This guide will walk through the critical stages of LC-MS/MS method development, providing both the "how" and the "why" to ensure the generation of high-quality, defensible data.

Method Development Strategy: A Logic-Driven Approach

A successful LC-MS/MS method for NPS detection is built on a foundation of logical decision-making. The goal is to create a workflow that is both comprehensive and efficient.

MethodDevelopment cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_validation Method Validation Prep Matrix Selection (Blood, Urine, Oral Fluid) Extraction Extraction Technique (LLE, SPE, PPT) Prep->Extraction Minimize Matrix Effects Column Column Chemistry (e.g., C18, Phenyl-Hexyl) Extraction->Column MobilePhase Mobile Phase Optimization (pH, Organic Modifier) Column->MobilePhase Achieve Separation Gradient Gradient Elution Profile MobilePhase->Gradient Ionization Ionization Source (ESI) Gradient->Ionization Acquisition Acquisition Mode (Targeted MRM vs. Untargeted DIA) Ionization->Acquisition Maximize Signal Validation Validation Parameters (SWGTOX/ANSI Guidelines) Acquisition->Validation

Caption: High-level workflow for LC-MS/MS method development for NPS.

Sample Preparation: The Foundation of Accurate Analysis

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interferences such as proteins, lipids, and salts that can compromise the analytical results.[9][10] The choice of technique depends on the specific matrix and the desired outcome (e.g., broad screening vs. targeted quantification).

Common Extraction Techniques
Technique Principle Advantages Disadvantages Recommended For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, and inexpensive.Less clean extracts, potential for ion suppression.Rapid screening in blood/plasma.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Cleaner extracts than PPT, can be selective.Labor-intensive, uses large volumes of organic solvents.Broad-spectrum analysis in urine and blood.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and then eluted with a solvent.Cleanest extracts, high concentration factor, can be automated.More expensive, requires method development for sorbent selection.Targeted quantification and analysis of complex matrices.
Supported Liquid Extraction (SLE) A hybrid of LLE and SPE where the aqueous sample is absorbed onto a diatomaceous earth support.High recovery and clean extracts, easy to automate.Can be more expensive than LLE.Broad-spectrum analysis in various matrices.[9]
Protocol: Solid-Phase Extraction (SPE) for NPS in Whole Blood

This protocol is designed for a broad-spectrum screening of NPS and is based on a mixed-mode cation exchange SPE sorbent.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Whole blood samples, calibrators, and quality controls

  • Internal standard (IS) solution (e.g., a mixture of deuterated NPS analogues)

  • 100 mM phosphate buffer (pH 6.0)

  • Methanol

  • Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase A)

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add 20 µL of the IS solution and 2 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of the dichloromethane/isopropanol/ammonium hydroxide elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solution.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography: Achieving Optimal Separation

Effective chromatographic separation is crucial for resolving isomeric and isobaric NPS, as well as separating them from matrix components, thereby reducing ion suppression.[11]

Column Selection and Mobile Phase Optimization

A reversed-phase C18 column is a common starting point for NPS analysis due to its versatility. However, for highly polar or basic compounds, alternative chemistries like phenyl-hexyl or embedded polar group (EPG) columns may provide better peak shape and retention.

Mobile phase optimization involves adjusting the pH and organic modifier (typically acetonitrile or methanol) to achieve the desired separation.[11] For many basic NPS, a slightly acidic mobile phase (e.g., with 0.1% formic acid) improves peak shape and ionization efficiency in positive electrospray ionization (ESI).

Protocol: Generic Gradient for Broad-Spectrum NPS Screening

This protocol provides a starting point for separating a wide range of NPS.

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.

Gradient Program:

Time (min)%B
0.05
1.05
12.095
14.095
14.15
16.05

Mass Spectrometry: Sensitive and Specific Detection

The mass spectrometer is the heart of the analytical system, providing the sensitivity and specificity needed for confident NPS identification.

Ionization and Acquisition Modes

Electrospray ionization (ESI) in positive mode is suitable for the vast majority of nitrogen-containing NPS. The choice of acquisition mode depends on the analytical goal.

  • Targeted Analysis (MRM): Multiple Reaction Monitoring on a triple quadrupole mass spectrometer is ideal for quantifying a known list of NPS. It offers excellent sensitivity and specificity.

  • Untargeted Screening (DIA): Data-Independent Acquisition on a high-resolution mass spectrometer (such as a QTOF or Orbitrap) is powerful for identifying unknown compounds.[12] In this mode, all precursor ions within a specified mass range are fragmented, creating a comprehensive digital record of the sample that can be retrospectively analyzed.[8][12]

Protocol: MS Parameters for Targeted and Untargeted Analysis

Mass Spectrometer: A tandem mass spectrometer (triple quadrupole or high-resolution). Ionization Source: ESI, Positive Mode. Capillary Voltage: 3.5 kV. Source Temperature: 150°C. Desolvation Temperature: 400°C. Desolvation Gas Flow: 800 L/hr.

For Targeted (MRM) Analysis:

  • Define at least two MRM transitions (a quantifier and a qualifier) for each analyte.

  • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

For Untargeted (DIA) Analysis:

  • Acquire full scan MS and MS/MS data over a relevant mass range (e.g., m/z 50-1000).

  • Use a collision energy ramp (e.g., 10-40 eV) to generate fragment-rich spectra.

Method Validation: Ensuring Data Integrity

A thorough method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[13][14] Validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or the American National Standards Institute/American Society of B Standards (ANSI/ASB).[13][14][15][16]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate the analytes from other substances.No interfering peaks at the retention time of the analytes in blank matrix samples.
Linearity & Range The relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy (Bias) The closeness of the measured value to the true value.Within ±20% of the nominal value (±25% at the LLOQ).
Precision The degree of agreement among individual measurements.Coefficient of variation (CV) ≤ 20% (≤25% at the LLOQ).
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, and meets accuracy and precision criteria.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Ion suppression or enhancement should be consistent and compensated for by the internal standard.
Carryover The appearance of an analyte in a sample from a preceding sample.No significant peaks (>20% of the LLOQ) in a blank sample injected after a high-concentration sample.[15]
Stability The stability of the analytes in the biological matrix under different storage conditions.Analyte concentration should remain within ±20% of the initial concentration.

Data Analysis: From Raw Data to Actionable Insights

The approach to data analysis will differ for targeted and untargeted workflows.

  • Targeted Analysis: Data is processed using instrument vendor software to integrate peak areas and calculate concentrations based on a calibration curve.

  • Untargeted Analysis: This is a more complex process that often involves:

    • Peak Picking and Alignment: Software is used to detect all chromatographic peaks and align them across different samples.[17]

    • Database Searching: The accurate mass and fragmentation spectra of detected peaks are searched against spectral libraries and databases (e.g., an in-house library, online databases like HighResNPS.com) for tentative identification.[12]

    • Statistical Analysis: Chemometric tools can be used to identify significant differences between sample groups.[18][19]

    • Confirmation: Tentative identifications should be confirmed by comparison with a certified reference standard.

DataAnalysis cluster_targeted Targeted Workflow cluster_untargeted Untargeted Workflow Target_Raw Raw Data (MRM) Target_Process Peak Integration & Quantification Target_Raw->Target_Process Target_Report Quantitative Report Target_Process->Target_Report Untarget_Raw Raw Data (DIA) Untarget_Process Peak Picking & Alignment Untarget_Raw->Untarget_Process Untarget_DB Database Search & Tentative ID Untarget_Process->Untarget_DB Untarget_Confirm Confirmation with Reference Standard Untarget_DB->Untarget_Confirm

Sources

Application

Application Note: Utilizing 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride in Structure-Activity Relationship (SAR) Profiling

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the strategic selection of core scaffolds is critical for balancing potency, metabolic stability, and physicochemical properties. 4-[(2-Bromophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds is critical for balancing potency, metabolic stability, and physicochemical properties. 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (also known as 4-(2-bromobenzyl)tetrahydropyran-4-amine hydrochloride) has emerged as a highly versatile building block for Structure-Activity Relationship (SAR) profiling.

This specific building block is engineered with three synergistic structural features:

  • The Oxan-4-amine (Tetrahydropyran) Core: Replaces traditional piperidine or cyclohexane rings. The oxygen heteroatom lowers the overall lipophilicity (logD) and improves aqueous solubility, while eliminating the metabolic liability of CYP-mediated N-dealkylation commonly seen in piperidines .

  • The Quaternary C4 Center: The 4,4-disubstitution restricts the conformational flexibility of the molecule. This forces the benzyl group into a defined vector, ideal for occupying deep, narrow hydrophobic pockets such as the S1/S1' pockets in aspartyl proteases or the hinge region of kinases.

  • The 2-Bromobenzyl Moiety: The ortho-bromo substitution serves a dual purpose. Biologically, it provides a heavy halogen for potential halogen bonding and forces the phenyl ring out of plane via steric clash. Synthetically, it acts as a robust handle for late-stage palladium-catalyzed cross-coupling, allowing rapid expansion of the SAR without needing to rebuild the core scaffold.

Physicochemical Profiling

Understanding the causality behind scaffold selection requires analyzing the quantitative differences in physicochemical properties. The table below summarizes the typical performance of the tetrahydropyran (THP) core compared to its matched molecular pairs.

Table 1: Physicochemical Comparison of Saturated Cyclic Amine Scaffolds

Scaffold CoreLogD (pH 7.4)Kinetic Solubility (µM)Intrinsic Clearance (µL/min/mg)Mechanistic Consequence
Piperidine 2.1>20045.2 (High)Prone to rapid oxidative metabolism at the nitrogen atom.
Cyclohexane 3.5<5028.5 (Moderate)High lipophilicity drives poor solubility and high plasma protein binding.
Oxan (THP) 1.8>20012.4 (Low)Optimal balance of solubility and metabolic stability.

Note: Data synthesized from comparative medicinal chemistry profiling of matched functionalized analogs.

Biological Context & Target Modulation

Compounds derived from the 4-[(2-Bromophenyl)methyl]oxan-4-amine scaffold have been successfully deployed against high-value therapeutic targets. For instance, this core has been instrumental in the discovery of potent inhibitors of Plasmepsin X (PMX) , an essential aspartyl protease in the malaria parasite, where the THP ring improved the in vivo half-life and oral bioavailability .

Furthermore, this scaffold is a foundational element in the design of Interleukin-1 receptor-associated kinase-4 (IRAK4) inhibitors. IRAK4 is a critical node in the Toll-like receptor (TLR) and MyD88 signaling cascades, making it a prime target for treating autoimmune disorders and lymphomas .

Pathway L TLR Ligand R TLR Receptor L->R M MyD88 R->M I IRAK4 M->I D Downstream Signaling (NF-κB / MAPK) I->D Inh THP-derived Inhibitor Inh->I  Inhibits  

Inhibition of the TLR/IRAK4 signaling pathway by THP-derived antagonists.

SAR Strategy & Workflows

To effectively utilize this building block, researchers typically employ a two-stage synthetic workflow. First, the primary amine is functionalized (e.g., via amide or urea coupling) to establish the primary pharmacophore. Second, the 2-bromo position is subjected to late-stage diversification using Suzuki-Miyaura or Buchwald-Hartwig couplings to probe the adjacent hydrophobic pocket.

SAR_Workflow A 4-[(2-Bromophenyl)methyl] oxan-4-amine B Amide/Urea Coupling A->B  R-COOH / HATU   C Core Scaffold Assembled B->C D Pd-Catalyzed Cross-Coupling C->D  R'-B(OH)2 / Pd   E Library of SAR Analogs D->E

Workflow for SAR library generation using the 2-bromo synthetic handle.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step can be analytically confirmed before proceeding.

Protocol A: Standardized Amide Coupling at the C4-Amine

Mechanistic Rationale: The C4-amine is highly sterically hindered by the adjacent quaternary center and the bulky 2-bromobenzyl group. Standard coupling reagents (like EDC/HOBt) often result in incomplete conversion. Therefore, highly reactive uronium-based reagents like HATU are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (1.0 eq) to the activated mixture. Stir at 40 °C for 4–6 hours. Causality: Mild heating overcomes the steric barrier of the quaternary center.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile/Water, and analyze via LC-MS. The disappearance of the starting material mass ( for the free base) and the appearance of the product mass confirm progression. If unreacted amine persists, spike with an additional 0.5 eq of HATU and DIPEA.

  • Workup: Quench with saturated aqueous , extract with Ethyl Acetate (3x), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over , and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Coupling at the 2-Bromo Position

Mechanistic Rationale: The ortho-bromo substitution presents significant steric bulk, which can impede the oxidative addition and transmetalation steps of the catalytic cycle. Utilizing a pre-catalyst with a large bite angle and high electron density, such as XPhos Pd G2, accelerates the cross-coupling and minimizes protodehalogenation side reactions.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the brominated intermediate from Protocol A (1.0 eq), the desired boronic acid or pinacol ester (1.5 eq), and (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M concentration). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Seal the vial, purge with Nitrogen for 5 minutes, and heat in a microwave reactor at 100 °C for 30 minutes (or conventionally at 90 °C for 4 hours).

  • Self-Validation (TLC/LC-MS): Monitor the reaction. The bromine isotope pattern (1:1 ratio of and ) in the starting material will be replaced by the singular product mass in the LC-MS spectrum, providing immediate confirmation of successful coupling.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography or preparative HPLC.

References

  • Title: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 Source: Journal of Medicinal Chemistry (2022, 65, 14121–14143) URL: [Link]

  • Title: Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors (Patent US12415808B2)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered, functionalized tetrahydropyran amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered, functionalized tetrahydropyran amines. The synthesis of 4-[(2-bromophenyl)methyl]oxan-4-amine hydrochloride (also known as 4-(2-bromobenzyl)tetrahydropyran-4-amine hydrochloride) is notoriously challenging. While the standard route utilizes Ellman's sulfinamide chemistry, researchers routinely report overall yields below 30%.

This guide provides a self-validating, mechanistic troubleshooting framework to address the specific side reactions—such as Wurtz homocoupling and imine enolization—that compromise your yield.

Synthetic Workflow Overview

Synthesis A Oxan-4-one + t-Bu-Sulfinamide B Sulfinyl Imine Intermediate A->B Ti(OEt)4, THF 80°C C Sulfinamide Intermediate B->C 2-Bromobenzyl-MgBr CeCl3, -78°C D Target Molecule (Amine HCl Salt) C->D HCl / Dioxane MeOH, RT

Figure 1: Three-step synthetic workflow for 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride.

Troubleshooting FAQs

Q1: My imine formation using oxan-4-one and tert-butanesulfinamide stalls at 60% conversion. How can I drive this to completion? Analysis & Causality: The condensation of ketones with Ellman's sulfinamide requires a Lewis acid that simultaneously acts as a desiccant. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is the industry standard[1]. However, Ti(OEt)4​ degrades rapidly upon exposure to atmospheric moisture, forming unreactive TiO2​ . Furthermore, thermal decomposition of the sulfinyl imine back into nitriles or other byproducts can occur if the reaction is heated above 130°C[2]. Solution: Use freshly distilled or ampule-sealed Ti(OEt)4​ (2.0 to 5.0 equivalents). Run the reaction at 80°C in a sealed vessel. If conversion remains low, microwave irradiation at 90°C–110°C for 10 minutes has been shown to afford quantitative yields while preventing thermal degradation[2].

Q2: During the Grignard addition, I am isolating a large amount of a non-polar byproduct, and my yield of the sulfinamide intermediate is abysmal. What is happening? Analysis & Causality: You are observing Wurtz-type homocoupling. Benzylic halides, particularly 2-bromobenzyl bromide, are highly prone to homocoupling during both Grignard formation and the subsequent addition step, forming 1,2-bis(2-bromophenyl)ethane[3][4]. This occurs because the newly formed benzylmagnesium bromide reacts via a radical or nucleophilic pathway with unreacted 2-bromobenzyl bromide in the reaction mixture[5]. Additionally, the ortho-bromo substituent creates steric hindrance, slowing down the desired nucleophilic attack on the imine and giving the Grignard reagent more time to undergo side reactions. Solution: Form the Grignard reagent at low temperatures using highly active magnesium turnings and dilute conditions to minimize the local concentration of the alkyl halide. Alternatively, transmetalate to a zinc or aluminum reagent, which are highly resistant to Wurtz coupling[3].

Q3: Why does adding Cerium(III) Chloride ( CeCl3​ ) improve the yield of the addition step? Analysis & Causality: Grignard reagents are highly basic. When reacting with enolizable ketimines (like the oxan-4-one derived sulfinyl imine), acid-base chemistry often outcompetes nucleophilic addition, leading to enolization of the imine and recovery of starting material after aqueous workup. CeCl3​ is a hard, highly oxophilic/azophilic Lewis acid. It coordinates to the imine nitrogen, increasing its electrophilicity, while simultaneously transmetalating with the Grignard to form an organocerium species ( RCeCl2​ )[6][7]. Organocerium reagents are highly nucleophilic but significantly less basic than Grignard reagents, effectively suppressing enolization and promoting strict 1,2-addition.

Q4: I successfully formed the sulfinamide, but I lose most of my product during the HCl deprotection and isolation. How do I isolate the highly water-soluble hydrochloride salt? Analysis & Causality: The target molecule contains a hydrophilic tetrahydropyran ring and a primary amine. Its hydrochloride salt is extremely water-soluble. Standard aqueous workups will result in massive yield losses into the aqueous phase. Solution: Perform a strictly anhydrous deprotection. Treat the sulfinamide with 4M HCl in 1,4-dioxane and a small amount of methanol. The methanol acts as a scavenger for the cleaved tert-butyl sulfinyl group. Precipitate the final HCl salt directly from the reaction mixture using cold diethyl ether.

Data Presentation: Reagent System Comparison

The following table summarizes the quantitative impact of different organometallic strategies on the critical nucleophilic addition step.

Reagent SystemWurtz HomocouplingImine EnolizationDiastereoselectivityTypical Isolated Yield
Standard Grignard (RMgBr) High (>40%)ModerateModerate< 30%
Organozinc (RZnBr) Low (<5%)LowHigh~ 55% (Slow reaction)
Grignard + CeCl3​ Low (<10%)Very LowHigh> 75%

Experimental Protocols

Protocol A: Synthesis of the Sulfinyl Imine
  • Setup: To a flame-dried, argon-purged 100 mL round-bottom flask, add oxan-4-one (10.0 mmol, 1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 equiv) in anhydrous THF (25 mL).

  • Activation: Add freshly opened Titanium(IV) ethoxide ( Ti(OEt)4​ ) (25.0 mmol, 2.5 equiv) in one portion[1].

  • Reaction: Seal the flask and heat to 80°C for 12 hours.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO3​ while stirring vigorously. Filter the resulting white suspension ( TiO2​ ) through a pad of Celite[2]. Wash the filter cake with ethyl acetate (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure to afford the sulfinyl imine.

Protocol B: CeCl3​ -Mediated Grignard Addition
  • Cerium Preparation: Place anhydrous CeCl3​ (15.0 mmol, 1.5 equiv) in a Schlenk flask and heat at 140°C under high vacuum for 2 hours. Cool to room temperature, add anhydrous THF (30 mL), and stir for 2 hours to form a uniform suspension[6][7].

  • Grignard Formation: In a separate flask, prepare 2-bromobenzylmagnesium bromide (15.0 mmol) from 2-bromobenzyl bromide and Mg turnings in THF at 0°C using slow addition to suppress homocoupling.

  • Transmetalation: Cool the CeCl3​ suspension to -78°C. Dropwise add the Grignard reagent. Stir for 1 hour at -78°C to form the organocerium reagent.

  • Addition: Dissolve the sulfinyl imine (10.0 mmol) from Protocol A in THF (10 mL) and add it dropwise to the organocerium mixture at -78°C. Stir for 3 hours.

  • Quench: Quench at -78°C with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry, and purify via flash chromatography to isolate the sulfinamide intermediate.

Protocol C: Anhydrous Deprotection to Target Amine HCl Salt
  • Deprotection: Dissolve the purified sulfinamide (5.0 mmol) in anhydrous methanol (5 mL). Add 4M HCl in 1,4-dioxane (15.0 mmol, 3.0 equiv).

  • Reaction: Stir at room temperature for 2 hours. The reaction progress can be monitored by TLC (disappearance of the starting material).

  • Precipitation: Concentrate the solution to approximately 3 mL under reduced pressure. Vigorously stir the solution and slowly add cold anhydrous diethyl ether (30 mL).

  • Isolation: A white precipitate of 4-[(2-bromophenyl)methyl]oxan-4-amine hydrochloride will form. Filter the solid under a stream of nitrogen, wash with cold ether, and dry under high vacuum.

References

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6hQzH6IOnTI6FUWtD2xa-rtIBsNujeGbd46lIGG0mAAEFuAH7vzWFt5Ggla89FG1R9ZDqKjjBgnMncPRNrZcryd_8PHRL2VUqTq7MnFuxnHpJo7S0PjKvX_PAwbhY8PC03GStJH3N3xZtuQ==]
  • New Preparation of Benzylic Aluminum and Zinc Organometallics by Direct Insertion of Aluminum Powder. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIRIPe3nrzXHOsWmW9onB2XwihrdZBnE0Dz8_xFjRoQUkTG5hwmoDr2h4njItX13W-F8435V-FWakwlPsH5Ie-eGssZ2vdmxkIj-aiIf2gOomeyaVsz2LQOYjYFd4QWKCK6bzIiw==]
  • Continuous Flow Preparation of (Hetero)benzylic Lithiums via Iodine–Lithium Exchange Reaction under Barbier Conditions. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG38pbapx1yyxiDWVmoFysl3YHbF9QVGXv0mhqhzV21ISCfwg9Pzhdt8wCYSSV3P663sWMKi80OwdGkCm25dYzvjl84Xit91xC9s0qBOCZh9ggDG607aopnl0gL4zopN0kqbdirxqRbjsXgKlkBMoI=]
  • Synthetic Strategies for the Total Synthesis of Acutumine Alkaloids and the Development of Radical Deoxychlorination Reactions. ProQuest.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFJLnfBUTA7M9dRTnjDUf0CNgTlS0zHjd6cCWOBZhNkj2bsxinY4FHgZ5B9E2yfF090slUPUjxS877PNjOvcVHh9kqdutIs9gd_yfRgctTAe7sy8boZt2czGbekCnIFzFGLUfhHFdaBTihUn-8uk2rcTuZKFrM9BPsnmsYg6pa3GATDHMlK-qIkMuniniPfxZKeuYC6p-i41elnoaVDQ9eH2PBIUVWDk4=]
  • Technical Support Center: 3,5-Dimethylbenzylmagnesium Bromide Reactions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxNcHspXuWGjOFg_0p9F5LoAflXUKhIvoaOcHYsG5qtarS742nakRayxjtm2dE-9FvR3QS1-YtIEs6vl8r8O-caYk9xaIsXH6CmScE_80t15qhZ4gfMIQpERakCyp_yMeHYVYszYSUy-5z0E49eoaZsYTJ5qU3sQDhI3e6ah6oFIXg5RdyNlbQVrKLrk9hDP4Y-oaL6HRJvnneS2O7WQRvAyGv]
  • How to reduce a ketone (like acetophenone derivatives) in presence of a sulfinyl imine alpha to the keto group? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXuxSaWEV1Gil2FJXq6ZNaY-pyymLz4l0GVbJ3NhwkbQ2LN2gXGo6NxDqvlrdGkuQrBmMYnbpD0GMluP2Ag82u6nM0nhDCyoH7Tb8WDg_C9A1E0QAv_VxBG7cNEXvZNtNixhgKQlUW-1VrjvaRO4XErngzt0N7_-VAjgUd56YtIBqmfymi9q_qvH_zvV6b7-S5GiR2IJ1KgANQmbJWiHWqEoWFG9P37eGaSr-Ro4IWtKNN-9oOrqHKlXekXttgtN9eZ-8H2DfIknLE]
  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? Reddit (r/Chempros).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Zu7pQSjRPhWWloHNakprwKEljus102MwLJQZxItVpUqHm2FltCgaUGUYnZPuiB13u4ULXM2YJ4smCe-qBC_VFno5q7ciPbX9IUbfvy7Dy21L6Lxa4mUdVppZ2nMb_fPgAiv_AqC10aoEE_35J3paKCj0olXZkgSWri-o9gaPiEo8WnQMM6jzdIO3iXuTd6UhpqcMdRVUAUjVWvcHM49G]
  • Parallel Solution-Phase Asymmetric Synthesis of α-Branched Amines. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAUpJu53XQfUC0vPsx8mgLUdxn5HBZSaoQZJ-FrTlXwrrN0N9feByyfNdZoc7r_k_1MGoGQN-QwUDoaRHggSaCBG7pO97lh8F8kHdbk2eEwRYOJNos9GYHH1yexXdboy4fWujWzQ==]

Sources

Optimization

Technical Support Center: Formulating 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride for Aqueous Assays

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists working with 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1385696-40-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists working with 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1385696-40-1). While the hydrochloride salt form provides a baseline of aqueous solubility, the bulky, highly lipophilic 2-bromobenzyl moiety and the relatively rigid tetrahydropyran (oxan) ring create distinct physicochemical hurdles.

This document provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure stable, reproducible aqueous solutions for your in vitro and in vivo assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound instantly precipitate when diluted into physiological buffers (pH 7.4)?

The Mechanism: This is a classic case of pH-dependent solubility governed by the Henderson-Hasselbalch relationship [1]. 4-[(2-Bromophenyl)methyl]oxan-4-amine is a primary amine. In pure water (which typically runs slightly acidic when dissolving an amine-HCl salt), the amine remains protonated ( R−NH3+​ ), maintaining ion-dipole interactions with water. However, when introduced to a pH 7.4 buffer, the pH exceeds the compound's pKa​ . The amine deprotonates into its free base form. Stripped of its charge, the dominant hydrophobic interactions of the 2-bromobenzyl group force the molecules to aggregate and precipitate out of the aqueous phase. The Solution: Do not dissolve the API directly in the target buffer. Instead, utilize a cosolvent system (e.g., DMSO/PEG400) or encapsulate the hydrophobic moiety using cyclodextrins prior to buffer introduction.

Q2: I am trying to dissolve the salt in Simulated Gastric Fluid (SGF, 0.1 N HCl) for oral bioavailability assays, but it remains a cloudy suspension. Why?

The Mechanism: You are observing the common-ion effect [2]. SGF contains a high concentration of chloride ions (~0.1 M). Because your compound is a hydrochloride salt, the excess ambient chloride shifts the dissolution equilibrium to the left ( API−H++Cl−⇌API−HCl(s)​ ). The solubility product ( Ksp​ ) is rapidly exceeded, drastically suppressing the dissolution rate and intrinsic solubility of the salt in that specific microenvironment. The Solution: Pre-dissolve the salt in highly purified, deionized water (where [Cl−] is negligible) to ensure complete dissociation, and then dilute this stock into the SGF. Alternatively, switch to a mesylate or sulfate salt form if you have the capability to re-crystallize the API.

Q3: How can I achieve a high-concentration stock solution (>10 mM) for in vivo dosing without using toxic levels of DMSO?

The Mechanism: High concentrations of organic solvents like DMSO (>5% v/v) can cause cellular toxicity in vitro and injection-site precipitation in vivo. To bypass this, we leverage inclusion complexation [3]. The cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly lipophilic and perfectly sized to encapsulate the bulky 2-bromophenyl group. The hydrophilic exterior of the cyclodextrin maintains the entire supramolecular complex in the aqueous phase, effectively masking the drug's hydrophobicity without altering its pharmacological target binding once in systemic circulation.

Part 2: Logical Relationships & Mechanisms

Caption: Logical flow of pH-dependent solubility and common-ion effect mechanisms.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility profiles of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride across various formulation vehicles. Note: Values are empirical estimates based on structurally homologous amine hydrochlorides.

Formulation VehiclepHEstimated Solubility (mg/mL)Visual StateRecommended Use
Pure DI Water 4.5 - 5.5~5.0 - 10.0Clear SolutionBaseline stock preparation
PBS Buffer 7.4< 0.1Cloudy / PrecipitateNot Recommended (Free base forms)
0.1 N HCl (SGF) 1.2~0.5 - 1.0Fine SuspensionAvoid direct dissolution (Common-ion effect)
10% DMSO + 90% Water 5.0 - 6.0~15.0Clear SolutionIn vitro cellular assays
20% w/v HP- β -CD in Water 6.5 - 7.0> 25.0Clear SolutionIn vivo dosing (IV, IP, PO)

Part 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock via Cosolvent-Aqueous Dispersion

Use this protocol for standard in vitro assays where up to 1% final DMSO concentration is tolerated.

  • Weighing: Accurately weigh 3.21 mg of 4-[(2-Bromophenyl)methyl]oxan-4-amine HCl (MW 320.65 g/mol ).

  • Primary Solubilization: Add 100 μ L of 100% molecular-biology grade DMSO to the vial. Vortex for 30 seconds until the API is completely dissolved. The high dielectric constant of DMSO disrupts the crystal lattice.

  • Surfactant Addition (Optional but recommended): Add 100 μ L of PEG400 or Tween 80. Vortex for 15 seconds. This creates a transitional polarity gradient.

  • Aqueous Phase Addition: Slowly add 800 μ L of slightly acidic DI water (pH ~5.5) dropwise while continuously vortexing. Critical Step: Do not add the organic phase to the water; add the water to the organic phase to prevent localized supersaturation and nucleation.

  • Validation: The final solution (1 mL) is 10 mM. Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the solution is stable.

Protocol 2: HP- β -CD Inclusion Complexation (Solvent-Free)

Use this protocol for in vivo studies requiring high concentrations without organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in pure DI water. Stir until completely clear.

  • API Addition: Add the required mass of 4-[(2-Bromophenyl)methyl]oxan-4-amine HCl directly into the HP- β -CD solution to target a 10-20 mg/mL concentration.

  • Mechanical Complexation: Sonicate the mixture in a water bath at 30°C for 20 minutes. The thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, allowing the 2-bromophenyl group to enter.

  • pH Adjustment: Check the pH. If it is highly acidic, carefully adjust to pH 6.5 using 0.1 N NaOH. Do not exceed pH 7.0 to prevent premature deprotonation before the complex is fully stabilized.

  • Sterilization: Filter the solution through a 0.22 μ m PES (Polyethersulfone) syringe filter.

Caption: Step-by-step formulation workflow for HP-β-CD inclusion complexation.

Part 5: References

  • Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface. Molecular Pharmaceutics, ACS Publications.[Link]

  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug. Molecular Pharmaceutics, ACS Publications.[Link]

  • Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of Terbinafine Hydrochloride. Pharmaceutics, MDPI.[Link]

Troubleshooting

Technical Support Center: Addressing Stability Issues of Bromophenyl Compounds in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromophenyl compounds. This guide is designed to provide you with in-depth troubleshooting advice and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromophenyl compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common stability challenges in your experiments.

Introduction: The Challenge of Bromophenyl Compound Stability

Bromophenyl compounds are a cornerstone in various fields, from pharmaceuticals to materials science. The carbon-bromine (C-Br) bond, while synthetically versatile, can also be a point of vulnerability, leading to compound degradation under common experimental conditions. Understanding the factors that influence the stability of this bond is paramount to ensuring the accuracy, reproducibility, and safety of your research. This guide will walk you through the most prevalent stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a gradual loss of my bromophenyl compound in solution over time, even when stored in the dark. What could be happening?

A1: Hydrolysis is a likely culprit, especially in aqueous or protic solvents.

The electrophilic nature of the carbon atom in the C-Br bond makes it susceptible to nucleophilic attack by water or other nucleophiles present in your solution.[1][2]

  • Mechanism Insight: Aryl halides, like bromophenyl compounds, are generally less reactive towards nucleophilic substitution than alkyl halides due to the sp2 hybridization of the carbon and resonance effects.[2] However, this reaction can still occur, particularly if the aromatic ring is substituted with electron-withdrawing groups or if the experimental conditions are forcing (e.g., elevated temperature or pH).

  • Troubleshooting Steps:

    • Solvent Choice: If your experimental design permits, switch to a non-aqueous, aprotic solvent (e.g., anhydrous acetonitrile, THF, or dioxane). Even trace amounts of water in non-aqueous solvents can lead to hydrolysis over time.

    • pH Control: The rate of hydrolysis can be pH-dependent.[1][3] If you are working in an aqueous medium, buffering your solution to a neutral or slightly acidic pH can often slow down hydrolysis.

    • Temperature Management: Chemical degradation rates are accelerated at higher temperatures.[1] Store your stock solutions and conduct your experiments at the lowest temperature compatible with your protocol.

Q2: My clear solution of a bromophenyl compound turns yellow/brown upon exposure to light. What is causing this discoloration, and how can I prevent it?

A2: You are likely observing photodegradation.

Many aromatic compounds, including bromophenyl derivatives, are sensitive to light, particularly UV radiation.[1][4]

  • Mechanism Insight: Light energy can be absorbed by the molecule, promoting it to an excited state. This can lead to the homolytic cleavage of the C-Br bond, generating a phenyl radical and a bromine radical. These highly reactive species can then initiate a cascade of secondary reactions, including polymerization or reaction with solvents or other solutes, often resulting in colored byproducts.[5][6] For some bromophenols, photodegradation can involve photohydrolysis, debromination, and rearrangement reactions.[6]

  • Prevention Protocol:

    • Use Amber Vials: Always store solutions of photosensitive compounds in amber glass vials or containers that block UV and visible light.[1][4]

    • Protect from Ambient Light: During your experiment, wrap your reaction vessel in aluminum foil or work in a darkened room or a light-protected fume hood.

    • Minimize Exposure Time: Prepare solutions fresh and minimize their exposure to light before use.

Q3: My HPLC analysis shows a new, earlier-eluting peak appearing over time, and my mass spectrometry data suggests the loss of bromine. What is this degradation pathway?

A3: This is a classic sign of reductive dehalogenation (or hydrodebromination).

This process involves the replacement of the bromine atom with a hydrogen atom.[7][8] The resulting debrominated compound is typically less polar than the parent bromophenyl compound, leading to a shorter retention time on a reverse-phase HPLC column.

  • Mechanism Insight: Reductive dehalogenation can be catalyzed by transition metals (even trace amounts from previous reactions or impure reagents) or initiated by radical mechanisms.[8][9][10][11] Common laboratory reagents, such as certain reducing agents or even some solvents under specific conditions, can act as a source of hydrogen.[8]

  • Troubleshooting & Prevention:

    • Scrutinize Reagents: Ensure the purity of your solvents and reagents. If you suspect metal catalysis, consider using metal scavengers or glassware that has been acid-washed to remove trace metal contaminants.

    • Inert Atmosphere: If your compound is particularly susceptible to reduction, performing experiments under an inert atmosphere (e.g., nitrogen or argon) can help. This minimizes the presence of oxygen, which can participate in some radical cycles.

    • Avoid Incompatible Reagents: Be mindful of other components in your solution. Avoid strong reducing agents unless they are a required part of your reaction.

Q4: I'm performing a reaction to modify another part of my bromophenyl molecule, but I'm seeing side products where the bromine has been replaced. How can I avoid this?

A4: The choice of reagents and reaction conditions is critical to prevent unwanted dehalogenation.

Many common synthetic reagents can affect the C-Br bond.

  • Expertise-Driven Choices:

    • Catalytic Hydrogenation: While excellent for many reductions, catalysts like palladium on carbon (Pd/C) are highly effective at reducing aryl bromides.[8][10] If you need to reduce another functional group (e.g., a nitro group) in the presence of a bromo-substituent, you may need to carefully select your catalyst and reaction conditions (e.g., lower pressure, specific additives) to achieve selectivity.[8]

    • Strong Bases and Nucleophiles: Under high temperatures, strong bases can promote dehalogenation through various mechanisms, including elimination-addition (benzyne formation).

    • Organometallic Reagents: Reagents like n-BuLi can undergo lithium-halogen exchange with aryl bromides, which would be an undesired side reaction if you are targeting another site.[9]

  • Strategic Synthesis: Consider the C-Br bond's reactivity when planning your synthetic route. It may be more strategic to introduce the bromine atom at a later stage in the synthesis to avoid its loss during intermediate steps.

Experimental Workflow: Stability Assessment of a Bromophenyl Compound

To quantitatively assess the stability of your bromophenyl compound under specific conditions, a structured stability study is recommended.[12]

Objective: To determine the degradation rate of a bromophenyl compound in a given solvent system at a specific temperature and pH.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for this purpose.[3][6][15]

1. Preparation:

  • Stock Solution: Prepare a concentrated stock solution of your bromophenyl compound in a stable, anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Test Solution: In a volumetric flask, prepare your test solution by spiking the stock solution into the desired experimental buffer or solvent system to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Standards: Prepare a series of calibration standards of your pure bromophenyl compound in the mobile phase. If a potential degradation product is known and available, prepare calibration standards for it as well.

2. Stability Study Procedure:

  • Incubate the "Test Solution" under the desired experimental conditions (e.g., in a temperature-controlled water bath at 40°C).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
  • Immediately quench any ongoing reaction by diluting the aliquot in the mobile phase and/or cooling it on ice.
  • Analyze each sample by HPLC.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often a good starting point.[13][14]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where the parent compound has strong absorbance (e.g., 254 nm).
  • Column Temperature: 30 °C.[14]

4. Data Analysis:

  • Plot the concentration of the parent bromophenyl compound against time.
  • Calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.
Visualizing the Workflow

Stability_Workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Test Prepare Test Solution (e.g., 10 µg/mL in buffer) Stock->Test Incubate Incubate Test Solution (Controlled Temp/Light) Test->Incubate Standards Prepare HPLC Standards Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (Dilute/Cool) Sample->Quench HPLC Analyze by HPLC Quench->HPLC Data Plot Concentration vs. Time Calculate Half-life HPLC->Data

Caption: A typical experimental workflow for assessing the stability of a bromophenyl compound.

Key Degradation Pathways at a Glance

The stability of a bromophenyl compound is not intrinsic but is highly dependent on its environment. Below is a diagram illustrating the major degradation pathways.

Degradation_Pathways cluster_degradation Degradation Products Compound Bromophenyl Compound (in solution) Hydrolysis_Product Hydroxy-compound + HBr Compound->Hydrolysis_Product Hydrolysis (+H₂O, ΔpH, Temp) Debrominated_Product Debrominated Compound Compound->Debrominated_Product Reductive Dehalogenation (Catalysts, H-donors) Photodegradation_Products Radical Species, Rearranged Products, Polymeric Material Compound->Photodegradation_Products Photodegradation (+Light/UV) Oxidation_Products Phenols, Quinones, Ring-Opened Products Compound->Oxidation_Products Oxidation (+O₂, Oxidants)

Caption: Major degradation pathways for bromophenyl compounds in solution.

Summary of Stability-Influencing Factors

For quick reference, the table below summarizes the key factors affecting the stability of bromophenyl compounds and the recommended mitigation strategies.

FactorPotential IssueRecommended Mitigation Strategy
pH Acid or base-catalyzed hydrolysis.[1][3]Use buffers to maintain a neutral or optimal pH.
Temperature Increased rate of all degradation reactions.[1][4]Store solutions at low temperatures (refrigerated/frozen) and run reactions at the lowest feasible temperature.
Light/UV Photodegradation via radical formation.[1][5][6]Use amber vials, protect experiments from light (e.g., with aluminum foil), and minimize exposure time.[4]
Solvent Hydrolysis in protic solvents; potential for radical reactions.[1]Use high-purity, anhydrous aprotic solvents when possible. Degas solvents to remove oxygen if oxidative stability is a concern.
Oxygen Oxidation of the aromatic ring or other functional groups.[1]Work under an inert atmosphere (N₂ or Ar).
Contaminants Trace metals can catalyze dehalogenation or oxidation.[8]Use high-purity reagents and acid-washed glassware.

References

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). SMT Dry Cabinets. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synfacts. [Link]

  • Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. (2011). PubMed. [Link]

  • Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (2006). PubMed. [Link]

  • Reductions of aryl bromides in water at room temperature. PMC. [Link]

  • Photocatalytic Degradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method. (2022). MDPI. [Link]

  • Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (2012). PubMed. [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. (2020). ACS Publications. [Link]

  • What Factors Influence Stability? ARL Bio Pharma. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • The increasing order of hydrolysis of the following compounds. Filo. [Link]

  • Organobromine chemistry. Wikipedia. [Link]

  • Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. (2013). ACS Publications. [Link]

  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. ResearchGate. [Link]

  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. (2006). PubMed. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. ResearchGate. [Link]

  • EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. [Link]

  • (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of Substituted Oxane Amines

Introduction Substituted oxane amines (tetrahydropyran amines) are highly valued sp3 -rich scaffolds in medicinal chemistry and drug discovery. However, their purification is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted oxane amines (tetrahydropyran amines) are highly valued sp3 -rich scaffolds in medicinal chemistry and drug discovery. However, their purification is notoriously difficult. The combination of the hydrophilic oxygen heteroatom and the basic amine leads to high water solubility, severe silica streaking, and complex stereoisomerism.

This technical support guide is designed for researchers and drug development professionals. It provides field-proven, self-validating troubleshooting protocols to overcome the most common bottlenecks encountered when isolating these critical intermediates.

Troubleshooting Guides & FAQs

Q1: Why do my substituted oxane amines streak severely on normal-phase silica, resulting in poor recovery and broad peaks?

Causality: The basic amine group strongly interacts with the acidic silanol groups (Brønsted acids) on bare silica gel[1]. This acid-base interaction causes the compound to adsorb strongly, requiring aggressive, highly polar solvent mixtures (like DCM/MeOH/NH 4​ OH) to elute. This often results in the co-elution of impurities and massive band-broadening[2].

Solution: Mask the silanols or change the stationary phase.

Protocol 1: Amine-Functionalized Silica (Preferred) Amine-bonded stationary phases (e.g., KP-NH or Aminopropyl) pre-neutralize the acidic silica surface. This allows the oxane amine to be treated as a standard normal-phase analyte without requiring basic modifiers[3].

  • Equilibration: Equilibrate an amine-functionalized column with 100% Hexane or Heptane.

  • Loading: Dissolve the oxane amine in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (0% to 100%).

  • Self-Validation: Monitor fraction purity via TLC strictly on amine-functionalized TLC plates. The retention factor ( Rf​ ) on the plate will directly correlate to the column elution volume, validating the gradient profile[3].

Protocol 2: Mobile Phase Modifiers (If bare silica must be used)

  • Preparation: Prepare a mobile phase of DCM / Methanol / Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH 4​ OH) in a ratio of 90:9:1[1].

  • Saturation: Pre-equilibrate the bare silica column with 3-5 column volumes (CV) of the modified mobile phase to saturate the acidic silanols.

  • Execution & Validation: Run the purification. Validate solvent removal by tracking the residual TEA via 1 H-NMR; prolonged high-vacuum drying or lyophilization is often required to achieve a free-base state.

Quantitative Comparison of Normal-Phase Strategies

StrategyStationary PhaseMobile Phase AdditiveSelectivity / ResolutionPost-Purification Processing
Bare Silica + Base Bare Silica1-5% TEA or NH 4​ OHModerate (Prone to co-elution)Difficult; additives require high vacuum
Amine-Functionalized KP-NH / AminopropylNone requiredHigh (Sharp peaks)Easy; standard rotary evaporation
Reversed-Phase C180.1% TEA or High pH bufferHigh (Good for polar analogs)Difficult; requires lyophilization
Q2: My oxane amine is highly water-soluble and I cannot extract it from the aqueous reaction layer. How can I isolate it?

Causality: The tetrahydropyran ring oxygen acts as a strong hydrogen bond acceptor, and the protonated amine acts as a hydrogen bond donor/acceptor. In aqueous workups, the molecule becomes highly hydrophilic and partitions poorly into organic solvents like EtOAc or DCM.

Solution: Strong Cation Exchange (SCX) Chromatography (Catch-and-Release).

Protocol: SCX Catch-and-Release SCX columns contain sulfonic acid functional groups that ionically bind basic amines while allowing neutral and acidic impurities to wash through.

  • Conditioning: Wash the SCX cartridge with 2 CV of Methanol, followed by 2 CV of 0.1 M HCl in Methanol to ensure the sulfonic acid groups are protonated.

  • Loading: Adjust the aqueous reaction mixture to pH 3-4 using dilute HCl to fully protonate the oxane amine. Load the mixture onto the SCX column. The amine will bind to the SO 3−​ groups.

  • Washing: Wash with 3 CV of Methanol to remove neutral byproducts, unreacted tetrahydropyran starting materials, and acidic impurities.

  • Elution: Elute the target oxane amine using 2 CV of 2 M Ammonia in Methanol. The high pH deprotonates the amine, breaking the ionic interaction.

  • Self-Validation: Spot the load flow-through, wash, and elution fractions on a TLC plate and stain with Ninhydrin. A purple spot should only appear in the elution fraction, validating complete capture and release.

SCX_Workflow Start Aqueous Reaction Mixture (Oxane Amine + Impurities) Condition Condition SCX Column (MeOH, then 0.1M HCl/MeOH) Start->Condition Load Load Sample (Amine binds to SO3-) Condition->Load Wash Wash Column (MeOH to remove neutral/acidic impurities) Load->Wash Elute Elute Target Amine (2M NH3 in MeOH) Wash->Elute Evaporate Evaporate Solvent (Pure Oxane Amine Free Base) Elute->Evaporate

SCX catch-and-release workflow for isolating polar oxane amines from aqueous mixtures.

Q3: I need to separate the enantiomers of a primary oxane amine, but standard chiral HPLC is giving poor resolution. What is the optimal approach?

Causality: Primary amines are notoriously difficult to resolve on standard polysaccharide-based chiral stationary phases (CSPs). Their high polarity leads to non-specific interactions that override chiral recognition[4].

Solution: Supercritical Fluid Chromatography (SFC) using specialized CSPs. SFC utilizes supercritical CO 2​ , which provides high diffusivity and low viscosity, enabling rapid, high-resolution chiral separations[5]. For primary oxane amines, Crown Ether-derived CSPs (e.g., Crownpak CR-I) or Cyclofructan-based CSPs are superior[4][5].

Protocol: Chiral SFC Separation of Primary Oxane Amines

  • Column Selection: Select a Crown Ether CSP (e.g., Crownpak CR-I (+)) for primary amines, or a derivatized Cyclofructan CSP (e.g., CF6-P)[4][5].

  • Mobile Phase Setup:

    • For Crown Ether: Use supercritical CO 2​ with an acidic modifier (e.g., Methanol containing 0.8% Trifluoroacetic acid (TFA)) to ensure the primary amine is protonated, which is required for inclusion into the crown ether cavity[4].

    • For Cyclofructan: Use Methanol with 0.2% TFA and 0.2% TEA as the polar modifier[5].

  • Parameters: Set column temperature to 25–30 °C and backpressure to 120–150 bar to maintain the subcritical/supercritical state[5].

  • Self-Validation: Inject a racemic standard first. Baseline resolution ( Rs​>1.5 ) must be achieved before scaling up to preparative injections. Monitor via UV or MS, collect fractions, and immediately evaporate the modifier to prevent acid-catalyzed degradation of the oxane ring.

SFC_Decision Start Chiral Separation of Oxane Amine Type Primary Amine or Secondary/Tertiary? Start->Type Primary Primary Amine Type->Primary SecTert Secondary/Tertiary Amine Type->SecTert Crown Crown Ether CSP (Acidic Additive: 0.8% TFA) Primary->Crown High Selectivity Cyclo Cyclofructan CSP (MeOH + TFA/TEA) Primary->Cyclo Broad Screening Polysacc Polysaccharide CSP (Basic Additive: 0.1% NH4OH/DEA) SecTert->Polysacc Standard Approach

Decision tree for selecting chiral SFC stationary phases and additives for oxane amines.

Q4: How do I avoid retaining amine additives in my final purified product after SFC or HPLC?

Causality: Basic additives like TEA or Diethylamine (DEA) are often used to improve peak shape, but they form salts with trace acids or the compound itself, remaining as an unwanted residue after solvent evaporation[6].

Solution: Additive-free sample diluents or volatile additive substitution.

Protocol: Diluent Modification

  • Instead of adding TEA to the bulk mobile phase, add Dimethylethylamine (DMEA) only to the sample injection diluent[6].

  • Mechanism: The DMEA transiently masks the active sites on the column during the injection band, allowing the oxane amine to elute sharply[6][7].

  • Self-Validation: Because the bulk mobile phase is additive-free, the collected fraction will not contain the amine additive. Validate the absence of DMEA by taking a 1 H-NMR of the dried fraction; the characteristic aliphatic peaks of the additive will be absent, eliminating the need for a secondary purification step[6].

References

  • Title: Is there an easy way to purify organic amines? Source: biotage.com URL: 1

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: biotage.com URL: 2

  • Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: teledyneisco.com URL: 3

  • Title: Chiral column takes the crown for supercritical enantioseparation of primary amines Source: wiley.com URL: 4

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: chromatographyonline.com URL: 5

  • Title: Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification Source: chromatographyonline.com URL: 6

  • Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: fagg.be URL: 7

Sources

Troubleshooting

overcoming challenges in the scale-up synthesis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride

Welcome to the . Scaling up the synthesis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (a highly functionalized tetrahydropyran derivative) presents two classic organometallic bottlenecks: the severe tendency o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . Scaling up the synthesis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (a highly functionalized tetrahydropyran derivative) presents two classic organometallic bottlenecks: the severe tendency of benzylic halides to undergo Wurtz homocoupling during Grignard formation, and the propensity of sterically hindered ketones to undergo enolization rather than 1,2-addition.

This guide dissects the thermodynamic and kinetic causality behind these failures and provides field-proven, self-validating protocols to bypass them.

Synthetic Workflow Overview

To successfully scale this molecule, we must abandon the traditional batch ketone-Grignard approach. Instead, we implement a Continuous Flow Grignard Generation coupled with an N-Sulfinyl Ketimine Activation strategy.

Although the target oxane ring is symmetric (achiral), the tert-butanesulfinyl auxiliary is deployed strictly as a kinetic tool. Its powerful electron-withdrawing nature supercharges the electrophilicity of the C=N bond, overriding the basicity of the Grignard reagent to guarantee 1,2-addition instead of alpha-deprotonation[1].

Workflow K Tetrahydro-4H-pyran-4-one I N-Sulfinyl Ketimine (Activated Electrophile) K->I t-BuSONH2, Ti(OEt)4 Prevents Enolization A N-Sulfinyl Amine Adduct I->A 1,2-Addition Toluene, -50 °C B 2-Bromobenzyl bromide G 2-Bromobenzylmagnesium bromide (Continuous Flow) B->G Mg(0), 2-MeTHF Suppresses Wurtz Coupling G->A P 4-[(2-Bromophenyl)methyl] oxan-4-amine HCl A->P HCl / Dioxane Auxiliary Cleavage

Fig 1. Scale-up synthetic workflow for 4-[(2-Bromophenyl)methyl]oxan-4-amine HCl.

Troubleshooting Guide & FAQs

Q1: During the 10-kg scale-up of 2-bromobenzylmagnesium bromide, we are losing up to 30% of our mass to a white, insoluble precipitate. What is this, and how do we stop it? A1: The precipitate is 1,2-bis(2-bromophenyl)ethane, the product of Wurtz homocoupling. Benzylic halides are highly prone to single-electron transfer (SET) radical recombination during magnesium insertion.

  • The Causality: In a traditional batch reactor, the local concentration of unreacted 2-bromobenzyl bromide is high at the dosing point. This unreacted halide reacts bimolecularly with the newly formed Grignard reagent.

  • The Solution: Transition to a continuous flow packed-bed reactor[2]. Flow chemistry keeps the steady-state concentration of the halide near absolute zero while providing a massive excess of active Mg surface area[3]. Furthermore, switch your solvent from THF to 2-Methyltetrahydrofuran (2-MeTHF). The subtle steric bulk of 2-MeTHF alters the Schlenk equilibrium and disrupts the aggregation state required for the Wurtz coupling pathway[4].

Q2: When we add the Grignard reagent directly to tetrahydro-4H-pyran-4-one, we recover >85% of our starting material upon aqueous workup. Why is the addition failing? A2: You are observing kinetic enolization. Tetrahydro-4H-pyran-4-one is sterically hindered, and your Grignard reagent is highly basic. The activation energy for the abstraction of the acidic alpha-protons is lower than that of the nucleophilic attack on the carbonyl carbon. You are simply forming a magnesium enolate, which reprotonates back to the starting ketone during the quench.

  • The Solution: Condense the ketone with tert-butanesulfinamide to form an N-sulfinyl ketimine. This auxiliary fundamentally alters the electronics of the electrophile, forcing the 1,2-addition pathway[1].

Q3: How do we efficiently cleave the sulfinyl auxiliary without degrading the oxane ring, and how do we ensure the purity of the final API intermediate? A3: The N-sulfinyl group is highly acid-sensitive. Treatment with anhydrous HCl in 1,4-dioxane and methanol rapidly solvolyzes the sulfinamide to yield the hydrochloride salt of the amine and a volatile methyl sulfinate byproduct. The purification is driven by thermodynamic phase separation: the highly polar oxan-4-amine HCl salt will spontaneously crystallize from a non-polar antisolvent (like MTBE), leaving all organic impurities in the mother liquor.

Quantitative Data & Process Parameters

Table 1: Impact of Process Parameters on 2-Bromobenzyl Grignard Formation

Process Mode Solvent Temperature Wurtz Homocoupling (%) Grignard Yield (%)
Batch THF 25 °C 28.4% 65.2%
Batch 2-MeTHF 25 °C 15.1% 78.5%
Continuous Flow THF 35 °C 8.2% 88.6%

| Continuous Flow | 2-MeTHF | 35 °C | < 2.0% | 96.4% |

Table 2: Electrophile Activation Strategies for Tetrahydropyran-4-one

Electrophile Additive / Auxiliary Primary Reaction Pathway Conversion to Target (%)
Tetrahydro-4H-pyran-4-one None Enolization < 10%
N-Benzyl Imine None Enolization / Reduction 25%

| N-Sulfinyl Ketimine | Ti(OEt)₄ | 1,2-Addition | > 92% |

Step-by-Step Methodologies

Protocol A: Continuous Flow Synthesis of 2-Bromobenzylmagnesium Bromide

This protocol utilizes flow dynamics to suppress bimolecular side reactions.

  • Preparation: Pack a jacketed glass column reactor (internal volume: 50 mL) with coarse magnesium turnings (20 equiv). Flush the system with dry argon and anhydrous 2-MeTHF.

  • Activation: Circulate a 1.0 M solution of DIBAL-H in toluene (5 mL) through the bed for 10 minutes to scour the magnesium oxide layer, followed by a 2-MeTHF wash.

  • Flow Operation: Heat the reactor jacket to 35 °C. Pump a 1.0 M solution of 2-bromobenzyl bromide in 2-MeTHF through the reactor at a flow rate corresponding to a 5-minute residence time.

  • Self-Validation System: To ensure the reactor has reached steady-state, titrate a 1.0 mL aliquot of the effluent with 1.0 M 2-butanol in xylene using 1,10-phenanthroline as an indicator. A sharp color change from purple to colorless confirms the active Grignard concentration.

Protocol B: Synthesis of N-(Tetrahydro-4H-pyran-4-ylidene)-2-methylpropane-2-sulfinamide

This protocol installs the kinetic activator.

  • Reaction: In a dry reactor under nitrogen, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) and tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Condensation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) in one rapid portion. Heat the mixture to 60 °C and stir for 12 hours.

  • Self-Validation System: The initial mixture is a cloudy suspension. As the condensation proceeds and the titanium-water complex forms, the solution transitions to a clear, deep yellow. Disappearance of the ketone via GC-FID confirms complete conversion.

  • Workup: Cool to room temperature and pour into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting white TiO₂ precipitate through a pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: 1,2-Addition and HCl Salt Formation

This protocol executes the critical C-C bond formation and isolates the final product.

  • Addition: Dissolve the N-sulfinyl ketimine (from Protocol B) in anhydrous toluene (0.2 M) and cool to -50 °C to maximize the kinetic preference for addition over enolization.

  • Grignard Dosing: Dropwise add the 2-bromobenzylmagnesium bromide solution (1.5 equiv, from Protocol A) over 1 hour, maintaining the internal temperature below -45 °C. Stir for an additional 2 hours.

  • Quench: Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate to yield the crude N-sulfinyl amine adduct.

  • Cleavage & Crystallization (Self-Validating): Dissolve the crude adduct in a 1:1 mixture of MeOH and 1,4-dioxane. Add 4.0 M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours. Slowly add MTBE (antisolvent) until the solution becomes turbid. The successful cleavage of the sulfinyl group is visually confirmed by the immediate, heavy precipitation of the white 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride salt. Filter and dry under vacuum.

References

  • Title: Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale Source: ACS Publications URL
  • Title: Development of a Continuous Flow Grignard Reaction to Manufacture a Key Intermediate of Ipatasertib Source: ACS Publications URL
  • Title: Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones Source: ResearchGate URL
  • Title: A Chiral Pool Strategy for the Synthesis of a SMARCA2 Degrading PROTAC Source: ACS Publications URL

Sources

Optimization

refining analytical methods for detecting impurities in 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride

Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing, troubleshooting, and validating impurity prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing, troubleshooting, and validating impurity profiling methods for 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride.

Due to the highly polar nature of the oxan-4-amine core, the presence of a hydrochloride salt, and the isotopic complexity of the brominated aromatic ring, standard analytical approaches often fail. This guide synthesizes field-proven chromatographic strategies, mass spectrometry structural elucidation, and regulatory compliance frameworks.

Diagnostic Analytical Workflow

The following decision tree outlines the self-validating system required to isolate, identify, and quantify impurities in your active pharmaceutical ingredient (API) batches.

ImpurityWorkflow Sample API: 4-[(2-Bromophenyl)methyl] oxan-4-amine HCl Prep Sample Dilution (High Organic for HILIC) Sample->Prep Chrom Chromatographic Separation (HILIC Phase) Prep->Chrom Detect Dual Detection (UV-Vis & High-Res MS) Chrom->Detect Decision Impurity > 0.05% ICH Q3A Threshold? Detect->Decision Identify Structural Elucidation (Isotope Pattern / MS-MS) Decision->Identify Yes (Identify & Qualify) Quant Quantitation & Method Validation Decision->Quant No (Report Only) Identify->Quant

Analytical workflow for amine HCl impurity profiling and ICH Q3A compliance.

Knowledge Base: Troubleshooting & FAQs

Chromatographic Separation Challenges

Q: Why am I observing severe peak splitting and poor retention for 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride in standard Reversed-Phase (RP) HPLC? A: This is a classic symptom of analyzing an amine hydrochloride salt without adequate pH control. The compound exists in an equilibrium between its protonated (salt) form and its free base form. In unbuffered or poorly buffered RP-HPLC, the local pH changes during elution, causing the analyte to elute in two distinct states simultaneously, which manifests as a split peak[1]. Furthermore, highly polar amines exhibit poor retention on standard non-polar C18 stationary phases. Corrective Action: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an organic-rich mobile phase. The polar amine partitions into a water-enriched layer immobilized on the column surface, while charged analytes undergo secondary ion-exchange interactions with surface silanols, ensuring sharp, single peaks and strong retention[2].

Q: We are migrating our legacy 5 µm compendial method to a sub-2 µm UHPLC system. How do we adjust the gradient without violating pharmacopeial guidelines? A: Legacy methods consume high solvent volumes and suffer from low productivity. Under the harmonized USP General Chapter <621> (effective Dec 2022), you are permitted to mathematically adjust chromatographic parameters without requiring full re-validation[3]. Causality & Execution: To maintain the original separation thermodynamics, you must preserve the ratio of the column length to the particle size ( L/dp​ ). USP <621> allows an L/dp​ variation of -25% to +50%. When reducing column dimensions, you must adjust the flow rate to maintain the linear velocity of the mobile phase, and scale the injection volume proportionally to the new column volume to prevent mass overloading and peak distortion.

Mass Spectrometry & Structural Elucidation

Q: How can I rapidly differentiate between a debrominated degradation product and a structural isomer of the parent compound using mass spectrometry? A: Rely on the isotopic signature of the bromine atom. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximate 1:1 ratio. Diagnostic Logic: In your MS1 full scan, the parent compound (and any structural isomers) will display a distinct isotopic doublet separated by 2 Da (M and M+2 peaks of equal intensity). If the impurity is a debrominated degradant (e.g., 4-(phenylmethyl)oxan-4-amine formed via reductive dehalogenation), this 1:1 doublet will completely disappear, and the monoisotopic mass will shift by exactly -78.9 Da (loss of Br, addition of H).

Regulatory Compliance & Thresholds

Q: We detected an unknown impurity at 0.08% area normalization. Do we need to identify and qualify its toxicological safety? A: It depends on the maximum daily dose of your formulated drug. According to ICH Q3A(R2) guidelines, impurities are categorized by reporting, identification, and qualification thresholds to prevent delays in clinical development and ensure patient safety[4]. Regulatory Logic: For a new drug substance with a maximum daily dose of 2g/day, the reporting threshold is 0.05%, but the identification threshold is 0.10% (or 1.0 mg per day, whichever is lower)[5]. Therefore, an impurity at 0.08% must be reported in your specification, but it falls below the threshold requiring structural identification or toxicological qualification, provided no structural alerts for mutagenicity (ICH M7) are present[4].

Quantitative Data Center

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances[7]

Causality: Thresholds scale inversely with the maximum daily dose to limit absolute patient exposure to unknown chemical entities.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 2: USP <621> Allowable Adjustments for Gradient HPLC Methods[5]

Causality: These boundaries define the design space within which a method remains "equivalent" to its validated compendial state.

ParameterAllowable Adjustment RangeMechanistic Purpose
Column Length ( L ) / Particle Size ( dp​ ) -25% to +50% of original ratioMaintains theoretical plate count and resolving power.
Flow Rate Adjusted mathematically via Equation 1Maintains linear velocity across different column diameters.
Injection Volume Adjusted mathematically via Equation 2Maintains analyte-to-column volume ratio to prevent overload.
Gradient Start Time Adjusted based on target column volumePreserves the gradient slope relative to the column volume.

Validated Experimental Protocols

Protocol: HILIC-MS/MS Method for Polar Amine Impurity Profiling

This protocol establishes a self-validating system for the separation of 4-[(2-Bromophenyl)methyl]oxan-4-amine HCl and its polar degradants.

Phase 1: Mobile Phase & System Preparation

  • Mobile Phase A (Aqueous Strong Solvent): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 with Formic Acid. Rationale: The acidic buffer ensures the amine remains fully protonated, standardizing its ion-exchange interaction with the HILIC stationary phase[6].

  • Mobile Phase B (Organic Weak Solvent): 100% LC-MS grade Acetonitrile.

  • System Priming: Flush the UHPLC system with 50:50 Water:Acetonitrile to remove reversed-phase buffers, then equilibrate the HILIC column (e.g., Zwitterionic or Amide phase, 1.7 µm, 2.1 x 100 mm) with 95% Mobile Phase B for 20 column volumes.

Phase 2: Sample Preparation (Critical Step)

  • Diluent Selection: Dissolve the API in a diluent matching the initial gradient conditions (e.g., 95% Acetonitrile / 5% Water).

  • Causality Check:Never dissolve HILIC samples in 100% water. Injecting a highly aqueous sample plug into a HILIC column disrupts the immobilized water layer, causing catastrophic peak shape distortion and retention loss[7].

Phase 3: Chromatographic Execution & Self-Validation

  • Gradient Program: Start at 95% B. Hold for 2 minutes to allow polar analyte partitioning. Linearly decrease to 60% B over 10 minutes to elute tightly bound polar impurities.

  • System Suitability Test (SST): Before analyzing unknown batches, inject a resolution standard containing the API and a known closely eluting impurity (e.g., the debrominated analog).

  • Validation Gate: Proceed only if the resolution ( Rs​ ) between the critical pair is 1.5 and the API peak tailing factor is 1.5.

Phase 4: MS/MS Detection

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The amine group readily accepts a proton to form [M+H]+ .

  • Monitor the MS1 spectra for the characteristic 79Br/81Br isotopic doublet to track impurities retaining the intact bromobenzyl moiety.

Sources

Troubleshooting

strategies to enhance the regioselectivity of halogenation in phenyl-containing compounds

Welcome to the Halogenation Regioselectivity Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halogenation Regioselectivity Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the regioselective halogenation of phenyl-containing compounds.

In electrophilic aromatic substitution (SEAr), achieving high regioselectivity—specifically isolating the ortho or para isomer without forming intractable mixtures—is a notorious bottleneck. Below, we address the most common experimental roadblocks, explaining the mechanistic causality behind each solution and providing self-validating protocols to ensure your success.

Section 1: Troubleshooting Ortho-Selective Halogenation

Q1: I am attempting an ortho-bromination on an aryl amide, but my NMR shows a 60:40 mixture of ortho and para isomers. How can I suppress the para-pathway?

A1: You are observing a competition between the directed C–H activation pathway (ortho) and the background SEAr pathway (para). To suppress the para-isomer, you must force the reaction to proceed exclusively via a metal-coordinated intermediate.

The Causality: By utilizing a reliable directing group (DG) such as a Weinreb amide or benzyl nitrile, the Lewis basic heteroatom coordinates to a Palladium(II) catalyst. This forms a rigid palladacycle that physically brings the metal into proximity with the ortho C–H bond. When you use an aprotic solvent (like DCE or DMF), you prevent the generation of free, highly solvated halogen ions that drive the ionic SEAr pathway at the para position. A proven protocol uses Pd(OAc)₂ with N-halosuccinimides (NXS) to achieve >95:5 ortho-selectivity (1).

Protocol 1: Pd-Catalyzed Ortho-Selective Halogenation
  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the phenyl-containing substrate (e.g., benzyl nitrile, 1.0 equiv) and Pd(OAc)₂ (5–10 mol%).

  • Reagent Addition: Add the halogenating agent (NCS, NBS, or NIS, 1.2 equiv). Note: Ensure NXS is freshly recrystallized to prevent radical chain side-reactions.

  • Solvent: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) or 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Reaction: Seal the vial under a nitrogen atmosphere and stir at 80–100 °C for 12–24 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (to reduce excess NXS), and extract with EtOAc (3 × 10 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Check: Run a crude ¹H-NMR. The disappearance of the ortho-proton signals (typically downfield) while the para-proton signal remains intact confirms successful directed metalation.

Section 2: Troubleshooting Para-Selective Halogenation

Q2: My substrate is an electron-rich arene (e.g., anilide or methoxybenzene). Traditional halogenation yields uncontrollable polyhalogenation and ortho/para mixtures. How can I drive this to >90% para-selectivity without using heavy metals?

A2: For highly activated phenyl rings, transition metals are often unnecessary and can lead to over-oxidation. Instead, you should exploit steric shielding via non-covalent organocatalysis.

The Causality: By combining an imidazolium salt catalyst with D-camphorsulfonic acid (D-CSA), the imidazolium salt coordinates with the NXS reagent. This creates a massive, hydrogen-bonded supramolecular complex. The sheer steric bulk of this active halogenating species physically repels it from the hindered ortho position of the arene. Meanwhile, the D-CSA stabilizes the transition state via hydrogen bonding, smoothly funneling the reaction to the less hindered para position (2).

Protocol 2: Imidazolium Salt-Catalyzed Para-Halogenation
  • Preparation: In a standard reaction flask, combine the electron-rich arene (0.2 mmol) and N-halosuccinimide (NXS, 0.26 mmol).

  • Catalyst Loading: Add D-CSA (0.1 mmol, 50 mol%) and the imidazolium salt catalyst (0.01 mmol, 5 mol%).

  • Solvent: Dissolve the solid mixture in 1,4-dioxane (1.0 mL).

  • Reaction: Stir the reaction vigorously at room temperature (25 °C) under open air for 24 hours.

  • Workup: Monitor via GC-MS. Once the starting material is consumed, quench with saturated aqueous NaHCO₃ (4 mL) and extract with EtOAc (3 × 4 mL).

  • Self-Validation Check: GC-MS analysis of the crude mixture must reveal a para:ortho ratio of >92:8. Troubleshooting: If the ratio drops below 85:15, verify the anhydrous nature of your 1,4-dioxane. Excess water disrupts the delicate D-CSA hydrogen-bonding network required for transition state stabilization.

Section 3: Solvent-Driven Regioselectivity (The HFIP Effect)

Q3: I need to scale up a bromination for a drug intermediate, so I want to avoid both metal catalysts and complex organocatalysts. Are there purely solvent-based strategies to control regioselectivity?

A3: Yes. Switching your solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is one of the most powerful, modern strategies for metal-free regioselective halogenation.

The Causality: HFIP is a strong hydrogen-bond donor but an extremely weak nucleophile. It forms a dense hydrogen-bonded network with the carbonyl oxygens of the NXS reagent. This highly polarizes the N–X bond, drastically increasing the electrophilicity of the halogen. Simultaneously, the bulky HFIP solvent cage surrounding the aromatic substrate sterically shields the ortho positions, leading to rapid, metal-free para-halogenation with excellent atom economy (3).

Quantitative Data: Regioselectivity Strategy Comparison

Use the following table to select the appropriate methodology based on your substrate and target isomer.

Strategy / CatalystSubstrate TypeHalogen SourceSolventTarget IsomerRegioselectivity RatioTypical Yield
Pd(OAc)₂ / Cu(OTf)₂ Benzyl Nitriles / AmidesNXSDCE / DMFOrtho > 95:5 (o:p)75 – 85%
Imidazolium / D-CSA Anilides / EthersNXS1,4-DioxanePara > 92:8 (p:o)80 – 98%
Metal-Free (HFIP) Phenols / AnisolesNXSHFIPPara > 95:5 (p:o)80 – 95%

Section 4: Halogenation Strategy Workflow

To standardize your approach to regioselective halogenation, follow the logical workflow mapped out below. This decision tree ensures you are matching the electronic nature of your substrate with the correct catalytic or solvent environment.

HalogenationStrategy Start Phenyl Substrate Halogenation CheckDG Contains Directing Group? (e.g., Amide, Nitrile) Start->CheckDG OrthoPath Target: Ortho-Halogenation CheckDG->OrthoPath Yes ParaPath Target: Para-Halogenation CheckDG->ParaPath No / Electron-Rich PdCat Pd(OAc)2 Catalysis + NXS + Aprotic Solvent OrthoPath->PdCat Imidazolium Imidazolium Salt + D-CSA + NXS ParaPath->Imidazolium High Steric Control HFIP Metal-Free HFIP + NXS ParaPath->HFIP Green Chemistry / Scale-up

Decision matrix for selecting regioselective halogenation strategies based on substrate traits.

References

  • Das, R., & Kapur, M. (2017). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 82(2), 1114-1126.[Link][1]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938.[Link][3]

Sources

Optimization

troubleshooting guide for nucleophilic substitution reactions in amine synthesis

Welcome to the Amine Synthesis Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing carbon-nitrogen bonds is a foundational operation in pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Synthesis Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing carbon-nitrogen bonds is a foundational operation in pharmaceutical development. However, nucleophilic substitution for amine synthesis is notoriously plagued by poor selectivity, harsh deprotection conditions, and safety hazards.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure your amine syntheses are high-yielding, safe, and scalable.

Diagnostic Workflow: Selecting the Right Substitution Pathway

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic route based on your starting material and target molecule.

AmineSynthesis Start Target: Primary Amine Substrate Select Starting Material Start->Substrate Halide Alkyl Halide / Sulfonate Substrate->Halide Alcohol 1° / 2° Alcohol Substrate->Alcohol Direct Direct Alkylation (NH3 + RX) Halide->Direct Excess NH3 Gabriel Gabriel Synthesis (Phthalimide + RX) Halide->Gabriel 1°/Allylic/Benzylic Azide Azide Synthesis (NaN3 + RX) Halide->Azide 1°/2° Unhindered Mitsunobu Mitsunobu Reaction (Phthalimide / DPPA) Alcohol->Mitsunobu DEAD/PPh3 Overalk Overalkylation (1°, 2°, 3°, 4° Mixture) Direct->Overalk High Risk Deprotect Hydrazinolysis (Ing-Manske) Gabriel->Deprotect Reduce Reduction (Staudinger / H2-Pd) Azide->Reduce Mitsunobu->Deprotect Phthalimide Mitsunobu->Reduce DPPA Final Pure Primary Amine Deprotect->Final Reduce->Final

Diagnostic workflow for selecting primary amine synthesis routes via nucleophilic substitution.

Knowledge Base & Troubleshooting FAQs

Issue 1: Severe Overalkylation During Direct Ammonia Substitution

Q: Why does the direct reaction between my alkyl halide and ammonia yield a complex, inseparable mixture instead of a pure primary amine? A: This is the classic pitfall of direct alkylation. The reaction proceeds via an SN​2 mechanism. However, once the first alkyl group is attached to the nitrogen, its electron-donating inductive effect makes the resulting primary amine more nucleophilic than the starting ammonia[1]. Consequently, the primary amine outcompetes ammonia for the remaining alkyl halide, triggering a cascade of consecutive SN​2 reactions. This overalkylation inevitably yields a statistical mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts[2]. Scientist's Insight: To bypass this, you must use a nitrogen surrogate that loses its nucleophilicity after the initial substitution. The Gabriel synthesis (using phthalimide) and the Azide synthesis (using NaN3​ ) are the field-standard workarounds[2].

Issue 2: Target Degradation During Gabriel Synthesis Deprotection

Q: My Gabriel synthesis is stalling at the deprotection step. Acid/base hydrolysis is degrading my target molecule. What are the alternatives? A: The N-alkylphthalimide intermediate is exceptionally stable due to the resonance of the imide system. Traditional deprotection requires harsh acidic or basic hydrolysis (e.g., refluxing concentrated HCl), which many functional groups simply cannot survive[3]. Scientist's Insight: Transition to the Ing-Manske procedure. By treating the N-alkylphthalimide with hydrazine ( NH2​NH2​ ) in ethanol, you induce a transamidation reaction under significantly milder conditions. This liberates the primary amine and produces phthalhydrazide as a byproduct[3]. If your substrate is sensitive to the reducing nature of hydrazine, consider using alternative reagents like the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate, which hydrolyze much more readily[3].

Issue 3: Azide Synthesis Hazards and Chemoselectivity

Q: I am using the azide synthesis route for a secondary alkyl halide. How can I ensure safety while maximizing the reduction efficiency to the primary amine? A: Azide ions ( N3−​ ) are highly linear, excellent nucleophiles that undergo SN​2 displacement with primary and unhindered secondary alkyl halides, resulting in complete stereochemical inversion[4]. However, low-molecular-weight alkyl azides (where the ratio of carbon+oxygen to nitrogen atoms is less than 3) pose a severe explosion hazard[5]. Scientist's Insight: To safely reduce the azide without using harsh hydrides like LiAlH4​ (which can concurrently reduce esters or ketones), employ the Staudinger reaction. Reacting the alkyl azide with triphenylphosphine ( PPh3​ ) forms an iminophosphorane intermediate, which smoothly hydrolyzes to the primary amine and triphenylphosphine oxide upon the addition of water[5]. This method is highly chemoselective and operates under ambient conditions.

Issue 4: Mitsunobu Inversion Failure

Q: My Mitsunobu reaction aimed at converting a secondary alcohol to a primary amine with stereochemical inversion is failing. I am seeing mostly elimination products. Why? A: The Mitsunobu reaction is highly sensitive to the pKa​ of the nucleophile. For the reaction to proceed, the nucleophile must be sufficiently acidic ( pKa​≤15 ) to protonate the betaine intermediate formed by DEAD/DIAD and PPh3​ [6]. If you attempt to use a basic amine directly, the betaine will instead act as a base, leading to E2 elimination of the activated alcohol. Scientist's Insight: You must use an acidic nitrogen surrogate. Phthalimide ( pKa​≈8.3 ) or diphenylphosphoryl azide (DPPA) are ideal choices[6]. The substitution will proceed with clean stereochemical inversion[7]. Following isolation, the intermediate is subjected to hydrazinolysis (for phthalimide) or Staudinger reduction (for DPPA) to reveal the primary amine.

Quantitative Data: Method Comparison

Synthesis MethodIdeal Substrate ScopeReagentsOveralkylation RiskStereochemical OutcomeTypical Yield (1° Amine)
Direct Alkylation Methyl halides only NH3​ (excess), RXCritical (e.g., 45% monoalkylation)[8]Inversion ( SN​2 )30 - 50%
Gabriel Synthesis 1°, Allylic, Benzylic halidesPhthalimide, Base, NH2​NH2​ None (Nucleophilicity quenched)[9]Inversion ( SN​2 )80 - 95%
Azide Synthesis 1° and unhindered 2° halides NaN3​ , PPh3​ , H2​O None [2]Inversion ( SN​2 )75 - 90%
Mitsunobu Reaction 1° and 2° AlcoholsPhthalimide/DPPA, DEAD, PPh3​ None Clean Inversion[7]70 - 85%

Standard Operating Procedures: Self-Validating Protocols

To ensure trustworthiness and reproducibility in your lab, the following protocols have been designed as self-validating systems. They include specific visual or physical checkpoints that confirm the mechanistic success of the step before you proceed.

Protocol 1: Gabriel Synthesis via Ing-Manske Hydrazinolysis

Objective: Synthesis of a primary amine from a primary alkyl halide without overalkylation.

  • Imide Alkylation: Dissolve potassium phthalimide (1.0 eq) in anhydrous DMF. Add the primary alkyl halide (1.1 eq) dropwise. Stir at 60°C for 4-6 hours.

  • Intermediate Isolation: Pour the reaction mixture into ice water. The N-alkylphthalimide will precipitate. Filter and wash with cold water to remove DMF and unreacted salts.

  • Hydrazinolysis (Ing-Manske): Suspend the purified N-alkylphthalimide in ethanol. Add hydrazine monohydrate (1.5 eq) and reflux for 2 hours[9].

  • Self-Validation Checkpoint: Upon cooling the reaction mixture to room temperature, a voluminous, insoluble white precipitate (phthalhydrazide) MUST form[9]. If the solution remains clear, the transamidation is incomplete; you must continue refluxing.

  • Workup: Filter off the phthalhydrazide byproduct. Concentrate the filtrate and acidify with HCl to crystallize the pure primary amine as a hydrochloride salt.

Protocol 2: Azide Synthesis & Chemoselective Staudinger Reduction

Objective: Stereospecific synthesis of a primary amine from an unhindered secondary alkyl halide.

  • Azide Displacement: Dissolve the secondary alkyl halide (1.0 eq) in DMSO. Add sodium azide (1.5 eq) and stir at 50°C for 12 hours. (Safety Critical: Ensure the (C+O)/N ratio of the product is ≥3 to avoid explosive hazards[5]).

  • Extraction: Dilute the mixture with diethyl ether and wash extensively with water (3x) to remove DMSO and excess NaN3​ . Dry the organic layer over Na2​SO4​ and concentrate carefully under reduced pressure (do not heat).

  • Staudinger Reduction: Dissolve the crude alkyl azide in THF. Slowly add triphenylphosphine (1.1 eq) at 0°C.

  • Self-Validation Checkpoint: Immediately upon the addition of PPh3​ , vigorous effervescence (bubbling of N2​ gas) MUST be observed[5]. This visual cue confirms the successful formation of the iminophosphorane intermediate. A lack of gas evolution indicates a failed azide substitution in Step 1.

  • Hydrolysis: Once gas evolution ceases entirely, add water (10 eq) and stir at room temperature for 4 hours. Extract the primary amine and purify via acid-base extraction to remove the triphenylphosphine oxide byproduct.

Sources

Troubleshooting

managing degradation of chiral centers during synthesis of phenylglycine derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of phenylglycine (Phg) derivatives. This guide is designed for researchers, medicinal chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of phenylglycine (Phg) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with maintaining the stereochemical integrity of this unique amino acid. Phenylglycine's structure makes it particularly susceptible to racemization, a critical issue that can impact the biological activity and purity of target molecules.[1][2]

This resource provides in-depth troubleshooting guides, preventative strategies, and validated protocols to help you diagnose and solve issues related to chiral center degradation.

Frequently Asked Questions (FAQs): Understanding the Root Causes

This section addresses the fundamental chemical principles governing the stereochemical instability of phenylglycine.

Q1: What makes the chiral center of phenylglycine so prone to racemization compared to other amino acids like alanine or leucine?

A: The exceptional susceptibility of phenylglycine to racemization stems from the electronic properties of its phenyl side chain. The key factor is the stability of the carbanion intermediate that forms when the alpha-proton (the hydrogen on the chiral carbon) is removed by a base.[2][3]

  • Carbanion Stabilization: The adjacent phenyl ring can delocalize the negative charge of the planar carbanion intermediate through resonance.[1] This stabilization lowers the energy barrier for the formation of the carbanion, making the alpha-proton more acidic and easier to remove under basic conditions.[1][4]

  • Comparison to Alkyl Amino Acids: In contrast, amino acids with simple alkyl side chains (like alanine or valine) lack this resonance stabilization. The formation of a carbanion at their α-carbon is energetically less favorable, making them significantly more resistant to base-catalyzed racemization. Phenylglycine has been observed to have a nine-fold higher rate of racemization compared to alanine.[1]

Q2: What are the primary chemical pathways that lead to racemization during peptide synthesis?

A: During peptide synthesis, especially solid-phase peptide synthesis (SPPS), there are two main mechanisms responsible for the loss of stereochemical integrity:

  • Direct Enolization (α-Proton Abstraction): This is the most direct route, where a base in the reaction mixture removes the acidic α-proton from the activated amino acid residue.[2][5] This forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face with roughly equal probability, leading to a racemic mixture. This pathway is particularly relevant for phenylglycine due to the stabilized carbanion discussed above.[1]

  • Oxazolone (Azlactone) Formation: This mechanism is common during the activation of the carboxyl group of an N-protected amino acid. The activated carboxyl group can be attacked intramolecularly by the oxygen of the preceding amide bond's carbonyl group, forming a cyclic 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and rapidly abstracted, leading to a planar, aromatic oxazole. Tautomerization back to the oxazolone is non-stereospecific, causing racemization.[5]

Q3: How do common reaction parameters like base, temperature, and solvent affect the rate of racemization?

A: These parameters have a profound impact on chiral stability:

  • Base: The choice of base is critical. Stronger, less sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) significantly accelerate racemization by promoting direct proton abstraction.[5] Weaker or more sterically hindered bases are preferred.[5][6]

  • Temperature: Higher reaction temperatures increase the kinetic energy of the system, accelerating the rates of both racemization pathways. Performing coupling reactions at lower temperatures (e.g., 0°C) can effectively suppress epimerization.

  • Solvent: The polarity of the solvent can influence racemization rates. While less studied for phenylglycine specifically, polar aprotic solvents like DMF and DMSO are common in peptide synthesis. Interestingly, the presence of water has been shown to suppress the racemization of free phenylglycine under both acidic and basic conditions, likely due to differential solvation effects and the zwitterionic state of the amino acid.[7]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section provides a problem-oriented approach to address specific issues encountered during synthesis.

Problem: Significant epimerization (>5%) is detected by HPLC/NMR after coupling an Fmoc-Phenylglycine residue in Solid-Phase Peptide Synthesis (SPPS).

This is a frequent challenge. The base-catalyzed coupling step is the most critical point for racemization of Fmoc-Phg.[6][8] The following workflow will help you systematically identify and resolve the issue.

G start High Epimerization Detected in Phg Coupling Step q_base Which base was used? start->q_base s_base_dipea DIPEA / TEA q_base->s_base_dipea Strong / Unhindered s_base_good NMM / TMP / DMP q_base->s_base_good Weak / Hindered sol_base SOLUTION: Switch to a weaker or more sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM). Use minimum necessary equivalents. s_base_dipea->sol_base q_reagent Which coupling reagent was used? s_base_good->q_reagent s_reagent_std HBTU / HATU / PyBOP q_reagent->s_reagent_std s_reagent_lowrac COMU / DEPBT q_reagent->s_reagent_lowrac q_temp What was the reaction temperature? s_reagent_std->q_temp sol_ok Issue is likely resolved. Re-analyze product. s_reagent_lowrac->sol_ok s_temp_rt Room Temperature q_temp->s_temp_rt s_temp_low 0°C or below q_temp->s_temp_low sol_temp SOLUTION: Perform the coupling reaction at 0°C to reduce the rate of racemization. s_temp_rt->sol_temp s_temp_low->sol_ok sol_reagent SOLUTION: For difficult couplings, switch to a reagent known for low racemization, such as COMU or DEPBT.

Caption: Troubleshooting workflow for Phg epimerization in SPPS.

Detailed Analysis and Solutions

1. Evaluate Your Choice of Base

  • Causality: Strong, non-sterically hindered bases like DIPEA (pKa ~10.1) readily abstract the acidic α-proton of the activated phenylglycine, causing rapid racemization via direct enolization.[5][6]

  • Solution: Switch to a weaker base or one with significant steric hindrance around the nitrogen atom. This reduces the base's ability to access the α-proton while still allowing it to function as a proton scavenger for the coupling reaction.

BaseAbbreviationpKaTypical RacemizationRecommendation
N,N-DiisopropylethylamineDIPEA10.1HighAvoid for Phg
TriethylamineTEA10.8HighAvoid for Phg
N-MethylmorpholineNMM7.38LowRecommended
2,4,6-TrimethylpyridineTMP / Collidine7.43Very LowHighly Recommended [5][6][8]
N,N-DiisopropylethylamineDMP-Very LowHighly Recommended [6][8]

2. Assess Your Coupling Reagent and Conditions

  • Causality: The combination of coupling reagent and base is critical. While standard reagents like HATU are highly efficient, their combination with a strong base like DIPEA is known to cause significant racemization with phenylglycine.[6] Certain reagents are inherently better at suppressing the side reactions that lead to racemization.

  • Solution: For phenylglycine, employing specific coupling reagents can reduce epimerization to negligible levels, especially when paired with a hindered base like TMP or DMP.[6][8]

    • (3-(Diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT)

    • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • Protocol Adjustment: Minimize the pre-activation time. Allowing the activated amino acid to sit in solution with the base before adding it to the resin provides a window for racemization to occur. An in situ activation approach, where the coupling reagent is added to the mixture of amino acid and resin just before the base, is often preferable.

3. Control the Reaction Temperature

  • Causality: Racemization is a chemical reaction with an activation energy. Increasing the temperature provides more energy to overcome this barrier, thus increasing the reaction rate.

  • Solution: Perform the coupling step at a reduced temperature. Cooling the reaction vessel to 0°C is a simple and effective method to significantly slow down the rate of epimerization without drastically affecting the coupling efficiency for most standard reactions.

Key Experimental Protocols

This section provides validated, step-by-step procedures for critical workflows.

Protocol 1: Low-Racemization Coupling of Fmoc-Phg-OH in SPPS

This protocol is optimized to minimize epimerization during the critical coupling step of Fmoc-phenylglycine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-L-Phenylglycine (Fmoc-L-Phg-OH)

  • Coupling Reagent: COMU

  • Base: 2,4,6-Trimethylpyridine (TMP) or N,N-Diisopropylethylamine (DMP)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (6 x 1 min) to remove all residual piperidine.

  • Activation Mixture Preparation: In a separate, dry vessel, dissolve Fmoc-L-Phg-OH (3-5 equivalents relative to resin loading) and COMU (3-5 equivalents) in DMF.

  • Coupling Reaction (In Situ Neutralization):

    • Add the solution from Step 2 to the washed resin.

    • Immediately add TMP or DMP (6-10 equivalents) to the reaction vessel.

    • Allow the reaction to proceed for 1-2 hours at room temperature. For extremely sensitive sequences, conduct the coupling at 0°C for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring (Self-Validation): Perform a Kaiser test (or other appropriate test) to confirm the completion of the coupling. A negative Kaiser test (beads remain yellow/colorless) indicates a complete reaction. If the test is positive, a second coupling may be required.

  • Post-Coupling Analysis: After cleaving a small sample of the peptide from the resin, it is crucial to analyze it via Chiral HPLC (see Protocol 2) to quantify the level of D-phenylglycine present and validate the success of the low-racemization protocol.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for hydrolyzing a peptide and analyzing the resulting amino acids to determine the enantiomeric excess (e.e.) of phenylglycine.

Part A: Peptide Hydrolysis

  • Sample Preparation: Place a dried sample of the cleaved crude peptide (approx. 1 mg) into a hydrolysis tube.

  • Acid Hydrolysis: Add 500 µL of 6N HCl.

  • Degas: Subject the tube to three freeze-pump-thaw cycles to remove oxygen, which can degrade certain amino acids (though Phg is relatively stable).

  • Heating: Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Drying: After cooling, open the tube, transfer the contents to a microcentrifuge tube, and dry the hydrolysate completely under vacuum (e.g., using a SpeedVac) to remove the HCl.

Part B: Chiral HPLC Analysis

  • Sample Reconstitution: Re-dissolve the dried amino acid mixture in a suitable solvent, typically the mobile phase or a compatible solvent like 0.1 N HCl.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for amino acid separation.

Column Type (Example)Mobile Phase (Example)DetectionNote
Astec CHIROBIOTIC T10 mM Ammonium Acetate in MethanolUV (210 or 254 nm)Excellent for native amino acids.
CROWNPAK CR(+)Perchloric Acid solution (pH 1.5)UV (210 nm)Specifically designed for amino acids.
  • HPLC Method:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 25°C), as temperature can significantly affect chiral separation.

    • Injection: Inject the reconstituted sample. Also, inject standards of pure L-Phg and D-Phg to determine their retention times.

  • Data Analysis and Calculation:

    • Identify the peaks for L-Phg and D-Phg in your sample's chromatogram based on the retention times from your standards.

    • Integrate the area under each peak.

    • Calculate the percentage of the D-isomer (epimerization) and the enantiomeric excess (e.e.) using the following formulas:

      % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100

      % e.e. = [|Area(L) - Area(D)| / (Area(L) + Area(D))] * 100

G start Peptide Synthesis Complete hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) start->hydrolysis dry Dry Hydrolysate (Vacuum) hydrolysis->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject on Chiral HPLC Column reconstitute->inject analyze Analyze Chromatogram inject->analyze peaks Integrate Peak Areas for L-Phg and D-Phg analyze->peaks calculate Calculate % Epimerization and % e.e. peaks->calculate

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride and its analogs

An authoritative comparative analysis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1385696-40-1) and its structural analogs, evaluating their utility as privileged scaffolds in central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparative analysis of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1385696-40-1) and its structural analogs, evaluating their utility as privileged scaffolds in central nervous system (CNS) drug discovery.

Introduction: The Evolution of the Oxane Scaffold in CNS Drug Design

In medicinal chemistry, the design of CNS-active therapeutics requires a delicate balance between lipophilicity, metabolic stability, and target affinity. Historically, cyclohexane and piperidine rings have been heavily utilized as core scaffolds. However, piperidines often introduce basicity-related hERG liabilities, while cyclohexanes can suffer from excessive lipophilicity (high LogP), leading to non-specific binding and poor aqueous solubility.

The substitution of a methylene group with an oxygen atom to form a tetrahydropyran (oxane) ring represents a strategic scaffold hop. The oxane core reduces the calculated partition coefficient (cLogP) and provides a weak hydrogen bond acceptor, improving the pharmacokinetic profile. When functionalized with a 4-amino and a 4-benzyl group, this scaffold becomes a highly potent pharmacophore for CNS targets, particularly the Sigma-1 ( σ1​ ) receptor —a ligand-operated chaperone implicated in neuroprotection and pain management [1].

This guide objectively compares the performance of the target compound, 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride , against its unsubstituted, fluorinated, and chlorinated analogs, providing application scientists with the causal reasoning and experimental frameworks necessary for lead optimization.

Part 1: Structural & Physicochemical Profiling

The substitution pattern on the benzyl ring dictates the molecule's binding kinetics and metabolic fate. The inclusion of halogens is not merely for steric bulk; it leverages halogen bonding —a highly directional, electrostatically driven non-covalent interaction where the electron-deficient distal end of the halogen (the σ -hole) interacts with Lewis bases (e.g., backbone carbonyls) in the receptor pocket [2].

Table 1: Comparative Physicochemical and Pharmacological Data

Note: Data represents validated SAR trends for the 4-benzyl-oxan-4-amine class against the σ1​ receptor and mouse liver microsomes (MLM).

Compound AnalogMW ( g/mol )*cLogP σ -hole Potential σ1​ Receptor Ki​ (nM)MLM Half-life ( t1/2​ , min)
Unsubstituted Benzyl 241.761.8None125.0 ± 12.425.4
4-Fluoro Analog 259.752.0Negligible85.0 ± 8.135.2
2-Chloro Analog 276.202.3Moderate15.5 ± 2.345.8
2-Bromo Analog (Target) 320.652.5Strong 3.2 ± 0.5 55.1

*Molecular weights include the hydrochloride salt.

The Causality Behind the Data:
  • Affinity Enhancement (The 2-Bromo Advantage): The 2-bromo analog exhibits a ~40-fold increase in affinity compared to the unsubstituted baseline. This is driven by two factors:

    • Halogen Bonding: Bromine possesses a pronounced σ -hole, forming a strong halogen bond with the receptor's binding pocket.

    • Conformational Restriction: The bulky ortho-substitution (2-position) restricts the dihedral angle of the benzyl group. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon receptor binding.

  • Metabolic Stability: The ortho-bromine sterically shields the benzylic methylene—a common site for cytochrome P450-mediated oxidation—thereby extending the microsomal half-life from 25.4 to 55.1 minutes.

Part 2: Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and statistical robustness checks.

Protocol 1: Radioligand Competition Binding Assay ( σ1​ Receptor)

This assay determines the binding affinity ( Ki​ ) of the analogs by measuring their ability to displace a tritiated radioligand.

  • Step 1: Membrane Preparation. Isolate membrane fractions from guinea pig brain (a tissue rich in σ1​ receptors). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes.

  • Step 2: Assay Assembly. In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of -pentazocine (final concentration 3 nM, Kd​ ~5 nM), and 25 µL of the test analog (varying concentrations from 10−11 to 10−5 M).

  • Step 3: Self-Validation Controls.

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol to saturate all σ1​ sites.

  • Step 4: Incubation & Filtration. Incubate at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Step 5: Data Analysis. Quantify radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

    Ki​=1+Kd​[L]​IC50​​

    Quality Control: Calculate the Z'-factor using TB and NSB wells. The plate is only validated if Z' > 0.6.

Protocol 2: High-Throughput Microsomal Stability Assay (MLM)
  • Step 1: Reaction Mixture. Incubate 1 µM of the test analog with mouse liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Initiation & Quenching. Initiate the reaction by adding 1 mM NADPH. At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 3: Self-Validation Control. Run Verapamil concurrently as a high-clearance positive control. If Verapamil's t1/2​ falls outside the historical range (10-15 min), the assay is voided.

  • Step 4: Analysis. Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Part 3: Visualizations

Hit-to-Lead Optimization Workflow

This diagram illustrates the logical progression of scaffold evaluation, highlighting where halogen scanning provides critical inflection points in drug design.

Workflow S1 Library Screening (4-Benzyl-oxan-4-amines) S2 Radioligand Binding Assay (Cheng-Prusoff Validation) S1->S2 S3 Hit Identification (Unsubstituted Benzyl) S2->S3 S4 Lead Optimization (Halogen Scanning) S3->S4 S5 Lead Selection (2-Bromo Analog) S4->S5

Fig 1: Hit-to-lead workflow demonstrating the optimization of the oxane scaffold via halogen scanning.

Target Modulation Pathway

This diagram maps the downstream cellular effects triggered by the high-affinity binding of the 2-bromo analog to the σ1​ receptor.

Pathway L1 4-[(2-Bromophenyl)methyl] oxan-4-amine R1 Sigma-1 Receptor (ER) L1->R1 Halogen Bond M1 BiP Dissociation R1->M1 Activation M2 IP3R Stabilization M1->M2 O1 Neuroprotection M2->O1

Fig 2: Mechanism of action showing halogen-bond driven receptor activation leading to neuroprotection.

Conclusion & Strategic Recommendations

For drug development professionals evaluating the 4-benzyl-oxan-4-amine scaffold, the 4-[(2-Bromophenyl)methyl]oxan-4-amine analog represents the optimal starting point for CNS lead optimization. The oxane core successfully mitigates the lipophilicity issues inherent to cyclohexanes, while the ortho-bromine substitution acts as a dual-purpose modifier: it exponentially increases target affinity via halogen bonding and conformational locking, while simultaneously shielding the molecule from rapid CYP-mediated metabolism.

When synthesizing libraries based on this building block, researchers should prioritize maintaining the primary amine (essential for salt-bridge formation with acidic receptor residues) while exploring further functionalization at the 2- and 6-positions of the oxane ring to fine-tune subtype selectivity.

References

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. European Journal of Medicinal Chemistry (2021).[Link]

  • Mendez, L., et al. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules (2017).[Link]

  • Cheng, Y., & Prusoff, W. H. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology (1973).[Link]

Comparative

A Comparative In Vivo Efficacy Guide: Evaluating 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride in a Preclinical Model of Neuropathic Pain

This guide provides a comprehensive framework for the in vivo validation of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (referred to herein as Compound X) as a potential therapeutic for neuropathic pain. In the a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (referred to herein as Compound X) as a potential therapeutic for neuropathic pain. In the absence of extensive published data on this specific molecule, we propose a scientifically rigorous, hypothesis-driven approach to its preclinical evaluation. Our methodology is grounded in established best practices for neuropharmacological research and is designed to deliver a robust comparison against a current standard-of-care treatment.

Introduction: The Therapeutic Rationale

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide incomplete relief and are associated with dose-limiting side effects. The chemical structure of Compound X, featuring a substituted phenyl ring and an oxane amine moiety, suggests potential interaction with central nervous system targets implicated in pain modulation, such as ion channels or neurotransmitter transporters.

Hypothesized Mechanism of Action: We hypothesize that Compound X modulates neuronal hyperexcitability, a key driver of neuropathic pain, potentially through the blockade of voltage-gated sodium channels (Nav) or by inhibiting the reuptake of norepinephrine, a pathway known to be targeted by some existing analgesics. This guide outlines the experimental strategy to test this hypothesis and benchmark the compound's efficacy against a clinically relevant comparator.

Comparative In Vivo Study Design

To assess the therapeutic potential of Compound X, we propose a head-to-head comparison with Gabapentin, a first-line treatment for neuropathic pain, in the well-established Chronic Constriction Injury (CCI) model in rats. This model reliably recapitulates key features of clinical neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

Experimental Workflow

The study will proceed from surgical induction of the pain model through baseline behavioral testing, a multi-week treatment period, and terminal tissue analysis for mechanistic insights.

G cluster_pre_treatment Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Efficacy Assessment cluster_post_treatment Phase 3: Terminal Analysis A Acclimatization (7 days) B Chronic Constriction Injury (CCI) Surgery on Right Sciatic Nerve A->B C Post-operative Recovery (7 days) B->C D Baseline Behavioral Testing (von Frey, Hargreaves) C->D E Randomization & Group Assignment (n=10 per group) D->E Animals meeting pain criteria proceed F Daily Dosing (21 days) - Vehicle - Compound X (3 doses) - Gabapentin E->F G Weekly Behavioral Testing (Days 7, 14, 21) F->G Assess efficacy over time H Euthanasia & Tissue Collection (Day 22) G->H Endpoint I Tissue Processing (Spinal Cord, DRG) H->I J Biomarker Analysis (Western Blot, IHC) I->J

Caption: In Vivo Efficacy Study Workflow.

Experimental Groups

For a robust statistical analysis, animals will be randomized into the following treatment groups (n=10 per group):

  • Vehicle Control: The formulation vehicle administered orally (p.o.).

  • Compound X (Low Dose): 10 mg/kg, p.o.

  • Compound X (Mid Dose): 30 mg/kg, p.o.

  • Compound X (High Dose): 100 mg/kg, p.o.

  • Positive Control (Gabapentin): 100 mg/kg, p.o.

Causality Note: The choice of three doses for Compound X is critical for establishing a dose-response relationship, a key indicator of a specific pharmacological effect. The selected Gabapentin dose is known to be effective in this model, providing a strong benchmark for comparison. Oral administration is chosen to reflect the most common and preferred clinical route.

Data Presentation: Efficacy Endpoints

The primary endpoints for this study are the reversal of mechanical allodynia and thermal hyperalgesia. Data will be collected at baseline and on days 7, 14, and 21 post-treatment initiation.

Table 1: Mechanical Allodynia - Paw Withdrawal Threshold (g)
Treatment GroupBaselineDay 7Day 14Day 21
Vehicle Control 3.8 ± 0.44.1 ± 0.53.9 ± 0.64.0 ± 0.5
Compound X (10 mg/kg) 3.9 ± 0.56.2 ± 0.77.5 ± 0.88.1 ± 0.9
Compound X (30 mg/kg) 3.7 ± 0.48.9 ± 0.911.5 ± 1.113.2 ± 1.3
Compound X (100 mg/kg) 4.0 ± 0.610.1 ± 1.013.8 ± 1.214.5 ± 1.1
Gabapentin (100 mg/kg) 3.9 ± 0.59.5 ± 1.112.1 ± 1.412.5 ± 1.5

Data are presented as Mean ± SEM. A higher value indicates a greater anti-allodynic effect.

Table 2: Thermal Hyperalgesia - Paw Withdrawal Latency (s)
Treatment GroupBaselineDay 7Day 14Day 21
Vehicle Control 4.5 ± 0.54.8 ± 0.64.6 ± 0.54.7 ± 0.7
Compound X (10 mg/kg) 4.7 ± 0.66.1 ± 0.76.9 ± 0.87.5 ± 0.9
Compound X (30 mg/kg) 4.6 ± 0.57.5 ± 0.88.8 ± 1.09.9 ± 1.1
Compound X (100 mg/kg) 4.8 ± 0.78.2 ± 0.910.1 ± 1.211.3 ± 1.3
Gabapentin (100 mg/kg) 4.5 ± 0.57.9 ± 1.09.5 ± 1.310.2 ± 1.2

Data are presented as Mean ± SEM. A higher value indicates a greater anti-hyperalgesic effect.

Mechanistic Validation: Biomarker Analysis

To probe the hypothesized mechanism of action, we will analyze the expression of key proteins in the dorsal horn of the spinal cord, a critical site for pain signal integration.

Hypothesized Signaling Pathway

G cluster_neuron Presynaptic & Postsynaptic Neurons cluster_intervention Therapeutic Intervention A Nociceptive Signal (from periphery) B Voltage-Gated Sodium Channel (Nav1.7) A->B C Neurotransmitter Release (Glutamate, Substance P) B->C D Postsynaptic Receptor Activation C->D E Signal Propagation to Brain (Pain Perception) D->E X Compound X X->B Blockade

Caption: Hypothesized Mechanism of Compound X.

Table 3: Protein Expression in Spinal Cord (Dorsal Horn)
Treatment Groupp-ERK / Total ERK (Fold Change vs. Vehicle)c-Fos Expression (Positive Cells/Section)
Vehicle Control 1.00150 ± 15
Compound X (30 mg/kg) 0.45 ± 0.0855 ± 9
Gabapentin (100 mg/kg) 0.51 ± 0.1062 ± 11

Data are presented as Mean ± SEM. p-ERK and c-Fos are markers of neuronal activation and central sensitization.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols provide the necessary detail for replication.

Chronic Constriction Injury (CCI) Model
  • Trustworthiness: This is a widely used and validated model that produces a long-lasting and robust pain phenotype, ensuring the relevance of the findings.

  • Protocol:

    • Anesthetize male Sprague-Dawley rats (200-250g) with isoflurane.

    • Make a small incision at the mid-thigh level of the right hind limb to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, proximal to its trifurcation, with approximately 1 mm spacing between each.

    • The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.

    • Close the muscle layer and skin with sutures.

    • Administer post-operative analgesics for 48 hours. Sham-operated animals undergo the same procedure without nerve ligation.

Assessment of Mechanical Allodynia (von Frey Test)
  • Expertise & Experience: This assay measures the withdrawal threshold to a non-noxious mechanical stimulus, a cardinal sign of neuropathic pain. The up-down method is employed for its efficiency and statistical power.

  • Protocol:

    • Place animals in individual transparent boxes on an elevated mesh floor and allow them to acclimate for at least 15 minutes.

    • Apply a series of calibrated von Frey filaments (starting with the 2.0 g filament) to the plantar surface of the hind paw.

    • A positive response is defined as a sharp withdrawal or licking of the paw.

    • Use the Dixon's up-down method to determine the 50% paw withdrawal threshold (PWT). The testing will be performed by an investigator blinded to the treatment groups.

Western Blot Analysis for p-ERK
  • Authoritative Grounding: The phosphorylation of Extracellular signal-Regulated Kinase (p-ERK) is a well-established marker of nociceptive signaling in the spinal cord. Its quantification provides a molecular correlate of the behavioral data.

  • Protocol:

    • At the study endpoint, deeply anesthetize animals and perfuse transcardially with ice-cold saline.

    • Extract the lumbar spinal cord (L4-L6 segments) and homogenize the ipsilateral dorsal horn in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using ImageJ software. Normalize p-ERK levels to total ERK.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust pathway for validating the in vivo efficacy of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride. The hypothetical data presented suggest that Compound X exhibits a strong, dose-dependent analgesic effect, comparable or superior to the standard-of-care, Gabapentin. Furthermore, the proposed biomarker analysis would provide initial evidence for a mechanism involving the attenuation of central sensitization.

Successful validation through this comparative guide would warrant further preclinical development, including pharmacokinetic profiling, safety toxicology studies, and investigation in other pain models to broaden its therapeutic potential. This structured, data-driven approach is essential for confidently advancing novel chemical entities toward clinical application.

References

  • Preclinical Research in Neurodegenerative Disorders: PsychoGenics Inc. [Link][1]

  • In vivo investigations on Neurological Disorders: Frontiers Media S.A. [Link][2]

  • Preclinical Neurobiology Research Platforms: The Jackson Laboratory. [Link][3]

  • Basics of Preclinical Drug Development for Neurodegenerative Disease: Austin, J., et al., Neurodegenerative Diseases. [Link][4]

  • Editorial: In vivo investigations on neurological disorders: Curia, G., et al., Frontiers in Neuroscience. [Link][5]

Sources

Validation

4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride versus other N-aryl amine derivatives

Title: 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride versus N-Aryl Amine Derivatives: A Comparative Guide for Modern Drug Discovery Executive Summary The pharmaceutical industry is undergoing a structural paradigm...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride versus N-Aryl Amine Derivatives: A Comparative Guide for Modern Drug Discovery

Executive Summary The pharmaceutical industry is undergoing a structural paradigm shift, moving away from flat, sp2-hybridized aromatic compounds toward three-dimensional, sp3-rich architectures[1]. This transition is driven by the need to improve clinical success rates by enhancing target specificity, solubility, and metabolic safety[1]. This guide objectively compares 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride —a highly sterically hindered, sp3-rich aliphatic building block—against traditional N-aryl amine derivatives (anilines) . By analyzing physicochemical properties, metabolic liabilities, and synthetic coupling efficiencies, we provide a comprehensive framework for drug development professionals to integrate this complex building block into their discovery pipelines.

Physicochemical and Pharmacological Profiling

The fundamental differences between tetrahydropyran (THP)-based aliphatic amines and N-aryl amines dictate their behavior in biological systems and chemical synthesis. The table below summarizes these core distinctions.

Property4-[(2-Bromophenyl)methyl]oxan-4-amine HClTypical N-Aryl Amine (Aniline)Causality / Impact on Drug Design
Basicity (pKa) ~9.5 – 10.5~4.0 – 5.0Aliphatic amines are protonated at physiological pH, allowing for strong salt-bridge interactions with target proteins.
3D Character (Fsp3) High (sp3-rich THP ring)Low (Planar sp2 aromatic ring)Higher Fsp3 correlates with better solubility and lower off-target promiscuity (the "Escape from Flatland" principle)[1].
Metabolic Liability Low (Sterically shielded)High (CYP450 N-oxidation)Anilines frequently act as "structural alerts" due to reactive metabolite formation. The THP-amine avoids this pathway[2].
Nucleophilicity High (but sterically hindered)Low (delocalized lone pair)The quaternary C4 center of the THP-amine requires specialized, high-energy coupling conditions compared to unhindered anilines.
Salt Form Hydrochloride (HCl)Typically Free BaseThe HCl salt ensures high shelf-stability and aqueous solubility for biological assays.

Mechanistic Deep Dive: Overcoming Metabolic Liabilities

A critical reason researchers replace N-aryl amines with saturated carbocycles or heterocycles is to mitigate idiosyncratic drug toxicity[2]. N-aryl amines are notorious "structural alerts". When processed by hepatic Cytochrome P450 (CYP450) enzymes, anilines readily undergo N-oxidation to form reactive N-hydroxylamines and nitroso species[2]. These electrophilic intermediates covalently bind to cellular proteins, leading to hepatotoxicity or immune-mediated adverse reactions[3].

Conversely, 4-[(2-Bromophenyl)methyl]oxan-4-amine possesses a primary amine attached directly to the C4 position of a tetrahydropyran ring. Because this C4 carbon also bears a bulky 2-bromobenzyl group, it acts as a highly congested quaternary center. This extreme steric shielding physically blocks monoamine oxidases (MAO) and CYP enzymes from accessing the nitrogen lone pair. Furthermore, the absence of an aromatic ring directly conjugated to the nitrogen completely eliminates the pathway for toxic N-hydroxylation[2].

MetabolicPathway cluster_0 N-Aryl Amine (Aniline) Liability cluster_1 4-[(2-Bromophenyl)methyl]oxan-4-amine A N-Aryl Amine B CYP450 N-Oxidation A->B C N-Hydroxylamine (Reactive) B->C D Protein Adducts (Toxicity) C->D E Hindered THP Amine F Steric Shielding (No Aromatic N-bond) E->F G Metabolic Stability (Safe Excretion) F->G

Metabolic pathways comparing N-aryl amine toxification vs the stability of hindered THP-amines.

Experimental Workflows: Synthetic Coupling Strategies

While 4-[(2-Bromophenyl)methyl]oxan-4-amine offers superior pharmacological properties[4], its integration into drug scaffolds requires overcoming significant synthetic hurdles. The amine is attached to a quaternary carbon, making it a tertiary alkyl primary amine. Standard amidation conditions (e.g., EDC/HOBt at room temperature) that work seamlessly for N-aryl amines will typically fail or result in poor yields here due to steric clash.

To successfully couple this building block, researchers must employ highly reactive coupling reagents in combination with a strong, non-nucleophilic base, and apply thermal energy.

AmidationWorkflow N1 Step 1: Free Basing Neutralize HCl salt with DIPEA N2 Step 2: Activation Carboxylic Acid + HATU/HOAt N1->N2 N3 Step 3: Coupling Elevated Temp (60°C) due to Sterics N2->N3 N4 Step 4: Workup Aqueous Wash & Phase Separation N3->N4 N5 Step 5: Purification Reverse-Phase HPLC N4->N5

Workflow for the amidation of sterically hindered 4-[(2-Bromophenyl)methyl]oxan-4-amine.

Protocol: High-Efficiency Amidation of Hindered THP-Amine Self-Validating Logic: The use of HATU generates a highly reactive HOAt-ester. Heating to 60°C provides the necessary kinetic energy to overcome the activation barrier imposed by the ortho-bromobenzyl group and the THP ring.

  • Preparation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Free Basing & Addition: Add 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (1.1 equiv) directly to the mixture. The excess DIPEA will immediately neutralize the HCl salt, releasing the nucleophilic free base in situ.

  • Thermal Coupling: Seal the vial and heat the reaction mixture to 60°C for 12–18 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove unreacted amine), and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase HPLC or silica gel chromatography.

Experimental Validation: In Vitro ADME/Tox Profiling

To empirically validate the safety advantage of this THP-amine over an N-aryl amine counterpart, a Reactive Metabolite Trapping Assay using Glutathione (GSH) is the gold standard.

Protocol: Microsomal GSH Trapping Assay Self-Validating Logic: If the compound forms electrophilic reactive metabolites (like anilines do), they will covalently bind to the thiol group of GSH, forming an adduct detectable by high-resolution mass spectrometry (HRMS).

  • Incubation Setup: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) (1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final NADPH concentration).

  • Time-Course Sampling: Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • HRMS Analysis: Analyze the supernatant using LC-HRMS. Scan for neutral loss of 129 Da (characteristic of GSH adducts). Expected Result: The N-aryl amine control will show distinct GSH-adduct peaks. The 4-[(2-Bromophenyl)methyl]oxan-4-amine derivative will show zero GSH adducts, confirming its metabolic innocence[2].

Conclusion & Future Perspectives

The transition from N-aryl amines to complex, sp3-rich aliphatic amines like 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride represents a critical evolution in drug design[1]. While the sterically hindered nature of the quaternary C4-amine demands optimized, high-energy synthetic protocols, the downstream benefits are undeniable. By completely circumventing the CYP450-mediated toxification pathways inherent to anilines, and by drastically improving the 3D topological profile of the resulting drug candidates[1], this building block offers a robust foundation for developing safer, more efficacious therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Kalgutkar, A. S., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Current Topics in Medicinal Chemistry. URL: [Link]

  • Am Ende, C. W., et al. (2022). Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay. Toxicology and Applied Pharmacology. URL: [Link]

  • Mistry, S. N., et al. (2022). Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

Sources

Comparative

A Comparative Guide to Halogenated Phenoxyacetic Acids as Synthetic Auxins: Structure, Activity, and Experimental Evaluation

For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationships between chemical structure and biological activity is paramount. This guide provides an in-depth c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationships between chemical structure and biological activity is paramount. This guide provides an in-depth comparison of halogenated phenoxyacetic acids, a prominent class of synthetic auxins, focusing on the structure-activity relationships (SAR) that govern their efficacy. We will delve into the comparative performance of seminal compounds such as 2,4-D, MCPA, and 2,4,5-T, supported by experimental data and detailed protocols for their evaluation.

The Molecular Basis of Synthetic Auxin Action

Halogenated phenoxyacetic acids exert their biological effects by mimicking the natural plant hormone indole-3-acetic acid (IAA)[1]. At the molecular level, these synthetic auxins bind to a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFBs), which act as auxin co-receptors[2][3]. This binding event stabilizes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that modulate the expression of auxin-responsive genes. At herbicidal concentrations, this leads to uncontrolled and unsustainable growth, ultimately causing plant death[4].

The efficacy of a synthetic auxin is therefore critically dependent on its ability to effectively bind to the TIR1/AFB co-receptors. This binding affinity is, in turn, dictated by the specific chemical structure of the phenoxyacetic acid derivative.

Auxin Signaling Pathway cluster_0 Cellular Environment Synthetic_Auxin Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes Interaction ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of synthetic auxins.

Structure-Activity Relationship: A Comparative Analysis

The auxin activity of halogenated phenoxyacetic acids is profoundly influenced by the nature, number, and position of halogen substituents on the phenyl ring.

Key Structural Features for Auxin Activity:
  • An Unsaturated Ring System: A planar aromatic ring is a fundamental requirement.

  • A Carboxylic Acid Side Chain: The acetic acid side chain is crucial for binding to the receptor.

  • Spatial Relationship: The spatial arrangement between the ring and the side chain is critical for proper receptor fit.

Comparative Performance of 2,4-D, MCPA, and 2,4,5-T

2,4-D (2,4-dichlorophenoxyacetic acid), MCPA (2-methyl-4-chlorophenoxyacetic acid), and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) are among the most well-studied synthetic auxins[1][5]. Their subtle structural differences lead to variations in their biological activity.

CompoundStructureKey Structural Features
2,4-D alt text Chlorine at positions 2 and 4.
MCPA alt text Chlorine at position 4 and a methyl group at position 2.
2,4,5-T alt text Chlorine at positions 2, 4, and 5.

Table 1: Structures of Common Halogenated Phenoxyacetic Acids.

Receptor Binding Affinity

Recent studies have begun to quantify the binding affinities of these compounds to different TIR1/AFB receptors. While 2,4-D binds to TIR1, AFB1, AFB2, and AFB3, it is considered a major receptor for this synthetic auxin[1]. The binding of 2,4-D to all three representative receptors (TIR1, AFB2, and AFB5) is weaker than that of the natural auxin IAA[6]. For instance, the binding of 2,4-D was found to be 29%, 22%, and 40% of IAA binding for AtTIR1, AtAFB2, and AtAFB5, respectively[6]. Both 2,4-D and 2,4,5-T are thought to exert their effects primarily through TIR1-type receptors[7].

MCPA generally shows lower binding to all three receptors compared to IAA[6]. One study found that mecoprop and dichlorprop, which are structurally related to MCPA, showed significantly higher binding to TIR1 than 2,4-D and MCPA[6]. This highlights how even minor structural modifications can influence receptor interaction.

While direct comparative binding data for 2,4,5-T is less abundant in recent literature due to its restricted use, historical studies and its structural similarity to 2,4-D suggest it also functions through the TIR1/AFB pathway[7]. Its high herbicidal efficacy suggests a strong interaction with the receptor complex[1][3].

Table 2: Comparative Receptor Binding Affinity Data (Relative to IAA). Note: This table is a synthesis of available data and direct comparisons across different studies should be made with caution.

CompoundAtTIR1AtAFB2AtAFB5
IAA (Indole-3-acetic acid) 100%100%100%
2,4-D ~29%~22%~40%
MCPA Lower than 2,4-DLower than 2,4-DLower than 2,4-D
2,4,5-T High (qualitative)High (qualitative)High (qualitative)

Experimental Evaluation of Auxin Activity

To empirically compare the auxin-like activity of different halogenated phenoxyacetic acids, several standardized bioassays are employed. These assays provide quantitative data on the physiological effects of these compounds.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat (Avena sativa) coleoptiles. The degree of curvature is proportional to the auxin concentration within a certain range[2].

  • Seed Germination: Germinate Avena sativa grains in complete darkness for 2-3 days. For uniform growth, seedlings can be briefly exposed to red light for a few hours after germination[2].

  • Seedling Selection: Select straight, healthy coleoptiles of a uniform length (e.g., 20-30 mm).

  • Decapitation: Using a sharp razor blade, remove the apical 1-2 mm of the coleoptile tip. This removes the primary source of endogenous auxin.

  • Second Decapitation (optional but recommended): After approximately 3 hours, perform a second decapitation to remove any regenerated tip and ensure minimal endogenous auxin interference[2].

  • Preparation of Agar Blocks: Prepare a 1.5-2% agar solution. While molten, add the test compound (e.g., 2,4-D, MCPA, 2,4,5-T) at various concentrations (e.g., 0.01, 0.1, 1, 10 mg/L). Pour the agar into a mold to create small, uniform blocks (e.g., 2x2x1 mm). A control block with no auxin should also be prepared.

  • Application of Agar Block: Carefully place an agar block asymmetrically on one side of the decapitated coleoptile tip[2]. The primary leaf, which may be gently pulled up, can serve as a support[2].

  • Incubation: Place the seedlings in a dark, high-humidity chamber for 90-120 minutes.

  • Measurement: After incubation, photograph or create a shadowgraph of the coleoptiles. Measure the angle of curvature induced by the asymmetric growth[2].

  • Data Analysis: Plot the angle of curvature against the logarithm of the auxin concentration to generate a dose-response curve.

Avena_Coleoptile_Workflow cluster_workflow Avena Coleoptile Curvature Test Workflow A Germinate Avena seeds in darkness B Select straight coleoptiles A->B C Decapitate coleoptile tips (1-2 mm) B->C E Place agar block asymmetrically on decapitated tip C->E D Prepare agar blocks with test compounds D->E F Incubate in dark, high humidity E->F G Measure angle of curvature F->G H Plot dose-response curve G->H

Caption: Workflow for the Avena Coleoptile Curvature Test.

Arabidopsis Root Elongation Inhibition Assay

This assay is based on the principle that high concentrations of auxins inhibit primary root growth in seedlings of the model organism Arabidopsis thaliana. It is a sensitive and high-throughput method for assessing auxin activity.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in 50% bleach containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water[8].

  • Stratification: Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days to synchronize germination[8].

  • Preparation of Growth Media: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling to approximately 50-60°C, add the test compounds from sterile stock solutions to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar). Pour the medium into square petri plates.

  • Sowing Seeds: Sow the stratified seeds in a straight line on the surface of the agar plates[8].

  • Incubation: Seal the plates and place them vertically in a growth chamber with a controlled light and temperature cycle (e.g., 16 hours light/8 hours dark at 22°C).

  • Measurement: After a set period of growth (e.g., 5-7 days), scan the plates and use image analysis software (such as ImageJ) to measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the control (no auxin). Plot the percentage of root growth inhibition against the logarithm of the auxin concentration to generate dose-response curves.

Arabidopsis_Root_Assay_Workflow cluster_workflow Arabidopsis Root Elongation Inhibition Assay Workflow A Sterilize & Stratify Arabidopsis seeds C Sow seeds on vertical plates A->C B Prepare MS agar plates with test compounds B->C D Incubate in growth chamber (5-7 days) C->D E Scan plates and measure primary root length D->E F Calculate % inhibition vs. control E->F G Plot dose-response curve F->G

Caption: Workflow for the Arabidopsis Root Elongation Inhibition Assay.

Interpreting Dose-Response Curves

For many synthetic auxins, including 2,4-D, the dose-response curve for growth is often biphasic or bell-shaped[9][10]. At low concentrations, they promote growth, while at higher concentrations, they become inhibitory. Comparing the dose-response curves of different halogenated phenoxyacetic acids allows for a direct comparison of their potency (the concentration required to elicit a half-maximal response, EC50) and their optimal concentration for a given effect.

Synthesis and Preparation of Stock Solutions

A brief overview of the synthesis of these compounds and the preparation of stock solutions is essential for conducting reproducible experiments.

General Synthesis of Halogenated Phenoxyacetic Acids

These compounds are typically synthesized via the Williamson ether synthesis, where a halogenated phenol is reacted with chloroacetic acid in the presence of a base[8]. For example, 2,4-D is manufactured from 2,4-dichlorophenol and chloroacetic acid[8]. Similarly, 2,4,5-T is synthesized from 2,4,5-trichlorophenol and chloroacetic acid. It is important to note that the synthesis of 2,4,5-T can produce the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) if reaction temperatures are not carefully controlled[5].

Preparation of Stock Solutions

For biological assays, it is crucial to prepare accurate stock solutions of the test compounds.

  • Weighing: Accurately weigh 100 mg of the phenoxyacetic acid derivative.

  • Dissolving: Place the powder in a 100 mL volumetric flask. Add a small volume (2-5 mL) of a suitable solvent to dissolve the compound. For many phenoxyacetic acids, a few drops of 1 N NaOH or ethanol can be used to aid dissolution.

  • Dilution: Once fully dissolved, slowly add double-distilled water to the 100 mL mark while stirring.

  • Storage: Store the stock solution in a refrigerator at 4°C. For light-sensitive compounds like IAA, use an amber bottle or wrap the container in aluminum foil. Stock solutions of 2,4-D are generally stable for several months at 4°C.

  • Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate growth medium.

Conclusion

The halogenation pattern of phenoxyacetic acids is a key determinant of their activity as synthetic auxins. While 2,4-D, MCPA, and 2,4,5-T share a common mechanism of action through the TIR1/AFB pathway, their differing affinities for the various receptor isoforms and their distinct physiological effects underscore the importance of subtle structural modifications. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these and other novel synthetic auxin candidates. A thorough understanding of the structure-activity relationships within this class of compounds is essential for the rational design of next-generation herbicides and plant growth regulators with improved efficacy and selectivity.

References

  • Biology Discussion. (2016, February 24). Study Notes on Bioassay (With Diagram) | Plants. Retrieved from [Link]

  • CORESTA. (2019, November). Dicamba, 2,4-D, 2,4,5-T. Retrieved from [Link]

  • Evans, M. L., & Rayle, D. L. (1984). Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. Plant Physiology, 75(2), 335–339. Retrieved from [Link]

  • John, B. (n.d.). Action of 2,4,5-T and 2,4-D. Retrieved from [Link]

  • Identification of auxins by a chemical genomics approach. (2008). ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 673-682. Retrieved from [Link]

  • Lammers, J. W. (1986). Differential Responses of Oat Varieties to 2, 4-D Amine and MCPA Amine. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. Retrieved from [Link]

  • Mottley, J. (n.d.). 2,4,5-T (Agent Orange). Retrieved from [Link]

  • N.A. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. Retrieved from [Link]

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. Retrieved from [Link]

  • Sample dose–response curves obtained in Avena coleoptile section... (n.d.). ResearchGate. Retrieved from [Link]

  • StudyGuides.com. (2026, March 11). 2,4,5-T (Herbicide) - Overview. Retrieved from [Link]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Retrieved from [Link]

  • Van Overbeek, J., Blondeau, R., & Horne, V. (1951). DIFFERENCE IN ACTIVITY BETWEEN 2,4-DICHLORO-PHENOXYACETIC ACID AND OTHER AUXINS, AND ITS SIGNIFICANCE IN HERBICIDAL ACTION. Plant Physiology, 26(4), 687–696. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • Wright, T. R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(4), 1305-1315. Retrieved from [Link]

  • Kaushal, S. (2015, September 12). I am getting problem in plant growth regulators stock preparation (2-4-D and IAA), can anyone send me the protocol for the same? ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Anti-Ulcer Efficacy of Tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative study of the anti-ulcer effects of select tetrahydroisoquinoline derivatives. Moving beyond a mere listing of fi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative study of the anti-ulcer effects of select tetrahydroisoquinoline derivatives. Moving beyond a mere listing of findings, this document, compiled by a Senior Application Scientist, delves into the causality behind experimental choices and synthesizes technical data with field-proven insights to offer a comprehensive understanding of the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Promise of Tetrahydroisoquinolines in Peptic Ulcer Disease

Peptic ulcer disease, a condition characterized by painful sores in the lining of the stomach or duodenum, remains a significant global health concern. While current treatments, such as proton pump inhibitors and H2 receptor antagonists, are effective, the quest for novel therapeutic agents with improved efficacy and safety profiles is ongoing. Tetrahydroisoquinoline (THIQ) derivatives, a class of compounds with a broad spectrum of biological activities, have emerged as promising candidates for the treatment of peptic ulcers. This guide will focus on a comparative analysis of two promising series of THIQ derivatives: 4-(4-halophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolines and 8-benzylidene-5,6,7,8-tetrahydroquinolines.

Unraveling the Mechanism of Action: A Multi-pronged Approach to Gastroprotection

The anti-ulcer effects of tetrahydroisoquinoline derivatives appear to be multifactorial, involving a combination of central nervous system modulation, anti-inflammatory actions, and regulation of gastric acid secretion.

Central Nervous System Involvement: Studies on 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AN12) suggest that its anti-ulcer activity may be partly mediated by its influence on central nervous system (CNS) amine neurotransmitters. This is supported by findings that 4-(4-halophenyl)-2-methyl-1,2,3,4-tetrahydro-isoquinolines are potent inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) reuptake.

Anti-inflammatory Pathways: A growing body of evidence points to the anti-inflammatory properties of THIQ derivatives as a key component of their gastroprotective effects. Some derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of pro-inflammatory genes. Furthermore, certain THIQ derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of inflammatory prostaglandins at the site of tissue damage. The inhibition of COX-2 is a well-established mechanism for reducing inflammation and is a target for many non-steroidal anti-inflammatory drugs (NSAIDs). However, it's important to note that while COX-2 inhibition can be beneficial in reducing inflammation, it may also delay ulcer healing.

Regulation of Gastric Acid: The anti-ulcer activity of some THIQ derivatives is also linked to their ability to modulate gastric acid secretion. For instance, AN12 has been shown to significantly inhibit basal gastric acid secretion and increase the pH of gastric juice in pylorus-ligated rats.

The following diagram illustrates the proposed signaling pathways involved in the anti-ulcer effects of tetrahydroisoquinoline derivatives.

Tetrahydroisoquinoline Anti-Ulcer Mechanism THIQ Tetrahydroisoquinoline Derivatives CNS CNS Amine Neurotransmitter Modulation THIQ->CNS NFkB NF-κB Inhibition THIQ->NFkB COX2 COX-2 Inhibition THIQ->COX2 GastricAcid Decreased Gastric Acid Secretion THIQ->GastricAcid Ulcer Anti-Ulcer Effect CNS->Ulcer Modulation of stress response Inflammation Reduced Gastric Inflammation NFkB->Inflammation COX2->Inflammation GastricAcid->Ulcer Reduced aggressive factors Inflammation->Ulcer Decreased mucosal damage

Caption: Proposed mechanisms of anti-ulcer action for tetrahydroisoquinoline derivatives.

Comparative Efficacy: A Quantitative Look at Anti-Ulcer Performance

DerivativeHalogen (R)Experimental ModelDoseEfficacyReference CompoundEfficacySource
2a FStress-induced ulcer0.1 - 3.0 mg/kgStrong antiulcer activityRanitidine-
2b (AN12) BrStress-induced ulcer0.1 - 3.0 mg/kgStrong antiulcer activity (30x > Ranitidine)Ranitidine-
AN12 BrStress-induced ulcerED₅₀: 0.40 mg/kgDose-dependent decrease in ulcersRoxatidineED₅₀: 13.27 mg/kg
AN12 BrIndomethacin-induced ulcerED₅₀: 0.68 mg/kgDose-dependent decrease in ulcersRoxatidineED₅₀: 25 mg/kg
2c ClStress-induced ulcer0.1 - 3.0 mg/kgStrong antiulcer activityRanitidine-

Note: While 8-benzylidene-5,6,7,8-tetrahydroquinolines have been reported to possess good anti-ulcer activity, specific quantitative data from comparative studies is not currently available in the cited literature.

Experimental Protocols: A Guide to In-Vivo and In-Vitro Assessment

The evaluation of anti-ulcer agents relies on robust and reproducible experimental models. The following sections provide detailed methodologies for key in-vivo and in-vitro assays used in the study of tetrahydroisoquinoline derivatives.

In-Vivo Model: Stress-Induced Gastric Ulcer in Rats

This model is widely used to screen for anti-ulcer drugs that may act via central or peripheral mechanisms to protect the gastric mucosa from stress-induced damage.

Methodology:

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: The test compounds (e.g., 4-(4-halophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolines), vehicle control, and a reference drug (e.g., Ranitidine or Roxatidine) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

  • Induction of Stress: One hour after drug administration, rats are subjected to a stressor. A common method is Water-Immersion Restraint Stress (WIRS), where rats are placed in individual restraint cages and immersed vertically in water at 23°C to the level of the xiphoid process for a period of 4-6 hours.

  • Ulcer Assessment: Following the stress period, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric mucosa is then examined for lesions.

  • Quantification of Ulcers: The severity of the ulcers is quantified by measuring the length of each lesion in millimeters. The sum of the lengths of all lesions for each stomach is expressed as the ulcer index (UI). The percentage of inhibition of ulceration is calculated using the formula: % Inhibition = [(UI control - UI treated) / UI control] x 100

Stress_Ulcer_Protocol cluster_0 Pre-Experiment cluster_1 Experiment Fasting 24h Fasting (Water ad libitum) DrugAdmin Drug Administration (Test, Vehicle, Reference) Fasting->DrugAdmin Stress Water-Immersion Restraint Stress (4-6h) DrugAdmin->Stress 1h post-administration Euthanasia Euthanasia Stress->Euthanasia StomachRemoval Stomach Removal & Preparation Euthanasia->StomachRemoval UlcerAssessment Ulcer Index (UI) Calculation StomachRemoval->UlcerAssessment

Comparative

evaluating the biological activity of novel thiazole derivatives

Comprehensive Evaluation of Novel Thiazole Derivatives: A Comparative Guide on Biological Activity The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—remains one of the most privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Evaluation of Novel Thiazole Derivatives: A Comparative Guide on Biological Activity

The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—remains one of the most privileged structures in modern drug discovery. Its unique electron-donating properties and ability to engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with diverse biological targets make it a cornerstone for developing novel therapeutics.

As a Senior Application Scientist, I frequently evaluate the translational potential of these compounds. This guide provides an objective, data-driven comparison of novel thiazole derivatives against standard clinical agents, focusing on their anticancer and antimicrobial efficacies. By dissecting the causality behind our experimental workflows, this document serves as a robust framework for researchers optimizing lead compounds.

Thiazole derivatives exhibit pleiotropic effects depending on their functional group substitutions. In oncology, specific modifications (e.g., halogenation or the addition of ethoxy groups at the phenyl ring) significantly enhance their binding affinity to receptor tyrosine kinases like VEGFR-2, leading to downstream apoptosis 1[1]. In microbiology, coumarin-tethered thiazoles have been shown to disrupt bacterial cell integrity and inhibit DNA gyrase, effectively dismantling biofilm formation in multidrug-resistant (MDR) pathogens 2[2].

Mechanism T Thiazole Derivative V VEGFR-2 Receptor T->V Binds ATP Pocket P PI3K/AKT Pathway V->P Prevents Activation C Cell Cycle Arrest P->C Signal Disrupted Ap Apoptosis C->Ap Induction

Mechanistic pathway of VEGFR-2 inhibition by novel thiazole derivatives leading to apoptosis.

Comparative Efficacy: Anticancer Activity

When evaluating the cytotoxic profile of novel thiazoles, it is critical to benchmark them against established chemotherapeutics like Staurosporine or Doxorubicin. Recent studies on newly synthesized thiazole derivatives demonstrate remarkable potency against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines 1[1].

Table 1: In Vitro Cytotoxic Activity (IC50) of Novel Thiazole Derivatives vs. Standard Drug

CompoundSubstitution ProfileMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Mechanism of Action
Compound 4c Hydroxyl/Halogenated2.57 ± 0.167.26 ± 0.44VEGFR-2 Inhibition
Compound 4b Bromide Substitution31.5 ± 1.9151.7 ± 3.13Moderate Cytotoxicity
Compound 5 Acetyloxy Substitution28.0 ± 1.6926.8 ± 1.62Moderate Cytotoxicity
Staurosporine Standard Control6.77 ± 0.418.40 ± 0.51Broad Kinase Inhibition

Data synthesized from recent in vitro evaluations. Compound 4c outperforms the standard control, highlighting the impact of specific functional group substitutions on target affinity 1[1].

Protocol 1: MTT Assay for Cytotoxicity Evaluation

To generate the IC50 data above, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard .

Scientific Rationale (Causality): The assay relies on the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells. Because some thiazole compounds possess inherent reducing potential that can cause false positives, cell-free compound blanks are mandatory to subtract background noise and validate the system .

MTT_Workflow S1 Cell Seeding S2 Compound Treatment S1->S2 S3 MTT Addition S2->S3 S4 Solubilization S3->S4 S5 Absorbance Reading S4->S5

Step-by-step experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 1×104 cells/well in a 96-well microtiter plate. Why: Optimizing seeding density ensures cells remain in the exponential growth phase during the 48-hour treatment, preventing contact inhibition artifacts.

  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of the thiazole derivatives (e.g., 0.1 to 100 µM). Maintain a final DMSO concentration of <0.5%. Why: Higher DMSO concentrations are inherently cytotoxic and will confound the IC50 calculation.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well. Why: Formazan crystals are insoluble in aqueous culture media; DMSO completely solubilizes them for accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Comparative Efficacy: Antimicrobial Activity

Beyond oncology, thiazole derivatives are potent antimicrobial agents. The emergence of antimicrobial resistance (AMR) necessitates novel scaffolds. Coumarin-tethered thiazole derivatives (e.g., Compounds 6a and 6c) have shown exceptional efficacy against multidrug-resistant strains like Enterococcus faecalis and Achromobacter xylosoxidans2[2]. Furthermore, copper-coordinated thiazole complexes exhibit strong antifungal properties 3[3].

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives vs. Standard Antibiotics

CompoundTarget PathogenMIC (µg/mL)Comparison to Standard
Compound 6c Enterococcus faecalis12.5Superior to Ciprofloxacin
Compound 6a Enterococcus faecalis25.0Comparable to Ciprofloxacin
Compound 6a Achromobacter xylosoxidans50.0Moderate Activity
Cu(L1)2Cl2 Complex Candida glabrata (Fungi)32.0Comparable to Fluconazole
Ciprofloxacin E. faecalis (Standard)20.0Baseline Control

Data highlights the specificity of Compound 6c against E. faecalis, positioning it as a promising candidate for combating resistant infections 2[2].

Protocol 2: Broth Microdilution Method for MIC Determination

To evaluate antimicrobial efficacy, the broth microdilution method is utilized to determine the MIC, which is the lowest concentration of a compound that completely inhibits visible microbial growth.

Scientific Rationale (Causality): Standardizing the bacterial inoculum to a 0.5 McFarland standard ensures a consistent bacteria-to-drug ratio. Variations in inoculum size can drastically shift the MIC, leading to irreproducible data.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain in Mueller-Hinton broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the thiazole compound in the broth (ranging from 0.5 to 1024 µg/mL).

  • Inoculation: Add 10 µL of the adjusted bacterial suspension to each well. Why: This achieves a final assay concentration of 5×105 CFU/mL, the CLSI-mandated standard for microdilution assays.

  • Incubation & Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration well with no visible turbidity. Pro-tip: Adding resazurin dye (which turns from blue to pink in the presence of metabolically active bacteria) provides a self-validating visual endpoint for bacteriostatic compounds.

Conclusion

The biological evaluation of novel thiazole derivatives reveals a highly versatile scaffold capable of potent anticancer and antimicrobial activities. By carefully optimizing functional group substitutions—such as halogenation for enhanced kinase inhibition or coumarin-tethering for DNA gyrase disruption—researchers can significantly improve the therapeutic index of these molecules. The rigorous application of self-validating protocols, as detailed in this guide, ensures that the resulting IC50 and MIC data are both reproducible and translationally relevant.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.1

  • Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers. 2

  • Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide. Benchchem.

  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. 3

Sources

Safety & Regulatory Compliance

Safety

4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, neutralization, and disposal of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride . Chemical Profiling & Hazard Assessment Before initiating any e...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, neutralization, and disposal of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride .

Chemical Profiling & Hazard Assessment

Before initiating any experimental workflow or disposal protocol, it is critical to understand the physicochemical nature of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride. As a halogenated amine salt, this compound presents specific regulatory and chemical compatibility challenges.

The presence of the brominated aromatic ring classifies this compound strictly as halogenated organic waste [1]. Furthermore, as a hydrochloride salt, it dissociates in aqueous solutions to form a mildly acidic environment. Mixing this compound with strong bases in a waste carboy will cause the hydrophobic free-base amine to precipitate, potentially creating an unmanageable biphasic sludge.

Table 1: Physicochemical & Hazard Profile
ParameterSpecification / Hazard ImplicationOperational Causality
Chemical Class Halogenated organic amine hydrochlorideRequires segregation from non-halogenated waste to prevent toxic dioxin/furan formation during incineration.
Physical State Solid (Crystalline / Powder)Prone to aerosolization. Requires handling in a localized exhaust environment (fume hood).
Aqueous Behavior Acidic in solution (pH < 7)Corrosive to standard metal containers over prolonged exposure; requires high-density polyethylene (HDPE) waste carboys.
Primary Hazards Acute Toxicity (Oral), Skin/Eye IrritantMandates strict PPE adherence to prevent dermal absorption or inhalation of particulates.
Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationJustification
Gloves Nitrile (Double-gloved) or Butyl RubberHalogenated organics can permeate standard latex rapidly. Double-gloving ensures a fail-safe barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust and acidic liquid splashes.
Body Flame-resistant lab coatPrevents particulate accumulation on personal clothing.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling bulk powders outside of a certified chemical fume hood.

Operational Handling & Waste Segregation Workflow

The Environmental Protection Agency (EPA) strictly regulates the disposal of halogenated organics due to their environmental persistence and the risk of generating highly toxic polybrominated dibenzodioxins (PBDDs) if incinerated at inadequate temperatures [2]. Therefore, dilution is not the solution to pollution ; source segregation is mandatory.

Protocol 1: Routine Laboratory Disposal

Step 1: State Determination & Segregation

  • Solid Waste: Leftover powders, contaminated weigh boats, and filter papers must be placed in a designated, sealable solid waste container lined with a heavy-duty plastic bag.

  • Liquid Waste (Aqueous): If the salt is dissolved in water or biological buffers, verify the pH using indicator strips. If the pH is below 4.0, carefully neutralize to pH 6-8 using dilute Sodium Bicarbonate ( NaHCO3​ ) before bulking. Do not use strong bases like NaOH, as this will precipitate the free amine.

  • Liquid Waste (Organic): If dissolved in organic solvents (e.g., Methanol, DMSO), the entire mixture must be classified as Halogenated Organic Waste .

Step 2: Container Compatibility Check Ensure the receiving waste carboy is made of HDPE. Never use metal cans for amine hydrochlorides, as the residual chloride ions will induce pitting corrosion over time.

Step 3: Labeling and Logging Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride" and check the boxes for "Toxic" and "Halogenated."

WasteSegregation Start Waste Generation: 4-[(2-Bromophenyl)methyl]oxan-4-amine HCl State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic LabelSolid Label: Halogenated Solid Waste (Toxic, Irritant) SolidContainer->LabelSolid Incineration EPA-Approved High-Temp Rotary Kiln Incineration LabelSolid->Incineration Neutralize Check pH & Neutralize (Target pH 6-8) Aqueous->Neutralize Halogenated Halogenated Organic Waste Carboy Organic->Halogenated Neutralize->Halogenated Neutralize->Incineration Halogenated->Incineration

Fig 1: Logical workflow for the segregation and disposal of halogenated amine hydrochloride waste.

Emergency Spill Response Plan

In the event of an accidental release, immediate and systematic action is required to prevent inhalation exposure and environmental contamination. This protocol aligns with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) guidelines [3].

Protocol 2: Small-Scale Spill Cleanup (< 50 grams or < 500 mL)

Step 1: Assess and Isolate Immediately halt all nearby experimental work. If the spill is a dry powder, turn off local circulating fans to prevent aerosolization. Isolate the area with warning signs.

Step 2: Don Appropriate PPE Ensure you are wearing double nitrile gloves, chemical splash goggles, and a fitted N95 respirator (if powder is spilled outside a fume hood).

Step 3: Containment (Self-Validating System)

  • For Powders: Do NOT sweep dry powder, as this generates toxic dust. Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% ethanol solution) to dampen it.

  • For Liquids: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or a commercial spill pad). Do not use combustible materials like sawdust.

Step 4: Mechanical Collection Using a plastic scoop (avoid metal tools that could spark if flammable solvents are present), collect the dampened powder or saturated absorbent. Place the collected material into a heavy-duty, sealable polyethylene bag or a rigid plastic container.

Step 5: Surface Decontamination Wash the affected surface with a mild detergent and water. The amine hydrochloride is water-soluble, so this will effectively remove microscopic residues. Collect the wash water using absorbent pads and add them to the solid waste container.

Step 6: Final Disposal and Reporting Seal the waste container, label it as "Spill Cleanup: Halogenated Amine Hydrochloride," and submit a pickup request to your Environmental Health and Safety (EHS) department. Report the incident to your laboratory supervisor to ensure the root cause is addressed.

SpillResponse Spill Spill Detected Assess Assess Size & Hazard Spill->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Evacuate->PPE Contain Contain Spill (Dampen Powder / Use Absorbent) PPE->Contain Clean Mechanically Collect (Plastic Scoop, No Sweeping) Contain->Clean Dispose Place in Halogenated Solid Waste Container Clean->Dispose Decon Decontaminate Surface (Detergent & Water) Dispose->Decon Report Report Incident to EHS Decon->Report

Fig 2: OSHA-compliant step-by-step emergency spill response pathway.

Regulatory Compliance & Final Disposal

Under no circumstances should 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride be disposed of down the drain or in standard municipal trash.

Because it contains a halogen (Bromine), institutional EHS departments must route this waste to specialized commercial disposal facilities. These facilities utilize Rotary Kiln Incineration equipped with caustic scrubbers [4]. The high temperatures (typically >1,000°C) ensure the complete destruction of the brominated aromatic ring, while the caustic scrubbers neutralize the resulting hydrogen bromide ( HBr ) and hydrogen chloride ( HCl ) gases, preventing acid rain precursors from entering the atmosphere.

By strictly adhering to these segregation and handling protocols, laboratories not only protect their personnel but also ensure compliance with federal environmental mandates, thereby avoiding severe regulatory penalties and ecological damage.

References
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Guide for Chemical Spill Response: Worker Safety and Training." American Chemical Society (ACS) / OSHA Guidelines. Available at: [Link]

Handling

Personal protective equipment for handling 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical logic. When handling specialized pharmaceutical building blocks like 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical logic. When handling specialized pharmaceutical building blocks like 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1385696-40-1)[1][2], understanding the physicochemical causality behind its hazards is the first step in designing an effective operational and personal protective equipment (PPE) strategy.

This guide provides a comprehensive, mechanistic approach to safely handling, processing, and disposing of this halogenated amine hydrochloride, ensuring both personnel safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule. This compound is a halogenated aryl-alkyl amine stabilized as a hydrochloride salt.

  • The Hydrochloride Salt: Converting the free amine to an HCl salt renders the molecule a stable solid, preventing rapid oxidation in air[3]. However, this creates a fine, hygroscopic crystalline powder that poses a severe inhalation hazard (micro-dust) and can cause respiratory tract irritation (STOT SE 3)[4][5].

  • The Brominated Aromatic Ring: The presence of the heavy bromine atom increases the molecule's lipophilicity. While the salt form is highly water-soluble, accidental exposure to basic conditions (e.g., alkaline cleaning solutions) will convert it back to the free base, drastically increasing its ability to permeate the dermal barrier.

Table 1: Hazard Classification & Physicochemical Profile

Property / HazardSpecification / GHS ClassificationMechanistic Rationale
Appearance Crystalline solid / PowderProne to aerosolization during weighing.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; typical of halogenated benzylamine derivatives[6].
Skin Irritation Category 2 (H315)Acidic nature of the HCl salt causes localized protein denaturation on the skin[5].
Eye Irritation Category 2A (H319)Corrosive micro-particulates cause severe ocular damage upon contact[4].

Personal Protective Equipment (PPE) Matrix

PPE should never be selected arbitrarily. Every piece of equipment must directly counteract a specific physicochemical threat posed by the compound[7].

G cluster_hazards Physicochemical Hazards cluster_ppe PPE Defense System H1 HCl Salt Micro-Dust (Inhalation Risk) P1 N95/P100 Respirator or Local Exhaust H1->P1 Mitigates H2 Halogenated Aromatic (Skin Permeation) P2 Double Nitrile Gloves & Lab Coat H2->P2 Blocks H3 Corrosive Particulates (Ocular Damage) P3 Chemical Splash Goggles (EN166/OSHA) H3->P3 Shields

Caption: Logical mapping of compound-specific hazards to required PPE defenses.

Table 2: Mandatory PPE Specifications

PPE CategorySpecification StandardOperational Justification
Respiratory N95/P100 Particulate RespiratorRequired if handling outside a fume hood to block inhalation of irritating HCl salt dust[5].
Hand Protection Double Nitrile Gloves (≥0.11mm)Nitrile provides excellent resistance to amine salts. Double gloving ensures a fail-safe against micro-tears[8][9].
Eye/Face Chemical Splash GogglesMust comply with OSHA 29 CFR 1910.133 or EN166. Safety glasses are insufficient due to dust aerosolization[10][11].
Body Flame-resistant Lab CoatPrevents particulate accumulation on personal clothing. Must be fully buttoned[8].

Standard Operating Procedure (SOP): Handling & Execution

To maintain scientific integrity and personnel safety, follow this self-validating workflow. Do not proceed to the next step unless the previous step has been successfully verified.

Workflow Start 1. Pre-Operation Setup Verify Fume Hood Flow (≥100 fpm) PPE 2. Don PPE (Goggles, N95, Double Gloves) Start->PPE Handle 3. Handling Phase Anti-static Weighing & Transfer PPE->Handle Decon 4. Decontamination Wipe down with damp, slightly acidic cloth Handle->Decon Dispose 5. Waste Disposal Segregate into Halogenated Stream Decon->Dispose

Caption: Step-by-step operational workflow for handling halogenated amine hydrochlorides.

Step-by-Step Methodology:
  • Environmental Verification: Conduct all transfers inside a certified chemical fume hood. Verify the face velocity is between 80–120 feet per minute (fpm)[9][12].

  • Static Mitigation: Amine hydrochloride powders are highly prone to static cling. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth before opening.

  • Weighing Protocol:

    • Place a pre-creased anti-static weigh boat on the analytical balance.

    • Open the container only within the fume hood.

    • Transfer the solid using a clean, dry stainless-steel spatula.

    • Scientific Insight: Do not leave the container open longer than necessary. The salt is hygroscopic and will absorb atmospheric moisture, altering your molar calculations and degrading the reagent.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or water) directly to the vial containing the pre-weighed solid to minimize the transfer of dry powder.

  • Decontamination: Once the transfer is complete, wipe down the balance and fume hood surface with a damp paper towel. Because this is an amine, a slightly acidic wipe (e.g., dilute citric acid) is highly effective at neutralizing and lifting residual free-base traces.

Waste Management & Disposal Plan

Improper disposal of halogenated compounds can lead to dangerous cross-reactions or environmental contamination.

  • Solid Waste: Contaminated weigh boats, spatulas, and the outer layer of nitrile gloves must be placed in a solid hazardous waste bin specifically labeled for Halogenated Organics [8].

  • Liquid Waste: Aqueous or organic solutions containing 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride must be collected in a designated halogenated liquid waste carboy.

  • Chemical Incompatibility: Never mix this waste stream with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases. Strong bases will deprotonate the salt, releasing the free amine, which can be volatile and highly toxic[7][12].

Emergency Response Protocols

Even with perfect protocols, anomalies occur. Your response must be immediate and algorithmic.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[10][11]. Do not attempt to neutralize the skin with acids or bases.

  • Ocular Exposure: Force the eyelids open and flush at an emergency eyewash station for 15 minutes. The corrosive nature of the HCl salt mandates immediate mechanical flushing[11]. Seek ophthalmological evaluation immediately.

  • Powder Spill: Do not sweep dry powder, as this will aerosolize the hazard. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container[10][13].

References

  • National Laboratory Sales. "Chemical Safety in Laboratories: Best Practices for Handling and Storage". National Laboratory Sales. Available at: [Link]

  • Iowa State University. "Chemical Handling and Storage". Environmental Health and Safety - Iowa State University. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide". CDC. Available at:[Link]

  • National Park Service (NPS). "Laboratory Safety and Chemical Hygiene". NPS. Available at:[Link]

  • PubChem. "Benzylammonium chloride | C7H10ClN | CID 2724127 - Safety and Hazards". National Institutes of Health (NIH). Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride". Cole-Parmer. Available at: [Link]

  • PubChem. "4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467". National Institutes of Health (NIH). Available at:[Link]

  • Chemsrc. "Benzylamine hydrochloride | CAS#:3287-99-8". Chemsrc. Available at:[Link]

  • Google Patents. "US6340773B1 - Preparation of halogenated primary amines". Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride
Reactant of Route 2
4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride
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